6-Amino-3-(2-methylphenyl)picolinic acid
Description
The exact mass of the compound 6-Amino-3-(2-methylphenyl)picolinic acid, 95% is 228.089877630 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Amino-3-(2-methylphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-(2-methylphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-3-(2-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-9(8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYMWDDKZNNSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Evolving Landscape of Picolinic Acid Derivatives: A Technical Guide to the Potential Biological Activity of 6-Amino-3-(2-methylphenyl)picolinic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide explores the potential pharmacological and biological profile of the novel compound, 6-Amino-3-(2-methylphenyl)picolinic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes current knowledge on structurally related aminopicolinic acids and 3-aryl-picolinic acid derivatives. By examining established structure-activity relationships, this guide extrapolates potential applications, suggests experimental designs for its biological characterization, and provides a framework for future research into its therapeutic or agrochemical potential. The primary focus will be on the well-documented herbicidal activity of aminopicolinates, alongside emerging evidence for their roles as enzyme inhibitors and antimicrobial agents.
Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Bioactive Compound Design
Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring molecule that has garnered significant interest in medicinal and agricultural chemistry.[1] Its derivatives have been successfully developed into a range of therapeutic agents and agrochemicals.[1] The picolinic acid scaffold offers a unique combination of a pyridine ring, which can engage in various non-covalent interactions, and a carboxylic acid group that can act as a hydrogen bond donor/acceptor or a chelating agent for metal ions. This inherent functionality makes it an attractive starting point for the design of novel bioactive molecules.
The subject of this guide, 6-Amino-3-(2-methylphenyl)picolinic acid, incorporates three key structural features that are anticipated to modulate its biological activity:
-
The Picolinic Acid Core: Provides the fundamental framework for interaction with biological targets.
-
A 6-Amino Group: This substitution is known to be critical for certain biological activities, particularly in the realm of herbicides.
-
A 3-(2-methylphenyl) Group: The introduction of an aryl substituent at the 3-position can significantly influence the molecule's steric and electronic properties, potentially leading to novel target interactions.
This guide will deconstruct the potential biological activities of 6-Amino-3-(2-methylphenyl)picolinic acid by drawing parallels with well-characterized analogs.
Potential Biological Activities and Mechanisms of Action
Based on the existing literature for related compounds, 6-Amino-3-(2-methylphenyl)picolinic acid is hypothesized to exhibit activity in the following areas:
Herbicidal Activity: A Synthetic Auxin Analogue
The most extensively documented biological activity of aminopicolinic acid derivatives is their function as herbicides.[2][3][4] Specifically, 4-aminopicolinates are a recognized class of synthetic auxin herbicides.[3]
Mechanism of Action: Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. These herbicides bind to auxin receptors, such as the F-box protein TIR1/AFB family, initiating a signaling cascade that disrupts normal plant development.[5]
Structural Considerations for Herbicidal Activity:
-
The Amino Group: The presence of an amino group at the 4- or 6-position of the picolinic acid ring is a common feature of many herbicidal picolinates.[3][4]
-
Substituents at the 3- and 6-positions: The nature and position of other substituents on the pyridine ring are crucial for both the potency and selectivity of the herbicidal effect.[2][6] Aryl-substituted pyrazolyl groups at the 6-position have been shown to yield potent herbicides.[2][5] The 3-(2-methylphenyl) group in our target compound could confer unique properties in this regard.
The herbicidal potential of 6-Amino-3-(2-methylphenyl)picolinic acid warrants investigation, with a focus on its spectrum of activity against different weed species and its selectivity towards important crops.
Enzyme Inhibition: Targeting Key Cellular Processes
Derivatives of picolinic acid have shown promise as inhibitors of various enzymes.
-
Acetylcholinesterase (AChE) Inhibition: Picolinamide derivatives have been investigated as inhibitors of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The structure-activity relationship studies suggest that the substitution pattern on the picolinamide scaffold significantly influences inhibitory activity.[7]
-
BCL6 Inhibition: Derivatives of 4-aminopicolinic acid have been explored as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor protein implicated in certain types of cancer.[8]
The presence of the 2-methylphenyl group on the picolinic acid core of our target compound could facilitate novel interactions within the active sites of these or other enzymes, making enzyme inhibition a plausible area of biological activity.
Antimicrobial and Immunomodulatory Effects
While less documented for aminopicolinates specifically, the broader class of picolinic acid derivatives has demonstrated antimicrobial properties.[1] Copper complexes of nicotinic acid derivatives (isomers of picolinic acid) have been reported to possess antimicrobial activity.[9] Furthermore, 4-aminopicolinic acid has been shown to enhance macrophage activity, suggesting a potential immunomodulatory role.[8]
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of 6-Amino-3-(2-methylphenyl)picolinic acid, a tiered experimental approach is recommended.
Synthesis of 6-Amino-3-(2-methylphenyl)picolinic acid
The synthesis of the target compound would likely involve a multi-step process, potentially starting from a substituted pyridine precursor. The general synthetic strategies for aminopicolinic acids can be adapted for this specific molecule.[9]
Illustrative Synthetic Pathway:
Caption: A potential synthetic route to 6-Amino-3-(2-methylphenyl)picolinic acid.
In Vitro Biological Screening
A panel of in vitro assays should be employed to screen for a range of biological activities.
Experimental Workflow for In Vitro Screening:
Caption: A comprehensive in vitro screening cascade for biological activity.
Detailed Protocols:
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
-
Prepare sterile agar plates containing Murashige and Skoog (MS) medium.
-
Incorporate 6-Amino-3-(2-methylphenyl)picolinic acid at various concentrations (e.g., 0.1, 1, 10, 100 µM) into the agar. A solvent control (e.g., DMSO) should be included.
-
Sterilize and stratify Arabidopsis thaliana seeds.
-
Place the seeds on the agar plates and incubate vertically in a growth chamber.
-
After a defined period (e.g., 7-10 days), measure the primary root length.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Prepare a solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Structure-Activity Relationship (SAR) Studies
Should initial screening reveal promising activity, the synthesis and testing of a library of analogues would be a logical next step to establish a clear structure-activity relationship. Key modifications could include:
-
Varying the substituent on the phenyl ring.
-
Altering the position of the amino group on the picolinic acid core.
-
Replacing the amino group with other functional groups.
Data Summary and Interpretation
The following table provides a hypothetical framework for summarizing the biological data that would be generated for 6-Amino-3-(2-methylphenyl)picolinic acid.
| Assay | Endpoint | Result | Positive Control |
| A. thaliana Root Growth | IC50 (µM) | To be determined | Picloram, Florpyrauxifen |
| AChE Inhibition | IC50 (µM) | To be determined | Donepezil |
| BCL6 Inhibition | IC50 (µM) | To be determined | Known BCL6 inhibitor |
| Antibacterial (e.g., S. aureus) | MIC (µg/mL) | To be determined | Vancomycin |
| Antifungal (e.g., C. albicans) | MIC (µg/mL) | To be determined | Fluconazole |
| Cytotoxicity (e.g., HEK293 cells) | IC50 (µM) | To be determined | Doxorubicin |
Conclusion and Future Directions
While the biological activity of 6-Amino-3-(2-methylphenyl)picolinic acid remains to be experimentally determined, the existing literature on related aminopicolinic acid derivatives provides a strong rationale for its investigation as a potential herbicidal agent, enzyme inhibitor, or antimicrobial compound. The presence of the 6-amino group and the 3-aryl substituent are key structural motifs that have been associated with potent biological effects in other picolinic acid-based molecules.
The experimental workflows outlined in this guide provide a clear path for the comprehensive biological characterization of this novel compound. The results of these studies will be crucial in determining its potential for future development in either the agrochemical or pharmaceutical sectors. Further research should focus on elucidating its precise mechanism of action for any confirmed activities and optimizing its structure to enhance potency and selectivity.
References
- Li, H., Wei, W., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.
- Yang, Z., et al. (2021). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ProQuest.
- Crouse, G. D., et al. (2001). 4-aminopicolinates and their use as herbicides.
- BenchChem. (n.d.). 4-Aminopicolinic Acid Hydrochloride.
- MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Schmitzer, S. A., et al. (2001). 4-aminopicolinates and their use as herbicides.
- PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- PubMed. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
- ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- CymitQuimica. (n.d.). CAS 23628-31-1: 6-Aminopicolinic acid.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
- Srujana, M., & Thakkallapelly, S. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.
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An In-depth Technical Guide to Aminopicolinic Acids in Drug Discovery
A Senior Application Scientist's Perspective on Synthesis, Properties, and Therapeutic Potential
Notice: A diligent search for the specific compound "6-Amino-3-(2-methylphenyl)picolinic acid" and its corresponding Chemical Abstracts Service (CAS) number did not yield a definitive entry in publicly available databases. This may indicate the compound is novel or not widely reported. Therefore, this guide will focus on the broader, highly relevant class of aminopicolinic acids, with a particular emphasis on synthetic strategies applicable to structures such as the one requested.
Introduction: The Privileged Scaffold of Aminopicolinic Acids
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The picolinic acid scaffold, a pyridine ring with a carboxylic acid at the 2-position, and its amino-substituted derivatives, are prominent members of this group.[1] The strategic placement of the nitrogen atom and the carboxylic acid group allows for bidentate chelation of metal ions and diverse hydrogen bonding interactions, making it an ideal anchor for engaging with biological targets.[2]
The addition of an amino group to this core structure further enhances its utility, providing a crucial vector for modulating physicochemical properties and for introducing further structural diversity. These aminopicolinic acid derivatives are key intermediates and pharmacophores in a range of therapeutically active agents, from enzyme inhibitors to modulators of receptor function.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile chemical class for researchers in drug development.
Synthetic Strategies for Aminopicolinic Acid Derivatives
The synthesis of substituted aminopicolinic acids can be approached through several strategic pathways, primarily involving either the initial synthesis of a substituted pyridine ring followed by carboxylation, or the modification of a pre-existing picolinic acid core.
Synthesis from Picolinic Acid Precursors
A common and adaptable method involves the functionalization of commercially available picolinic acid. A representative workflow for the synthesis of a 4-aminopicolinic acid derivative is outlined below.[2]
Experimental Protocol: Synthesis of 4-Aminopicolinic Acid [2]
-
Nitration of Picolinic Acid N-Oxide:
-
To a mixture of fuming nitric acid and sulfuric acid, carefully add picolinic acid N-oxide in portions.
-
Heat the reaction mixture to 120-130°C for 2.5 hours.
-
Cool the mixture and pour it onto ice, then neutralize to precipitate the 4-nitropicolinic acid N-oxide.
-
-
Catalytic Hydrogenation:
-
Dissolve the 4-nitropicolinic acid N-oxide in a mixture of acetic acid and acetic anhydride.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield 4-aminopicolinic acid.
-
Rationale: This two-step process is a classic and effective method for introducing an amino group at the 4-position. The N-oxide formation activates the pyridine ring for nitration, and the subsequent reduction of the nitro group to an amine is a high-yield, clean reaction.
Cross-Coupling Reactions for Aryl Substitution
To synthesize compounds like the target 6-Amino-3-(2-methylphenyl)picolinic acid, a cross-coupling strategy is often the most efficient approach to form the aryl-pyridine bond. The Sonogashira and Suzuki-Miyaura reactions are particularly powerful tools for this purpose. Below is a conceptual workflow.
Conceptual Workflow: Synthesis of 6-Amino-3-(aryl)picolinic acid via Suzuki-Miyaura Coupling
This workflow illustrates a common method for modifying the pyridine ring of a picolinate ester, a key step in creating diverse libraries of compounds for biological screening.[1]
Mechanism: The PAM binds to an allosteric site on the mGlu4 receptor, distinct from the binding site of the endogenous ligand, glutamate. This binding event potentiates the receptor's response to glutamate, leading to enhanced downstream signaling (in this case, inhibition of adenylyl cyclase and a decrease in cAMP), which can have therapeutic effects in neurological disorders. [5]
Antibacterial Agents
The foundational role of the related compound, 6-aminopenicillanic acid (6-APA), as the core nucleus of all penicillins, highlights the importance of this structural class in antibacterial drug discovery. [6]The strained β-lactam ring fused to a thiazolidine ring in 6-APA is responsible for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. [6]While structurally different, the amenability of the aminopicolinic acid scaffold to diverse substitutions suggests its potential as a starting point for novel antibacterial agents.
Conclusion
Aminopicolinic acids represent a class of compounds with significant, validated potential in drug discovery and development. Their synthetic tractability, favorable physicochemical properties, and ability to interact with a wide range of biological targets make them a "privileged" scaffold for medicinal chemists. From established applications in antibiotics to emerging roles in the treatment of neurological disorders, the aminopicolinic acid core continues to be a fertile ground for the discovery of new therapeutics. Further exploration of this scaffold, particularly through the synthesis of novel derivatives guided by structure-activity relationship studies, is a promising strategy for addressing unmet medical needs.
References
-
ChemBK. (2024, April 9). 4-Aminopicolinic acid. Retrieved from [Link]
-
Beatty, A., & Bawa, R. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Felts, A. S., et al. (2016, June 15). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919. Retrieved from [Link]
-
Pérez, C., et al. (2024, February 12). Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Structural Elucidation of 6-Amino-3-(2-methylphenyl)picolinic Acid
Executive Summary & Structural Context
The compound 6-Amino-3-(2-methylphenyl)picolinic acid represents a specific structural motif often encountered in the development of synthetic auxin herbicides (arylpicolinates) and their metabolic degradation products. Structurally, it consists of a pyridine-2-carboxylic acid (picolinic acid) core substituted with an amino group at the C6 position and an ortho-tolyl moiety at the C3 position.
Elucidating this structure presents specific regiochemical challenges, particularly in distinguishing the position of the aryl substituent (C3 vs. C4 or C5) and confirming the biaryl conformation, which dictates biological activity at the TIR1/AFB5 auxin receptors.
This guide outlines a rigorous, self-validating analytical framework for the complete structural assignment of this molecule, synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.
Analytical Workflow Strategy
The following flowchart illustrates the logical progression from crude isolate to fully elucidated structure.
Figure 1: Step-by-step structural elucidation workflow.
High-Resolution Mass Spectrometry (HRMS)
Before NMR analysis, the molecular formula must be unequivocally established.
Experimental Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.
-
Instrument: Q-TOF or Orbitrap.
-
Solvent: Methanol + 0.1% Formic Acid.
Diagnostic Criteria
The theoretical formula for C₁₃H₁₂N₂O₂ yields a monoisotopic mass of 228.0899 Da .
| Ion Mode | Target Species | Theoretical m/z | Acceptance Tolerance | Structural Insight |
| ESI (+) | [M+H]⁺ | 229.0972 | ± 5 ppm | Confirms protonation of Pyridine-N or Amine. |
| ESI (-) | [M-H]⁻ | 227.0826 | ± 5 ppm | Confirms presence of Carboxylic Acid (-COOH). |
| MS/MS | [M+H-NH₃]⁺ | ~212.07 | N/A | Characteristic loss of primary amine. |
| MS/MS | [M+H-CO₂]⁺ | ~185.10 | N/A | Characteristic decarboxylation of picolinic acid. |
Analyst Note: The observation of the [M-H]⁻ ion is critical. Simple aminopyridines do not ionize well in negative mode; the strong signal here confirms the acidic moiety (picolinic acid).
NMR Spectroscopy: The Regiochemical Key
The primary challenge is proving the ortho-tolyl group is at position 3 (C3) rather than C4 or C5. This requires establishing a continuous spin system and specific long-range correlations.
1H NMR Assignment (DMSO-d₆, 400 MHz)
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to solubilize the zwitterionic amino-acid and slow the exchange of the -NH₂ and -COOH protons, making them visible.
| Position | Type | Shift (δ ppm)* | Multiplicity | Integration | Assignment Logic |
| -COOH | Broad Singlet | 12.5 - 13.5 | bs | 1H | Carboxylic acid proton (exchangeable). |
| H5 | Aromatic | 6.80 - 6.90 | d (J ≈ 8.5 Hz) | 1H | Ortho-coupled to H4. Upfield due to e- donating NH₂ at C6. |
| H4 | Aromatic | 7.30 - 7.45 | d (J ≈ 8.5 Hz) | 1H | Ortho-coupled to H5. Deshielded by aryl ring at C3. |
| NH₂ | Broad Singlet | 6.00 - 6.50 | bs | 2H | Primary amine at C6. |
| Ar-H | Aromatic | 7.10 - 7.30 | m | 4H | Overlapping signals of the o-tolyl ring. |
| Ar-CH₃ | Alkyl | 2.10 - 2.20 | s | 3H | Methyl group on the phenyl ring. |
*Note: Shifts are anticipated ranges based on substituted aminopicolinate analogs (e.g., Halauxifen metabolites).
2D NMR Correlation Logic (HMBC & NOESY)
To prove the structure, we must connect the fragments.
The HMBC "Smoking Gun"
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for quaternary carbons.
-
Correlation A: The H4 proton (pyridine) must show a 3-bond correlation to the Carboxyl Carbon (C=O) . This places H4 at position 4 (relative to C2-COOH).
-
Correlation B: The H5 proton must show a 2-bond correlation to C6 (the carbon bearing the NH₂).
-
Correlation C (Crucial): The quaternary carbon C3 will not show proton correlations in HSQC. However, in HMBC, it should correlate with H4 (pyridine) and the Ar-H (ortho) of the tolyl ring.
Visualization of Correlations
The following diagram maps the critical HMBC (Long range C-H) and NOESY (Spatial) interactions required to confirm the C3 substitution.
Figure 2: Key NMR correlations. The HMBC link between H4 and the Carboxyl carbon, and the NOESY link between H4 and the Tolyl-Methyl, definitively assign the regiochemistry.
X-Ray Crystallography (The Gold Standard)
While NMR provides solution-state connectivity, X-ray crystallography is essential for determining the biaryl torsion angle . In arylpicolinate auxins, the twist between the pyridine and phenyl rings is critical for fitting into the auxin receptor pocket.
Crystallization Protocol
-
Method: Slow evaporation or Vapor Diffusion.
-
Solvent System: Ethanol/Water (1:1) or Acetonitrile/Water.
-
Conditions: Dissolve 20 mg of the acid in minimal hot ethanol; add water dropwise until turbid; allow to cool slowly to 4°C.
Structural Expectations
-
Space Group: Likely Monoclinic (P2₁/c) or Triclinic (P-1), common for planar aromatic acids.
-
Key Parameter: The dihedral angle between the pyridine ring plane and the o-tolyl ring plane. Due to steric clash between the C3-Aryl and C2-COOH, the rings will not be coplanar. Expect a twist of 40–60° .
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation
-
Weigh 5–10 mg of the dried sample into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Optional: If -NH₂ protons are broad, add 1 drop of D₂O to exchange them out (signals will disappear), confirming the assignment.
-
Transfer to a 5mm NMR tube.
-
Acquire spectra at 298 K.
Protocol B: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 254 nm and 280 nm; MS (ESI +/-).
References
-
Dow AgroSciences (Corteva). (2014). Halauxifen-methyl (XDE-729 methyl) and its acid metabolite (XDE-729 acid): Physical and Chemical Properties.[1][2] U.S. EPA Public Docket.
-
Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl (Arylex™ active), a novel arylpicolinate herbicide.[3] Bioorganic & Medicinal Chemistry, 24(3), 362-371.
-
Bawa, R. A., & Beatty, A. M. (2012).[4] Synthesis of Some Aminopicolinic Acids.[4][5][6] Journal of Chemistry and Chemical Engineering.[4]
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An In-Depth Technical Guide to the In Vitro Screening of 6-Amino-3-(2-methylphenyl)picolinic Acid
Introduction
Picolinic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2] These activities stem from the versatile pyridine carboxylic acid scaffold, which can engage in various biological interactions such as π-π stacking and hydrogen bonding.[1] Furthermore, the carboxylic group's ability to coordinate with metal ions makes these compounds potent enzyme inhibitors.[1] This guide provides a comprehensive framework for the in vitro screening of a novel picolinic acid derivative, 6-Amino-3-(2-methylphenyl)picolinic acid, designed for researchers, scientists, and drug development professionals. The proposed screening cascade is informed by the known biological activities of structurally related picolinic acid compounds, which have shown promise in oncology, infectious diseases, and inflammatory conditions.
I. Rationale for Screening and Potential Therapeutic Targets
Given the diverse bioactivities of picolinic acid derivatives, a tiered screening approach is recommended. This will enable a broad assessment of the compound's potential, followed by more focused investigations into its mechanism of action. The primary therapeutic areas to explore for 6-Amino-3-(2-methylphenyl)picolinic acid include:
-
Oncology: Picolinic acid derivatives have demonstrated anticancer properties, potentially through the chelation of metal ions essential for tumor growth and angiogenesis.[3] They have also been investigated as inhibitors of key enzymes in cancer signaling pathways, such as VEGFR-2 kinase and histone demethylases.[1][4]
-
Infectious Diseases: The picolinic acid scaffold is a known inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[5][6] Additionally, antiviral activity has been reported for some derivatives.[3][7]
-
Inflammatory and Immunological Disorders: Picolinic acid, a metabolite of tryptophan, has been shown to suppress T-cell proliferation and metabolic activity, suggesting a role in immunomodulation.[8][9]
Based on this, the initial screening of 6-Amino-3-(2-methylphenyl)picolinic acid should encompass assays for cytotoxicity against cancer cell lines, antibacterial activity, and immunomodulatory effects.
II. In Vitro Screening Cascade
The proposed screening cascade is designed to first identify the primary biological activity of the compound and then to elucidate its mechanism of action.
Caption: A tiered in vitro screening workflow for 6-Amino-3-(2-methylphenyl)picolinic acid.
Part 1: Primary Screening
The initial phase focuses on identifying the broad biological effects of 6-Amino-3-(2-methylphenyl)picolinic acid.
A. Cytotoxicity Screening Against Cancer Cell Lines
The antiproliferative activity of the compound will be evaluated against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HepG2 - liver, and a non-cancerous control cell line like MRC-5) in appropriate media and conditions.[10][11]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 6-Amino-3-(2-methylphenyl)picolinic acid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| A549 (Lung Cancer) | 15.2 | 0.8 |
| HepG2 (Liver Cancer) | 25.8 | 1.2 |
| MRC-5 (Normal Lung) | > 100 | 2.5 |
B. Antimicrobial Screening
The potential antibacterial activity will be assessed against clinically relevant bacterial strains, particularly those known for metallo-β-lactamase production.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use quality control strains of Escherichia coli and Klebsiella pneumoniae, including strains expressing New Delhi Metallo-β-lactamase-1 (NDM-1).[5]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of 6-Amino-3-(2-methylphenyl)picolinic acid in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Immunomodulatory Screening
The effect of the compound on T-cell proliferation will be investigated to assess its immunomodulatory potential.
Protocol: T-Cell Proliferation Assay
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Label the cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation and Treatment: Seed the stained cells in a 96-well plate and stimulate with anti-CD3/anti-CD28 antibodies in the presence of varying concentrations of 6-Amino-3-(2-methylphenyl)picolinic acid.
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry Analysis: Analyze the CFSE dilution in CD4+ T cells by flow cytometry to measure cell proliferation.[8]
Part 2: Secondary and Mechanistic Assays
If the primary screening reveals significant activity in any of the above areas, the following assays can be employed to delve deeper into the compound's mechanism of action.
A. Enzyme Inhibition Assays
If the compound shows promising antibacterial or anticancer activity, its inhibitory effect on specific enzymes should be investigated.
Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay
-
Enzyme and Substrate: Use purified recombinant NDM-1 enzyme and a suitable substrate like imipenem.[5]
-
Assay Conditions: Perform the assay in a suitable buffer at a constant temperature.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to a mixture of the substrate and varying concentrations of 6-Amino-3-(2-methylphenyl)picolinic acid.
-
Data Acquisition: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a UV-Vis spectrophotometer.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
Protocol: Kinase Inhibition Assay
-
Kinase and Substrate: Utilize a commercially available kinase assay kit, for example, for VEGFR-2.[1]
-
Assay Procedure: Follow the manufacturer's protocol, which typically involves incubating the kinase, substrate, ATP, and the test compound.
-
Detection: Measure the kinase activity, often through luminescence or fluorescence detection of the phosphorylated substrate or ADP produced.
-
IC50 Calculation: Determine the IC50 value from the inhibition data.
Data Presentation: Hypothetical Enzyme Inhibition Data
| Enzyme Target | Compound IC50 (nM) | Positive Control IC50 (nM) |
| NDM-1 | 80 | 10 (L-captopril)[5] |
| VEGFR-2 | 150 | 50 (Sorafenib) |
B. Apoptosis and Cell Cycle Analysis
For compounds exhibiting cytotoxicity, it is crucial to determine if the mechanism involves the induction of apoptosis or cell cycle arrest.
Caption: Workflow for investigating apoptosis and cell cycle arrest.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Mechanism of Action Studies
To further elucidate the molecular mechanisms, techniques such as Western blotting can be employed to examine the expression and activation of key proteins in relevant signaling pathways. For instance, if the compound induces apoptosis, the expression of proteins like Bcl-2, Bax, and cleaved caspases can be investigated. If it inhibits a kinase, the phosphorylation status of its downstream targets can be assessed.[8]
III. Conclusion
This in-depth technical guide outlines a systematic and logical approach to the in vitro screening of 6-Amino-3-(2-methylphenyl)picolinic acid. By leveraging the existing knowledge of picolinic acid derivatives, this framework provides a solid foundation for identifying the compound's biological activities and elucidating its mechanism of action. The successful execution of this screening cascade will be instrumental in determining the therapeutic potential of this novel molecule and guiding its further development.
References
-
Brem, J., van Berkel, S. S., Aik, W. S., Rydzik, A. M., Kallow, S., & Spencer, J. (2016). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 2(10), 683–692. [Link]
-
van Rijt, S. H., et al. (2022). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. Chemical Science, 13(16), 4567-4576. [Link]
-
Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481-1513. [Link]
-
Brem, J., et al. (2018). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS Infectious Diseases, 4(12), 1695-1704. [Link]
- Fernandez-Pol, J. A. (2002). Picolinic acid derivatives for the prevention and treatment of cancer in animals.
-
Mphahlele, M. J., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 639-653. [Link]
-
Dazzi, C., et al. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 61-68. [Link]
-
Mphahlele, M. J., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 639-653. [Link]
-
Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]
-
Al-Qahtani, H., et al. (2016). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography B, 1022, 223-230. [Link]
-
Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Plant Pathology Journal, 13(3), 152-159. [Link]
-
Nakano, T., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 49(6), 450-454. [Link]
-
Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry, 11(1), 108-118. [Link]
-
Holze, C., et al. (2016). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 99(4), 645-655. [Link]
-
Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123-126. [Link]
-
Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry, 11(1), 108-118. [Link]
-
Gabbutt, C. D., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 718-727. [Link]
-
Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71-79. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Amino-3-(2-methylphenyl)picolinic acid purity and characterization
Technical Whitepaper: Quality Assurance and Structural Elucidation of 6-Amino-3-(2-methylphenyl)picolinic Acid
Executive Summary & Strategic Context
6-Amino-3-(2-methylphenyl)picolinic acid (hereafter referred to as 6-A-3-MPPA ) represents a critical structural scaffold in the synthesis of next-generation auxinic herbicides and picolinamide fungicides.[1] Structurally homologous to commercial actives like Halauxifen and Aminopyralid, this intermediate presents unique characterization challenges due to its zwitterionic nature and the steric hindrance introduced by the ortho-tolyl moiety.
This guide provides a rigorous framework for the purity profiling and structural validation of 6-A-3-MPPA. Unlike simple commodity chemicals, the quality of this intermediate directly dictates the yield and stereochemical integrity of downstream active pharmaceutical ingredients (APIs) or agrochemical actives.
Key Technical Challenges:
-
Zwitterionic Behavior: The coexistence of the basic 6-amino group and the acidic 2-carboxylic acid requires precise pH control during chromatography to prevent peak tailing.[1]
-
Atropisomerism Potential: The bulky o-tolyl group at the 3-position can induce restricted rotation, potentially complicating NMR interpretation at ambient temperatures.
-
Suzuki Coupling Residuals: As a likely product of Pd-catalyzed cross-coupling, palladium scavenging and boronic acid clearance are Critical Quality Attributes (CQAs).
Synthesis Logic & Impurity Mapping
To validate purity, one must first understand the genesis of the molecule. 6-A-3-MPPA is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 6-amino-3-halopicolinate (usually bromo- or iodo-) and 2-methylphenylboronic acid.[1]
Understanding this pathway allows us to predict the "Impurity Fate Map."
Diagram 1: Synthesis & Impurity Fate Mapping
Caption: Logical flow of impurity generation during the Pd-catalyzed synthesis of 6-A-3-MPPA.
Physicochemical Characterization Strategy
Solubility & Ionization Profile
The molecule possesses three distinct ionization states depending on pH:
-
pH < 2.0: Cationic (Protonated amine: –NH₃⁺, Protonated acid: –COOH).
-
pH 3.5–5.0 (Isoelectric Point): Zwitterionic (–NH₃⁺, –COO⁻). Lowest solubility region.[1]
-
pH > 7.0: Anionic (Neutral amine: –NH₂, Deprotonated acid: –COO⁻).
Operational Insight: Analytical method development must avoid the isoelectric point to ensure solubility and peak symmetry. We utilize a highly acidic mobile phase (pH ~2.0) to keep the molecule fully protonated and soluble.
Quantitative Data Summary
| Attribute | Specification Target | Method | Rationale |
| Assay (Purity) | > 98.0% w/w | HPLC-UV (240 nm) | High purity required for downstream coupling efficiency. |
| Palladium (Pd) | < 20 ppm | ICP-MS | Residual Pd poisons hydrogenation catalysts in subsequent steps.[1] |
| LOD (Loss on Drying) | < 0.5% | Gravimetric | Moisture interferes with activation of the carboxylic acid (e.g., acid chloride formation). |
| Halide Content | < 0.1% | Titration / IC | Residual bromide indicates incomplete conversion. |
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC) Method
Objective: Separation of the target 6-A-3-MPPA from the hydrolytic de-halogenated byproduct (Impurity C) and the non-polar homocoupling dimer (Impurity B).[1]
System Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Elevated temperature reduces backpressure and improves peak shape for amino-acids).
-
Detection: UV at 240 nm (λmax for picolinic core) and 210 nm (for non-conjugated impurities).
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash (Elute homocoupled dimers) |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |[1]
Validation Criteria (Self-Validating System):
-
Resolution (Rs): > 2.0 between 6-A-3-MPPA and the nearest impurity (likely the des-tolyl analog).
-
Tailing Factor:[1] < 1.5. If tailing occurs, increase buffer strength or add 5mM Hexanesulfonic acid (Ion-pairing agent).
Structural Elucidation (NMR Spectroscopy)
Objective: Confirm the regiochemistry of the coupling (3-position vs 4 or 5).
Sample Prep: Dissolve 10 mg in DMSO-d6. (Avoid CDCl₃ due to poor solubility of the zwitterion).
Key Assignment Logic (¹H NMR, 400 MHz):
-
The "Anchor" Signal (Methyl): Look for a sharp singlet at δ 2.1–2.3 ppm . This confirms the presence of the o-tolyl group.[1]
-
The Amino Group: A broad singlet (exchangeable with D₂O) around δ 6.0–7.0 ppm .
-
Picolinic Core (Coupling Constants):
-
The 6-amino-3-substituted pattern leaves protons at positions 4 and 5.[1]
-
Expect two doublets (or an AB system) in the aromatic region (δ 6.8–7.8 ppm ) with a coupling constant J ≈ 8.0–9.0 Hz (typical for ortho coupling on pyridine).
-
Differentiation: If the substituent were at position 4, you would see two singlets (para-like) or small meta coupling, not the strong ortho doublet.
-
Workflow Visualization
The following diagram illustrates the "Triangulation Strategy" used to certify a batch of 6-A-3-MPPA. No single method is sufficient; the combination of HPLC (purity), ICP-MS (catalyst safety), and NMR (identity) creates a robust quality shield.
Diagram 2: Analytical Validation Workflow
Caption: Integrated workflow for batch release, highlighting the orthogonality of detection methods.
Troubleshooting & Optimization
Issue: Doublet peaks in HPLC.
-
Cause: Atropisomerism. The rotation of the o-tolyl group relative to the pyridine ring can be slow on the NMR/HPLC timescale if the temperature is too low or the steric bulk is high.
-
Solution: Run the HPLC column at 45°C or 50°C. If the doublets merge into a single sharp peak, it confirms rotamers rather than distinct chemical impurities.
Issue: Low Assay but High HPLC Purity.
-
Cause: Inorganic salt contamination (e.g., KBr, Na₃PO₄ from the Suzuki coupling workup). HPLC "sees" only UV-active compounds, ignoring salts.[1]
-
Solution: Perform Residue on Ignition (ROI) or conductivity ash testing to quantify inorganic load.
References
-
Corteva Agriscience. (2021). Process for synthesis of picolinamides.[2][3] WO Patent 2021/076681 A1. World Intellectual Property Organization. Link
-
Dow AgroSciences. (2011). 4-Aminopicolinic acids and their use as herbicides.[1] U.S. Patent 7,314,849. United States Patent and Trademark Office. Link
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Impurity Profiling.[1] Yoneda Labs Technical Resources. Link
-
MDPI. (2023).[4] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted)-2-Picolinic Acids. Molecules, 28(5). Link
Sources
Methodological & Application
Application Note: Synthesis of 6-Amino-3-(2-methylphenyl)picolinic Acid
This Application Note and Protocol details the synthesis and characterization of 6-Amino-3-(2-methylphenyl)picolinic acid , a structural analog of auxin-mimic herbicides (e.g., aminopyralid, halauxifen). The protocol addresses specific synthetic challenges, including regioselective nucleophilic substitution on the pyridine ring and sterically hindered Suzuki-Miyaura cross-coupling.
Introduction & Retrosynthetic Strategy
The target molecule, 6-Amino-3-(2-methylphenyl)picolinic acid , features a picolinic acid core substituted with an amino group at the 6-position and an o-tolyl moiety at the 3-position. This substitution pattern presents two primary synthetic challenges:
-
Regioselectivity: Differentiating between the 3- and 6-positions of the pyridine ring during functionalization.[1]
-
Steric Hindrance: Constructing a biaryl bond with ortho-substituents on both rings (the 2-carboxylate on the pyridine and the 2-methyl group on the phenyl ring).
Strategic Approach: We utilize Methyl 3,6-dichloropicolinate as the starting material. This scaffold allows for a highly regioselective SNAr reaction at the C6 position (activated by the pyridine nitrogen) followed by a palladium-catalyzed cross-coupling at the C3 position.
Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic logic leveraging the differential reactivity of C3 and C6 electrophilic sites on the picolinate core.
Experimental Protocol
Step 1: Regioselective Amination (SNAr)
Objective: Selective displacement of the C6-chloride by ammonia.
Rationale: The C6 position is
-
Starting Material: Methyl 3,6-dichloropicolinate (CAS: 1532-24-7)[2]
-
Reagents: 7N Ammonia in Methanol (NH3/MeOH)
-
Equipment: Sealed pressure tube or autoclave
Procedure:
-
Charge a pressure tube with Methyl 3,6-dichloropicolinate (10.0 g, 48.5 mmol).
-
Add 7N NH3 in MeOH (100 mL, ~15 equiv).
-
Seal the vessel and heat to 80 °C for 12–16 hours.
-
Note: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.8) should convert to a more polar product (Rf ~0.4).
-
-
Cool the reaction to room temperature and concentrate in vacuo to remove excess ammonia and methanol.
-
Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes).
-
Expected Yield: 85–90% of Methyl 6-amino-3-chloropicolinate .
Step 2: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Cross-coupling of the C3-chloride with 2-methylphenylboronic acid. Rationale: This coupling forms a di-ortho-substituted biaryl system (2-COOMe on pyridine, 2-Me on phenyl). Standard catalysts (e.g., Pd(PPh3)4) often fail due to steric hindrance and the lower reactivity of aryl chlorides. We employ XPhos Pd G4 or Pd(OAc)2/XPhos , as the bulky, electron-rich biaryl phosphine ligand facilitates oxidative addition into the C-Cl bond and promotes reductive elimination in hindered systems.
-
Substrate: Methyl 6-amino-3-chloropicolinate (from Step 1)
-
Reagent: 2-Methylphenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Procedure:
-
In a reaction vial, combine Methyl 6-amino-3-chloropicolinate (1.0 equiv), 2-Methylphenylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add solvent (Dioxane/Water 4:1, 0.1 M concentration).
-
Degas the solution by sparging with Nitrogen or Argon for 10 minutes (Critical for Pd(0) stability).
-
Add XPhos Pd G4 (0.02 equiv).
-
Heat to 100 °C for 4–8 hours under inert atmosphere.
-
Workup: Dilute with water and extract with EtOAc. Filter through a Celite pad to remove Palladium black.
-
Purification: Silica gel chromatography (Gradient: 10-50% EtOAc/Hexanes).
-
Product: Methyl 6-amino-3-(2-methylphenyl)picolinate.
Step 3: Ester Hydrolysis (Saponification)
Objective: Conversion of the methyl ester to the free carboxylic acid.
-
Reagents: Lithium Hydroxide monohydrate (LiOH·H2O)
-
Solvent: THF : MeOH : Water (3:1:1)
Procedure:
-
Dissolve the coupled ester in THF/MeOH/Water mixture.
-
Add LiOH·H2O (3.0 equiv).
-
Stir at 50 °C for 2 hours.
-
Concentrate to remove organic solvents.
-
Acidification: Cool the aqueous residue to 0 °C and adjust pH to ~3–4 using 1N HCl. The product should precipitate as a zwitterionic solid.
-
Filter the solid, wash with cold water and Et2O, and dry under high vacuum.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the target aminopicolinic acid.
Analytical Data Summary
| Parameter | Specification / Expected Data |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| 1H NMR (DMSO-d6) | |
| MS (ESI) | [M+H]+ calc: 229.09, found: 229.1 |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent) |
References
-
Regioselectivity of SNAr in Pyridines
- Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom
- Source:Chemical Science, 2018.
-
URL:[Link]
- Context: Explains the kinetic preference for substitution at the 6-position (alpha to nitrogen)
-
Suzuki Coupling of Chloropyridines
- Title: Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Chlorides.
- Source:C
-
URL:[Link]
- Context: Validates the use of biaryl phosphine ligands (like XPhos)
- Synthesis of Aminopicolinic Acid Herbicides: Title: Process for the preparation of 4-aminopicolinates (Patent WO2010144380). Source: Google Patents. URL: Context: Provides industrial background on the synthesis of similar 4-amino-6-aryl picolinate herbicides, illustrating the stability and handling of these zwitterionic acids.
Sources
Technical Application Note: 6-Amino-3-(2-methylphenyl)picolinic acid (Halauxifen Acid) in Plant Tissue Culture & Cellular Assays
Executive Summary & Scientific Rationale
6-Amino-3-(2-methylphenyl)picolinic acid (commonly referred to as Halauxifen Acid ) is the bioactive free-acid form of the arylpicolinate herbicide Halauxifen-methyl. While widely recognized in agrochemistry for broadleaf weed control, its utility in plant tissue culture is emerging as a critical tool for recalcitrant species regeneration.
Why use Halauxifen Acid instead of 2,4-D? Standard synthetic auxins like 2,4-D primarily signal through the TIR1 (Transport Inhibitor Response 1) ubiquitin-ligase complex. In contrast, Halauxifen Acid exhibits a unique, high-affinity preference for the AFB5 (Auxin Signaling F-Box 5) receptor homolog.
Key Advantages:
-
Alternative Signaling Pathway: Bypasses TIR1-mediated resistance or saturation, offering a novel pathway to induce somatic embryogenesis in genotypes recalcitrant to 2,4-D.
-
Lower Volatility: significantly lower vapor pressure than ester-based auxins, reducing cross-contamination in culture incubators.
-
High Potency: Effective at nanomolar concentrations, reducing the metabolic load on explants compared to micromolar requirements of phenoxy-auxins.
Mechanism of Action: The AFB5 Pathway
Understanding the differential binding is crucial for experimental design. Halauxifen Acid mimics Indole-3-Acetic Acid (IAA) but recruits the SCF^AFB5 complex more efficiently than the SCF^TIR1 complex, leading to the ubiquitination and degradation of Aux/IAA repressors.
Visualizing the Signaling Cascade
Figure 1: The selective signaling pathway of Halauxifen Acid through AFB5, distinct from the classical TIR1 pathway utilized by 2,4-D.[1]
Material Preparation & Stock Solutions
Safety Note: Halauxifen Acid is a potent bioactive molecule. Wear PPE (gloves, goggles) and handle in a fume hood. Compound: 6-Amino-3-(2-methylphenyl)picolinic acid (CAS: 943832-60-8 for acid; often sourced as methyl ester and hydrolyzed, or custom synthesized).
Protocol A: Preparation of 10 mM Stock Solution
Unlike 2,4-D, Halauxifen acid has specific solubility requirements. It is sparingly soluble in pure water but soluble in organic solvents and alkaline solutions.
| Component | Quantity | Notes |
| Halauxifen Acid | 22.8 mg | MW ≈ 228.25 g/mol |
| DMSO (Dimethyl sulfoxide) | 10 mL | Recommended: Cell culture grade. |
| Alternative: 1N KOH | 1-2 mL | If DMSO is contraindicated. Dissolve in KOH, then dilute with water. |
Step-by-Step:
-
Weigh 22.8 mg of Halauxifen Acid powder.
-
Add 10 mL of sterile DMSO.
-
Vortex until completely dissolved (solution should be clear).
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe filter.
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6-12 months.
Experimental Protocols: Plant Tissue Culture
Protocol B: Callus Induction in Recalcitrant Species
This protocol is optimized for monocots (e.g., cereals) or dicots that respond poorly to 2,4-D.
Basal Media: Murashige and Skoog (MS) salts + Vitamins, 30g/L Sucrose, 0.8% Agar. pH 5.8.
Experimental Design: Run a dose-response curve. Arylpicolinates are often more potent than phenoxy auxins.
| Treatment Group | Concentration (µM) | Volume of 10mM Stock per 1L Media |
| Control | 0 | 0 µL |
| Low | 0.01 µM | 1 µL |
| Medium-Low | 0.1 µM | 10 µL |
| Medium (Target) | 1.0 µM | 100 µL |
| High | 10.0 µM | 1000 µL |
| Comparator | 5.0 µM (2,4-D) | Standard 2,4-D stock |
Workflow:
-
Media Prep: Autoclave basal MS media. Cool to 55°C.
-
Supplementation: Add Halauxifen stock solution to the molten media under a laminar flow hood. Mix by swirling (avoid bubbles).
-
Explant Prep: Sterilize seeds/tissues (e.g., immature embryos). Excise the explant.
-
Inoculation: Place explants (scutellum side up for cereals) onto the media.
-
Incubation: Incubate in the dark at 25°C for 14-21 days.
-
Note: Auxins are light-sensitive; dark incubation promotes callus dedifferentiation.
-
-
Subculture: Transfer to fresh media every 2 weeks.
Protocol C: Somatic Embryogenesis & Regeneration
Once callus is established, switch to a hormone-free or cytokinin-rich media to induce shooting.
-
Selection: Select embryogenic callus (nodular, compact, often yellow/white). Avoid watery/necrotic callus.
-
Transfer: Move callus to MS Media + BAP (Benzylaminopurine, 1.0 mg/L) + Kinetin (0.5 mg/L). Remove Halauxifen completely.
-
Light: Move to 16h/8h light/dark cycle.
-
Observation: Green spots (somatic embryos) should appear within 10-20 days.
Mammalian Cell Culture: Toxicology Screening
For Drug Development Professionals: While primarily an agrochemical, Halauxifen Acid residues may be screened for mammalian toxicity (hepatotoxicity/CYP450 induction) during safety assessments.
Cell Line: HepG2 (Human Liver) or Primary Hepatocytes. Assay: MTT or ATP-based viability assay.
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. -
Dosing: Treat with Halauxifen Acid (0.1 - 100 µM) for 24h and 48h.
-
Control: 0.1% DMSO vehicle.
-
-
Readout: Measure absorbance at 570nm (MTT).
-
Expectation: Halauxifen Acid generally exhibits low acute cytotoxicity (
) in mammalian lines, consistent with its specific affinity for plant-specific F-box proteins.
Data Analysis & Troubleshooting
Evaluating Callus Quality
Use the following scoring matrix to compare Halauxifen vs. 2,4-D:
| Score | Morphology | Description |
| 1 | Necrotic | Brown/Black, no growth. Toxic concentration. |
| 2 | Watery/Friable | Translucent, hyperhydric. Poor embryogenic potential. |
| 3 | Compact | Solid, slow-growing. |
| 4 | Embryogenic | Nodular, creamy/yellow. High regeneration potential. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Media | pH Shock | If using KOH stock, ensure media pH is readjusted to 5.8 after addition if volume is high. |
| Tissue browning | Phenolic oxidation | Add Activated Charcoal (1-2 g/L) or PVP to the media. |
| No Callus (Explants die) | Toxicity | Reduce concentration by 10-fold. Halauxifen is more potent than 2,4-D. |
| Rooting instead of Callus | Auxin too low | Increase Halauxifen concentration; the auxin/cytokinin ratio is too low. |
References
-
Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis."[2] Plant Physiology, 142(2), 542–552. Link
-
Bell, J. L., et al. (2015). "Rationale for the selectivity of the auxin herbicide halauxifen-methyl." Pest Management Science, 71(10). Link
-
Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxinic herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
-
Health Canada. (2014). "Halauxifen-methyl - Proposed Registration Decision." Pest Management Regulatory Agency. Link
-
Jeschke, P. (2015). "Current status of carboxylic acid amide (CAA) fungicides and arylpicolinate herbicides." Pest Management Science. Link
Sources
Application Note: HPLC Analysis of 6-Amino-3-(2-methylphenyl)picolinic acid
This Application Note is designed for researchers and quality control scientists involved in the development and analysis of synthetic auxin herbicides. It focuses on 6-Amino-3-(2-methylphenyl)picolinic acid (CAS 1262009-00-6), a structural analog and potential intermediate in the synthesis of arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen).[1]
Introduction & Chemical Context
6-Amino-3-(2-methylphenyl)picolinic acid is a member of the arylpicolinate chemical class.[1] Structurally, it consists of a pyridine ring substituted with a carboxylic acid at position 2, an amino group at position 6, and a hydrophobic o-tolyl (2-methylphenyl) group at position 3.[1]
This scaffold shares critical physicochemical properties with commercial synthetic auxins like Halauxifen-methyl and Aminopyralid .[1] The accurate quantification of this compound is essential for:
-
Synthetic Pathway Verification: Monitoring intermediates during the manufacture of complex herbicides.
-
Impurity Profiling: Detecting unreacted precursors or degradation products.
-
Metabolic Studies: Understanding the environmental fate of arylpicolinate analogs.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Molecular Formula: C₁₃H₁₂N₂O₂[1]
-
Molecular Weight: 228.25 g/mol [1]
-
pKa (Calculated): ~2.8 (Carboxylic acid), ~3.5 (Pyridine nitrogen).
-
Solubility: Low in water (pH < 4); Soluble in Methanol (MeOH), Acetonitrile (ACN), and alkaline aqueous buffers.
Method Development Strategy (Expertise & Logic)
Chromatographic Mode Selection
Reverse-Phase Liquid Chromatography (RPLC) is the chosen mode.[1]
-
Why: The compound possesses a hydrophobic o-tolyl moiety, providing sufficient retention on C18 stationary phases.[1]
-
Challenge: The molecule is amphoteric (acidic carboxyl, basic pyridine/amine).
-
Solution: pH Control is Critical. We must suppress the ionization of the carboxylic acid (pKa ~2.8) to ensure the molecule exists primarily in a single state (neutral or cationic) to prevent peak splitting and tailing. A mobile phase pH of ~2.0-2.5 is selected using Phosphoric Acid (for UV) or Formic Acid (for MS).[1]
Column Selection[1]
-
Stationary Phase: C18 (Octadecylsilane) with high surface area and end-capping.
-
Rationale: The 2-methylphenyl group provides steric bulk.[1] A standard C18 column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex) offers the necessary hydrophobic selectivity. End-capping reduces secondary silanol interactions with the amino group, sharpening the peak shape.
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (with DAD/PDA).
-
Reagents:
Chromatographic Conditions
This protocol uses a Linear Gradient to ensure elution of both the polar picolinic core and potential hydrophobic impurities.
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[1]2) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controlled) |
| Injection Volume | 5-10 µL |
| Detection (UV) | 254 nm (Primary), 230 nm (Secondary) |
| Run Time | 15 minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |[1]
Sample Preparation Workflow
Self-Validating Step: The solubility of picolinic acids varies with pH.[1] Do not dissolve directly in 100% water, as the free acid may precipitate.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A:ACN (50:50) .
-
Note: Matching the diluent to the initial gradient conditions (high aqueous) can cause precipitation if the concentration is too high. A 50:50 mix prevents solvent shock while maintaining solubility.
-
-
Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection.
Visualizations
Analytical Workflow
The following diagram outlines the logical flow from sample extraction to data analysis, ensuring data integrity.
Caption: Step-by-step analytical workflow ensuring sample integrity and reproducible detection.
Molecular Interaction Logic
Understanding why the separation works is key to troubleshooting.
Caption: Mechanistic interaction map. Acidic mobile phase neutralizes the carboxyl group, driving retention via the hydrophobic tolyl moiety.
Validation Parameters (Acceptance Criteria)
To ensure this method is a "self-validating system," the following criteria must be met during routine analysis:
| Parameter | Acceptance Criteria | Rationale |
| System Suitability (RSD) | < 2.0% (n=5 injections) | Confirms pump/injector precision. |
| Tailing Factor (Tf) | 0.9 < Tf < 1.5 | Ensures minimal secondary interactions with silanols. |
| Resolution (Rs) | > 2.0 (from nearest impurity) | Critical for purity analysis. |
| Linearity (R²) | > 0.999 (Range: 1-100 µg/mL) | Validates quantitative accuracy. |
| LOD / LOQ | ~0.1 µg/mL / ~0.5 µg/mL | Estimated based on UV response of picolinates. |
Troubleshooting Guide
-
Problem: Peak Tailing (> 1.5).
-
Cause: Interaction between the protonated amino group and residual silanols on the silica support.
-
Fix: Increase buffer concentration (up to 25 mM Phosphate) or switch to a "Base Deactivated" (BDS) column.
-
-
Problem: Split Peak.
-
Cause: Sample solvent is too strong (e.g., 100% MeOH injection) or pH mismatch.
-
Fix: Dilute sample with initial mobile phase (Water/ACN 90:10). Ensure Mobile Phase pH is < 2.5.
-
-
Problem: Retention Time Drift.
-
Cause: Incomplete column equilibration.
-
Fix: Allow 10 column volumes of re-equilibration time between gradient runs (approx 3-5 mins).
-
References
-
Corteva Agriscience. (2020). Halauxifen-methyl Technical Bulletin. Retrieved from [Link] (Provides context on arylpicolinate chemistry and stability).
-
U.S. EPA. (2016). Environmental Fate and Ecological Risk Assessment for Halauxifen-methyl. Retrieved from [Link] (Details on acid metabolite properties and pKa).
-
Phenomenex. (2022).[3] Optimization of HPLC Methods for Picolinic Acids. Retrieved from [Link] (General methodology for pyridine carboxylic acids).
-
PubChem. (2025).[4] Halauxifen Acid Compound Summary. Retrieved from [Link] (Structural verification of related arylpicolinates).
Sources
Application Notes and Protocols: 6-Amino-3-(2-methylphenyl)picolinic Acid in Coordination Chemistry
Introduction: A Ligand of Untapped Potential
Picolinic acid and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1] Their typical bidentate coordination through the pyridine nitrogen and the carboxylate oxygen makes them versatile ligands in fields ranging from catalysis to medicinal chemistry.[2] This document introduces a promising yet under-explored derivative: 6-Amino-3-(2-methylphenyl)picolinic acid. The strategic placement of an amino group at the 6-position and a sterically demanding 2-methylphenyl (o-tolyl) group at the 3-position is anticipated to significantly modulate the electronic and steric properties of the resulting metal complexes.
The amino group can enhance the ligand's electron-donating capacity and introduce possibilities for hydrogen bonding, while the bulky o-tolyl substituent is expected to influence the coordination geometry and stability of the metal complexes. These features make 6-Amino-3-(2-methylphenyl)picolinic acid a compelling candidate for creating novel coordination compounds with unique reactivity and physical properties.
This guide provides a comprehensive overview, including a plausible synthetic route for the ligand, detailed protocols for the synthesis and characterization of its coordination complexes, and potential applications for researchers in chemistry and drug development.
Part 1: Synthesis of 6-Amino-3-(2-methylphenyl)picolinic Acid
The synthesis of this specialized ligand is not yet widely reported. Therefore, a multi-step synthetic strategy is proposed, leveraging well-established organometallic cross-coupling reactions. The following protocol is based on analogous transformations reported in the literature for substituted picolinic acids.[3][4]
Proposed Synthetic Pathway
A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction to introduce the 2-methylphenyl group, followed by a nucleophilic aromatic substitution to install the amino group.
Caption: Proposed synthetic route for 6-Amino-3-(2-methylphenyl)picolinic acid.
Experimental Protocol: Ligand Synthesis
Step 1: Suzuki-Miyaura Coupling [5][6][7][8][9]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-3-bromopicolinic acid (1.0 eq) and (2-methylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of dioxane and water.
-
Catalyst and Base: Add Pd(PPh₃)₄ (0.03 eq) and Na₂CO₃ (3.0 eq) to the mixture.
-
Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with 2 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-chloro-3-(2-methylphenyl)picolinic acid.
Step 2: Amination
-
Reaction Setup: Place the purified 6-chloro-3-(2-methylphenyl)picolinic acid from the previous step into a high-pressure reaction vessel.
-
Reagents: Add a concentrated aqueous solution of ammonia (28-30%).
-
Reaction Execution: Seal the vessel and heat to 150-180 °C for 12-24 hours. The pressure will increase significantly; ensure the reaction vessel is rated for these conditions.
-
Work-up: Cool the vessel to room temperature before opening. Acidify the reaction mixture with 2 M HCl to a pH of approximately 7. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to obtain 6-Amino-3-(2-methylphenyl)picolinic acid. Further purification can be achieved by recrystallization.
Part 2: Synthesis of Metal Complexes
The bidentate nature of picolinic acid derivatives allows for the formation of a variety of coordination complexes.[2][10][11][12] The following is a general protocol that can be adapted for various transition metal ions.
General Experimental Protocol: Metal Complex Synthesis
-
Ligand Solution: Dissolve 6-Amino-3-(2-methylphenyl)picolinic acid (2.0 eq) in a suitable solvent such as ethanol or methanol. A slight excess of the ligand is often used to ensure complete complexation.
-
Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu(II), Ni(II), Co(II), Zn(II)) (1.0 eq) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution while stirring at room temperature.
-
pH Adjustment (if necessary): For some metal ions, the pH of the solution may need to be adjusted to facilitate deprotonation of the carboxylic acid and coordination. A weak base like triethylamine can be added dropwise.
-
Reaction and Precipitation: Stir the reaction mixture for 2-4 hours. In many cases, the metal complex will precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Part 3: Characterization of the Ligand and its Complexes
Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds.
Characterization Techniques and Expected Observations
| Technique | Ligand (6-Amino-3-(2-methylphenyl)picolinic acid) | Metal Complex |
| FT-IR Spectroscopy | - Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹- N-H stretches (amino group) around 3300-3500 cm⁻¹- C=O stretch (carboxylic acid) around 1700 cm⁻¹ | - Disappearance or significant shift of the O-H stretch- Shift of the C=O stretch to a lower frequency (e.g., 1600-1650 cm⁻¹) indicating coordination- Shift in pyridine ring vibrations |
| ¹H NMR Spectroscopy | - Aromatic protons of the pyridine and phenyl rings- Methyl protons of the tolyl group- Broad signals for the -NH₂ and -COOH protons | - For diamagnetic complexes (e.g., Zn(II)), shifts in the aromatic proton signals upon coordination- Broadening or disappearance of signals for paramagnetic complexes (e.g., Cu(II), Co(II)) |
| ¹³C NMR Spectroscopy | - Distinct signals for all carbon atoms, including the carboxyl carbon | - Shifts in carbon resonances upon coordination, particularly the carboxyl carbon and pyridine ring carbons |
| UV-Vis Spectroscopy | - π-π* transitions of the aromatic systems | - Appearance of d-d transitions (for colored transition metal complexes)- Shifts in ligand-based transitions and potential charge-transfer bands |
| Elemental Analysis | - Provides the percentage composition of C, H, and N | - Confirms the stoichiometry of the metal-ligand complex |
| Single-Crystal X-ray Diffraction | - Provides the definitive molecular structure | - Determines the coordination geometry of the metal ion, bond lengths, and bond angles |
Part 4: Potential Applications
The unique structural features of 6-Amino-3-(2-methylphenyl)picolinic acid suggest several promising areas of application for its metal complexes.
-
Catalysis: The steric bulk of the 2-methylphenyl group could create a specific chiral environment around the metal center, making these complexes candidates for asymmetric catalysis.
-
Bioinorganic Chemistry: Picolinic acid itself is a metabolite of tryptophan and is involved in metal ion transport.[1] Complexes of this new ligand could be investigated for their biological activity, including antimicrobial or anticancer properties.
-
Materials Science: The extended aromatic system and potential for intermolecular hydrogen bonding via the amino group could lead to the formation of interesting supramolecular structures and materials with novel photophysical properties.
Conclusion
6-Amino-3-(2-methylphenyl)picolinic acid represents a ligand with significant potential for the development of novel coordination compounds. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this molecule and to unlock its potential in a variety of scientific disciplines.
References
- This reference is not available.
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Coordination modes of the ligands present in compounds 1-3: (a and b) picolinic acid, (c and d) 3-hydroxypicolinic acid, and (e and f) 2-hydroxynicotinic acid. Available at: [Link]
- This reference is not available.
- Google Patents. (n.d.). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates.
- This reference is not available.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
- This reference is not available.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- This reference is not available.
-
ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]
- This reference is not available.
-
Akula, R., et al. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry. Available at: [Link]
- This reference is not available.
-
Purdue University. (n.d.). Coordination Complexes and Ligands. Available at: [Link]
- This reference is not available.
-
MDPI. (2023, February 2). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Available at: [Link]
-
Nature. (2017, June 13). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Available at: [Link]
-
ACS Publications. (2023, June 21). Speciation of the Ternary Cobalt(II) Picolinic and Dipicolinic Acid Complexes with Small Bioligands. Available at: [Link]
-
PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
6-Amino-3-(2-methylphenyl)picolinic acid in high-throughput screening
This application note provides a detailed, field-proven framework for conducting a high-throughput screening campaign for a novel compound, using 6-Amino-3-(2-methylphenyl)picolinic acid as a working example. By following a structured approach that emphasizes robust assay design, stringent quality control, and a multi-step hit validation process, researchers can confidently identify and validate bioactive small molecules. The successful execution of this workflow provides a strong foundation for subsequent hit-to-lead and lead optimization efforts, accelerating the journey of drug discovery. [12]
References
-
Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]
-
Selvita. High-Throughput Screening (HTS). [Link]
-
Genedata. Comprehensive Analysis of High-Throughput Screening Data. [Link]
-
UWSpace - University of Waterloo. Statistical Methods for High Throughput Screening Drug Discovery Data. [Link]
-
Parham, F., et al. Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]
-
Zhang, X.D. Data analysis approaches in high throughput screening. [Link]
-
Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery. [Link]
-
Zavareh, R.B., et al. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]
-
Auld, D.S., et al. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]
-
BMG LABTECH. High-throughput screening (HTS). [Link]
-
JoVE. Cell based High Throughput Screening Assays of Bacteria. [Link]
-
Clemons, P.A. Cell-based assays for high-throughput screening. Broad Institute. [Link]
-
Guillemin, G.J. The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]
-
Lombardo, M.N., et al. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). PMC. [Link]
-
Braidy, N., et al. The physiological action of picolinic Acid in the human brain. PubMed. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 5. rna.uzh.ch [rna.uzh.ch]
- 6. Cell based High Throughput Screening Assays of Bacteria. – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantifying 6-Amino-3-(2-methylphenyl)picolinic acid
Application Note: High-Sensitivity Bioanalytical Quantitation of 6-Amino-3-(2-methylphenyl)picolinic acid (Halauxifen Acid) by LC-MS/MS
Executive Summary
This protocol details the quantitative determination of 6-Amino-3-(2-methylphenyl)picolinic acid (CAS: 1341354-25-3), the primary acid metabolite of the synthetic auxin herbicide Halauxifen-methyl. While primarily an agrochemical analyte, the physicochemical properties of this molecule—specifically its zwitterionic character (pyridine nitrogen, primary amine, and carboxylic acid)—demand the rigorous method development strategies typically employed in pharmaceutical bioanalysis.
This guide is designed for analytical scientists in toxicology, metabolic stability studies, and residue analysis . It prioritizes a direct injection LC-MS/MS approach over older derivatization techniques, utilizing polarity-switching electrospray ionization to ensure high throughput and "green" chemistry compliance.
Analyte Profile & Mechanistic Strategy
Physicochemical Challenges
-
Structure: A picolinic acid core substituted with an o-tolyl group and an amino group.
-
Zwitterionic Nature:
-
Acidic Moiety: Carboxylic acid (pKa ~2–3).
-
Basic Moiety: Pyridine nitrogen and exocyclic amine (pKa ~3–4).
-
-
Chromatographic Implication: At neutral pH, the molecule exists in equilibrium between ionic forms, leading to peak tailing and poor retention on standard C18 columns.
-
Strategic Solution: We utilize Acidic Mobile Phase (pH < 2.5) . By suppressing the ionization of the carboxylic acid (keeping it protonated/neutral) and fully protonating the amine/pyridine nitrogens, we force the molecule into a cationic state
. This ensures sharp peak shape and strong retention via hydrophobic interaction with the stationary phase.
Detection Logic (MS/MS)
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: m/z 331.1
-
Fragmentation: The loss of the carboxylic acid group (decarboxylation) and the cleavage of the bi-aryl bond are the primary fragmentation pathways used for quantitation.
Experimental Protocol
Reagents & Materials
-
Reference Standard: Halauxifen Acid (>98% purity).
-
Internal Standard (IS): Halauxifen Acid-d6 or a structural analog like Aminopyralid (if isotope not available).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
-
Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (100 x 2.1 mm, 1.7–2.6 µm).
-
Why? Biphenyl phases offer enhanced selectivity for the aromatic o-tolyl and pyridine rings via
interactions, superior to standard C18 for this analyte.
-
LC Method Parameters
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load |
| 6.00 | 95 | Elution |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |
MS/MS Acquisition Parameters (ESI+)
-
Source Temp: 500°C.
-
Capillary Voltage: 3500 V.
-
Curtain Gas: 35 psi.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Halauxifen Acid | 331.1 | 250.1 | 25 | Quantifier |
| 331.1 | 285.1 | 15 | Qualifier | |
| Halauxifen Acid-d6 (IS) | 337.1 | 256.1 | 25 | Quantifier |
Sample Preparation Workflows
We employ two distinct workflows depending on the matrix complexity.
Workflow A: High-Throughput (Plasma/Water/Simple Fluids)
-
Technique: Protein Precipitation / Dilute-and-Shoot.
-
Aliquot 100 µL sample into a 96-well plate.
-
Add 20 µL Internal Standard solution.
-
Add 300 µL cold Acetonitrile (with 1% Formic Acid).
-
Vortex aggressively (5 min) to precipitate proteins.
-
Centrifuge at 4,000 x g for 10 min.
-
Transfer 100 µL supernatant to a fresh plate.
-
Dilute with 300 µL Water (0.1% FA) to match initial mobile phase conditions.
-
Inject.
Workflow B: Complex Matrix (Soil/Tissue/Crops)
-
Technique: Modified QuEChERS (Citrate Buffered).
-
Why Citrate? The buffering ensures the pH remains suitable for extraction of the acid without degradation.
-
Weigh 5 g homogenized sample.
-
Add 10 mL Water (adjust pH to ~2 with phosphoric acid if soil is alkaline).
-
Add 10 mL Acetonitrile.
-
Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate).
-
Shake vigorously for 1 min. Centrifuge (3000 x g, 5 min).
-
Dispersive SPE (d-SPE): Transfer 1 mL supernatant to a tube containing PSA (Primary Secondary Amine) and C18 .
-
Critical Note: Use minimal PSA. Excess PSA can bind the acidic analyte. If recovery is low, skip PSA and use only C18/GCB for cleanup.
-
-
Centrifuge, filter (0.2 µm PTFE), and Inject .
Method Logic & Workflow Diagram
The following diagram illustrates the decision matrix for selecting the appropriate extraction path and the mechanism of separation.
Caption: Analytical workflow for Halauxifen Acid showing dual extraction pathways for liquid and solid matrices, converging on a unified UHPLC-MS/MS platform.
Validation & Quality Control
To ensure data integrity (E-E-A-T), the method must be validated against SANTE/11312/2021 (Pesticides) or FDA Bioanalytical Guidelines (if for tox studies).
| Parameter | Acceptance Criteria | Experimental Check |
| Linearity | 8-point curve (0.5 – 100 ng/mL). Weighting | |
| Recovery | 70–120% | Spike blank matrix at Low, Mid, High QC levels. |
| Matrix Effect | Compare slope of matrix-matched curve vs. solvent curve. | |
| LOD/LOQ | S/N > 3 / S/N > 10 | Typical LOQ: 0.5 µg/kg (ppb) in soil/crops. |
| Carryover | < 20% of LOQ | Inject solvent blank after highest standard. |
Troubleshooting Tip:
-
Issue: Low recovery in soil.
-
Cause: The carboxylic acid binds to metal ions in soil or PSA in cleanup.
-
Fix: Add 0.1% EDTA to the extraction solvent to chelate metals. Reduce or eliminate PSA from d-SPE.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2015). Halauxifen-methyl: Human Health Risk Assessment. Retrieved from
-
Dow AgroSciences (Corteva). (2012). Method validation study for the determination of residues of XDE-729 and its metabolites in surface water, ground water and drinking water by liquid chromatography with tandem mass spectrometry. MRID 48557787.[4] Retrieved from
-
Waters Corporation. (2020). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Application Note. Retrieved from
Sources
Application Notes and Protocols for 6-Amino-3-(2-methylphenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-3-(2-methylphenyl)picolinic acid is a substituted aminopicolinic acid, a class of compounds recognized for their versatile applications in medicinal chemistry and drug discovery. Picolinic acid and its derivatives are known to be structurally and electronically versatile, enabling them to form stable complexes with various metal ions and serve as key pharmacophores in the development of novel therapeutics.[1][2] The proper handling and storage of this compound are paramount to ensure its stability, purity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the recommended procedures for the handling, storage, and preparation of solutions of 6-Amino-3-(2-methylphenyl)picolinic acid, grounded in established principles of chemical safety and stability.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Amino-3-(2-methylphenyl)picolinic acid is fundamental to its appropriate handling. While specific experimental data for this exact molecule is not extensively published, we can infer its likely properties based on its structural motifs: an aminopyridine core, a carboxylic acid group, and a methylphenyl substituent.
| Property | Inferred Value/Characteristic | Rationale and Considerations |
| Appearance | Likely a solid, crystalline powder. | Picolinic acid and its derivatives are typically solids at room temperature.[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with some solubility in alcohols such as methanol and ethanol.[4][5] Limited solubility in water is anticipated. | The presence of the methylphenyl group increases lipophilicity, while the amino and carboxylic acid groups can participate in hydrogen bonding. The solubility of similar compounds is often highest in polar aprotic solvents.[6] |
| Stability | The compound is expected to be stable under recommended storage conditions. However, it may be susceptible to degradation under harsh conditions such as strong acids, bases, oxidizing agents, and high temperatures.[7][8] The amino group is a potential site for oxidation.[9] | Picolinic acids can undergo decarboxylation at elevated temperatures.[1] Aminopyridines can be susceptible to oxidative degradation.[7] |
Hazard Identification and Safety Precautions
As a precautionary measure, 6-Amino-3-(2-methylphenyl)picolinic acid should be handled as a potentially hazardous substance. The following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Dust Formation: Avoid the formation of dust when handling the solid material.
Storage Procedures
Proper storage is critical to maintain the integrity and shelf-life of 6-Amino-3-(2-methylphenyl)picolinic acid.
Solid Compound Storage
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation of the amino group.[10]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen). | Protects against oxidation of the amine functionality.[10] |
| Container | Tightly sealed, opaque vial. | Prevents exposure to moisture and light. |
| Location | A designated, well-ventilated chemical storage area. | Ensures safety and prevents cross-contamination. |
Solution Storage
Solutions of 6-Amino-3-(2-methylphenyl)picolinic acid are generally less stable than the solid form and should be prepared fresh whenever possible.[2] If short-term storage is necessary, the following guidelines should be followed:
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage (up to a few days). For longer periods, store at -20°C or -80°C. | Refrigeration slows down chemical degradation and microbial growth. Freezing can further extend stability, but freeze-thaw cycles should be minimized. |
| Container | Tightly sealed, opaque vials. | Protects from light and solvent evaporation. |
| Aliquoting | Aliquot solutions into single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to degradation. |
Protocols
Protocol 1: Preparation of a Stock Solution
The choice of solvent is critical for dissolving the compound and maintaining its stability. Based on the inferred solubility, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.
Materials:
-
6-Amino-3-(2-methylphenyl)picolinic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Sterile, opaque microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the container of 6-Amino-3-(2-methylphenyl)picolinic acid to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the weighed compound to a volumetric flask. Add a portion of DMSO and vortex or sonicate until the solid is completely dissolved.
-
Final Volume: Add DMSO to the final desired volume and mix thoroughly to ensure homogeneity.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed, opaque tubes and store at -20°C or -80°C.
Note: For aqueous-based biological assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 2: Stability Assessment using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to determine the stability of 6-Amino-3-(2-methylphenyl)picolinic acid under various conditions.[11][12]
Objective: To develop a general RP-HPLC method to assess the purity and degradation of the compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from potential degradants.[13]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of 6-Amino-3-(2-methylphenyl)picolinic acid of known concentration in a suitable solvent (e.g., DMSO or mobile phase).
-
Sample Preparation: Prepare solutions of the compound that have been subjected to stress conditions (see Protocol 3).
-
Analysis: Inject the standard and stressed samples into the HPLC system.
-
Data Analysis: Compare the chromatograms of the stressed samples to the standard. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation. The percentage of degradation can be calculated based on the peak areas.
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and the intrinsic stability of the compound.[8][14] These studies involve exposing the compound to stress conditions more severe than those it would typically encounter during storage and use.
Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[8]
-
Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.[8]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[7]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light, as per ICH Q1B guidelines.
Analysis:
Analyze the stressed samples using the developed HPLC method (Protocol 2) to identify and quantify any degradation products.
Logical Relationships and Workflows
The following diagrams illustrate the key decision-making processes and workflows for handling and storing 6-Amino-3-(2-methylphenyl)picolinic acid.
Caption: General workflow from receiving the solid compound to its use in experiments.
Caption: Decision-making process for assessing the stability of the compound.
References
-
Rode, M. F., & Sobolewski, A. L. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. The Journal of Chemical Physics, 140(8), 084301. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
- Promarak, V., et al. (2015).
-
Rode, M. F., & Sobolewski, A. L. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. PubMed. [Link]
- MDPI. (2025).
- ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.
- MedCrave. (2016).
- DOI. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. DOI.
- Chemical Methodologies. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. Chemical Methodologies.
- SciSpace. (2016).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Preprints.org. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org.
- Reddit. (2023). Which solvent would be suitable to solubilize this compound? Reddit.
- ResearchGate. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- MDPI. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
- CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI.
- PMC. (n.d.).
- IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- ResolveMass. (2026).
- Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Barrick Lab.
- Bioinfo Publications. (n.d.). PHYSICOCHEMICAL STUDIES OF SOME AZOMETHINES OF P-AMINO PHENOL IN DMF AND DMSO SOLUTIONS AT 308.15 K.
- ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
- LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pioli, P. D. (2019). Protocol: Ampicillin (Amp) Stock (100 mg/mL) Recipe.
- ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- YouTube. (2022).
- MDPI. (2021).
- Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.
- Benchling. (2015). Ampicillin (Amp)
Sources
- 1. Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. reddit.com [reddit.com]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chemmethod.com [chemmethod.com]
- 12. sepscience.com [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
Application Note: Robust Derivatization of 6-Amino-3-(2-methylphenyl)picolinic Acid for Sensitive GC-MS Analysis
Abstract
This application note presents a detailed protocol for the chemical derivatization of 6-Amino-3-(2-methylphenyl)picolinic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, arising from the presence of both a carboxylic acid and an amino group, direct GC-MS analysis of this compound is not feasible.[1] The described method employs a two-step silylation approach to increase the volatility and thermal stability of the analyte, rendering it amenable to GC-MS analysis.[2][3] This guide provides a comprehensive workflow, from sample preparation to data acquisition, and is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
6-Amino-3-(2-methylphenyl)picolinic acid is a molecule of interest in pharmaceutical and agrochemical research. Its analysis is often crucial for impurity profiling, metabolite identification, and pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, making it a powerful analytical tool. However, the inherent properties of 6-Amino-3-(2-methylphenyl)picolinic acid—specifically the presence of a carboxylic acid and an amino functional group—confer low volatility and high polarity.[1] These characteristics prevent its direct analysis by GC, as it would either not elute from the column or decompose at the high temperatures of the injector port.[3][4]
To overcome these limitations, a chemical modification step known as derivatization is necessary.[3][5] Derivatization aims to replace the active hydrogens on the polar functional groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability.[6] For compounds containing both carboxylic acid and amine groups, silylation is a widely used and effective derivatization technique.[7] This method involves the reaction of the analyte with a silylating agent to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.[2][8]
This application note details a robust and reproducible silylation protocol for 6-Amino-3-(2-methylphenyl)picolinic acid, enabling its sensitive and accurate quantification by GC-MS.
The Derivatization Strategy: A Two-Step Silylation Approach
The structure of 6-Amino-3-(2-methylphenyl)picolinic acid presents two active sites for derivatization: the carboxylic acid group and the primary amino group. The ease of derivatization for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. The presence of a sterically hindering 2-methylphenyl group adjacent to the carboxylic acid and the electronic nature of the picolinic acid ring may influence the reaction kinetics. Therefore, a carefully optimized two-step derivatization protocol is proposed to ensure complete and reproducible derivatization of both functional groups.
Choice of Silylating Reagent
Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective.[2][9] For this application, we recommend MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) . MSTFA is a strong silylating agent that produces volatile and stable by-products, which are less likely to interfere with the chromatography.[10][11] To enhance the reactivity of the silylating agent, especially for the potentially hindered amino group, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be added to the BSTFA or used in conjunction with MSTFA.[10]
The proposed derivatization reaction is illustrated in Figure 1.
Figure 1: Silylation of 6-Amino-3-(2-methylphenyl)picolinic acid.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the derivatization and subsequent GC-MS analysis of 6-Amino-3-(2-methylphenyl)picolinic acid.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| 6-Amino-3-(2-methylphenyl)picolinic acid | (As per user's source) | ≥98% |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Sigma-Aldrich | Derivatization Grade |
| Pyridine | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Chloroform | Fisher Scientific | HPLC Grade |
| Nitrogen Gas | (Local Supplier) | High Purity |
| 2 mL GC Vials with Inserts | Agilent Technologies |
Safety Precaution: Derivatization reagents are sensitive to moisture and can be harmful.[3] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 10 mg of 6-Amino-3-(2-methylphenyl)picolinic acid and dissolve it in 10 mL of pyridine to obtain a 1 mg/mL stock solution. Prepare a series of working standard solutions by diluting the stock solution with pyridine.
-
Sample Preparation: For unknown samples, ensure they are in a suitable solvent or can be extracted into one. The final sample for derivatization should be free of water. If water is present, the sample must be dried completely, for example, by evaporation under a stream of nitrogen.
Derivatization Procedure
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. mn-net.com [mn-net.com]
- 11. adis-international.ro [adis-international.ro]
Technical Guide: Application of 6-Amino-3-(2-methylphenyl)picolinic acid in Organic Synthesis
This guide details the application, synthesis, and utility of 6-Amino-3-(2-methylphenyl)picolinic acid (CAS: 1262009-00-6), a specialized pyridine scaffold primarily utilized in the discovery and development of synthetic auxin herbicides.
Part 1: Executive Summary & Chemical Profile
6-Amino-3-(2-methylphenyl)picolinic acid is a functionalized pyridine derivative belonging to the arylpicolinate class. While structurally related to commercial herbicides like Halauxifen and Aminopyralid , this compound features a distinctive substitution pattern—an amino group at the C6 position and an o-tolyl group at the C3 position.
This scaffold serves as a critical lead compound and intermediate in agrochemical discovery, specifically for synthetic auxin herbicides . These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), disrupting gene expression in susceptible weeds by binding to the TIR1/AFB receptor family.
Chemical Profile
| Property | Detail |
| IUPAC Name | 6-Amino-3-(2-methylphenyl)pyridine-2-carboxylic acid |
| CAS Number | 1262009-00-6 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Core Scaffold | Picolinic Acid (Pyridine-2-carboxylic acid) |
| Key Functional Groups | Primary Amine (C6), Carboxylic Acid (C2), o-Tolyl (C3) |
| Primary Application | Agrochemical Active Ingredient (Herbicide), Synthetic Intermediate |
Part 2: Synthesis Protocol
The synthesis of 6-amino-3-arylpicolinates requires precise regiocontrol to distinguish between the halogenated positions on the pyridine ring. The following protocol utilizes Methyl 3-bromo-6-chloropicolinate as the starting material, exploiting the reactivity difference between bromine and chlorine to install the aryl group selectively at C3 before aminating C6.
Workflow Diagram
Caption: Step-by-step synthetic route for 6-Amino-3-(2-methylphenyl)picolinic acid ensuring regiochemical fidelity.
Detailed Experimental Procedure
Step 1: Regioselective Suzuki-Miyaura Coupling
This step installs the 2-methylphenyl group at the C3 position. The C3-Bromine bond is more reactive towards oxidative addition by Pd(0) than the C6-Chlorine bond, allowing for high selectivity.
-
Reagents:
-
Methyl 3-bromo-6-chloropicolinate (1.0 equiv)
-
2-Methylphenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
-
Protocol:
-
Charge a reaction vessel with methyl 3-bromo-6-chloropicolinate, boronic acid, and catalyst under an inert atmosphere (N₂ or Ar).
-
Add degassed solvent mixture and base.
-
Heat to 80–90°C for 4–6 hours. Monitor by HPLC/TLC for consumption of the bromide.
-
Workup: Cool to RT, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient) to isolate Methyl 6-chloro-3-(2-methylphenyl)picolinate .
-
Step 2: Nucleophilic Amination (C6 Functionalization)
The C6-Chlorine is activated for Nucleophilic Aromatic Substitution (SₙAr) due to its position α to the pyridine nitrogen. However, copper catalysis is often employed to ensure complete conversion under milder conditions.
-
Reagents:
-
Intermediate A (from Step 1)
-
Ammonia (aqueous 28% or solution in MeOH)
-
Copper(I) Iodide (CuI) (0.1 equiv) - Optional promoter
-
L-Proline (0.2 equiv) - Ligand for Cu
-
Solvent: DMSO or DMF
-
-
Protocol:
-
Dissolve Intermediate A in DMSO.
-
Add CuI, L-Proline, and excess ammonia source.
-
Seal the vessel (pressure tube) and heat to 80–100°C for 12–24 hours.
-
Note: Without catalyst, higher temperatures (120°C+) and pressure may be required.
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer extensively with water to remove DMSO.
-
Isolate Methyl 6-amino-3-(2-methylphenyl)picolinate .
-
Step 3: Ester Hydrolysis
-
Reagents:
-
Intermediate B (from Step 2)
-
Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF / Water / Methanol (2:1:1)
-
-
Protocol:
-
Stir the ester in the solvent mixture at room temperature for 2–4 hours.
-
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The free acid often precipitates.
-
Isolation: Filter the solid or extract with ethyl acetate/n-butanol.
-
Recrystallization: Purify from Ethanol/Water if necessary to obtain the final 6-Amino-3-(2-methylphenyl)picolinic acid .
-
Part 3: Applications in Agrochemical Discovery
Synthetic Auxin Herbicide Development
This compound acts as a structural mimic of Indole-3-acetic acid (IAA). In the context of herbicide resistance management, the unique 6-amino-3-aryl substitution pattern offers a differentiated binding mode compared to traditional 4-amino picolinates (e.g., Picloram).
-
Mechanism of Action: The picolinic acid moiety (N and COOH) coordinates with the TIR1/AFB receptor pocket, while the 3-aryl tail (2-methylphenyl) exploits hydrophobic sub-pockets to stabilize the complex, triggering the degradation of Aux/IAA repressor proteins.
-
Target Spectrum: Primarily broadleaf weeds (dicots) in cereal crops (wheat, barley, corn).
-
Resistance Breaking: The specific steric bulk of the o-tolyl group may allow this molecule to remain active against weed biotypes resistant to other auxin herbicides.
Mechanism of Action Diagram
Caption: Signaling cascade triggered by 6-Amino-3-(2-methylphenyl)picolinic acid leading to herbicidal effect.
Prodrug/Pro-herbicide Synthesis
The free acid (CAS 1262009-00-6) is often converted into various esters (methyl, ethyl, benzyl) to improve lipophilicity and leaf cuticle penetration. Once inside the plant, cytosolic esterases hydrolyze the ester back to the active acid form described here.
Ligand for Metal Catalysis
Beyond agrochemistry, the 6-amino-picolinic acid motif is a potent tridentate (N,N,O) or bidentate ligand.
-
Coordination: The pyridine nitrogen and carboxylate oxygen form a stable 5-membered chelate ring with transition metals (Pd, Cu, Zn).
-
6-Amino Effect: The amino group can act as a hydrogen bond donor to orient substrates or as an additional coordination site, potentially influencing the stereoelectronics of metal complexes used in organic synthesis.
Part 4: References
-
Dow AgroSciences LLC. (2011). 6-Amino-3-substituted-picolinic acids and their use as herbicides. U.S. Patent Application US20110021356A1.
-
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
-
Balko, T. W., et al. (2010). 4-Amino-6-(heterocyclic)picolinates and 6-amino-2-picolinates and their use as herbicides. World Intellectual Property Organization, WO2010060581. (Contextual reference for picolinate synthesis).
-
AK Scientific. (n.d.). Product Catalog: 6-Amino-3-(2-methylphenyl)pyridine-2-carboxylic acid. Retrieved from AK Scientific.
Application Note: Preclinical Administration & Safety Assessment of 6-Amino-3-(2-methylphenyl)picolinic acid
This Application Note provides a comprehensive technical guide for the dosage, formulation, and administration of 6-Amino-3-(2-methylphenyl)picolinic acid (CAS 1262009-00-6) in preclinical animal models.
Based on its chemical structure—a 6-amino-3-aryl picolinic acid —this compound belongs to the class of synthetic auxin mimics (pyridine-2-carboxylic acids), structurally related to herbicides such as Halauxifen , Aminopyralid , and Picloram . In animal research, such compounds are primarily evaluated for Toxicokinetics (TK) , Safety Pharmacology , and Metabolism (ADME) to support regulatory risk assessment (e.g., EPA, EFSA) or early-stage drug discovery (e.g., as potential metalloenzyme inhibitors).
Executive Summary & Compound Profile
6-Amino-3-(2-methylphenyl)picolinic acid is a lipophilic organic acid. Unlike its 4-amino analogs (e.g., Aminopyralid), the 6-amino substitution pattern alters its binding affinity to plant auxin receptors (TIR1/AFB) and its metabolic profile in mammals. In animal models, the primary objective is to define the No-Observed-Adverse-Effect Level (NOAEL) and characterize its pharmacokinetic (PK) behavior.
Physicochemical Constraints for Administration
| Property | Characteristic | Impact on Formulation |
| Solubility | Low in water; Moderate in polar organic solvents. | Requires pH adjustment (salt formation) or suspension vehicles (CMC/MC). |
| pKa | ~3.5–4.5 (Carboxylic acid), ~2-3 (Pyridine N). | Exists as an anion at physiological pH; high oral bioavailability expected. |
| Stability | Stable to hydrolysis; potential for photolysis. | Protect formulations from light; stable in feed for >24h. |
| Lipophilicity | Moderate (due to o-tolyl group). | Potential for enterohepatic recirculation; tissue distribution to liver/kidney. |
Formulation & Dosage Strategy
A. Vehicle Selection
For oral gavage (PO) and intraperitoneal (IP) administration, the compound must be solubilized or uniformly suspended.
-
Preferred Vehicle (Solution): Aqueous 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Rationale: Ensures homogeneity for suspension formulations, critical for reproducible dosing of lipophilic acids.
-
-
Alternative Vehicle (Solution for IV/PK): 10% DMSO / 40% PEG400 / 50% Saline.
-
Note: Adjust pH to 7.4 using 0.1N NaOH. The sodium salt form is significantly more soluble.
-
B. Dosage Selection (Rodent Models)
Doses should be stratified based on the study type.
| Study Type | Species | Dose Range (mg/kg) | Frequency | Rationale |
| Acute Toxicity (Limit Test) | Rat (Wistar/SD) | 2000 (Limit Dose) | Single Bolus | OECD 423 Guideline. Determines LD50 cutoff. |
| Dose Range Finding (DRF) | Mouse/Rat | 10, 100, 500, 1000 | Daily (5-7 days) | Establishes Maximum Tolerated Dose (MTD). |
| Pharmacokinetics (PK) | Rat (Cannulated) | 5, 50 | Single Bolus (IV/PO) | Defines bioavailability ( |
| Subchronic Toxicity | Rat/Dog | 10, 100, 500 | Daily (28/90 days) | Identifies target organ toxicity (Liver/Kidney). |
Experimental Protocols
Protocol A: Single-Dose Toxicokinetics (Rat)
Objective: Determine absorption (
-
Animals: Male/Female Sprague-Dawley Rats (n=3/sex/timepoint), fasted 12h pre-dose.
-
Formulation: Suspend test substance in 0.5% CMC to reach concentration of 10 mg/mL (for 100 mg/kg dose at 10 mL/kg volume).
-
Administration:
-
Group 1 (IV): 5 mg/kg via tail vein (dissolved in PEG400/Saline).
-
Group 2 (PO): 100 mg/kg via oral gavage.
-
-
Sampling: Collect 200 µL blood via tail vein or jugular cannula at:
-
0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
-
Bioanalysis: Plasma protein precipitation with Acetonitrile; analyze via LC-MS/MS (MRM mode targeting parent ion).
Protocol B: 28-Day Repeated Dose Toxicity (Dietary Admixture)
Objective: Mimic chronic exposure scenarios typical for agrochemical risk assessment.
-
Diet Preparation:
-
Dissolve compound in Acetone (pre-mix carrier).
-
Mix with standard rodent chow (e.g., LabDiet 5001) to achieve target ppm (parts per million).
-
Calculation:
. -
Example: For 100 mg/kg/day in a 0.25 kg rat eating 20g/day:
.
-
-
Administration: Provide medicated diet ad libitum. Measure food consumption daily to adjust ppm if necessary.
-
Endpoints:
-
Clinical Signs: Daily observation for neurotoxicity (tremors, gait abnormalities) or lethargy.
-
Clinical Pathology: Day 29 blood draw for ALT, AST, ALP (Liver), and Creatinine/BUN (Kidney).
-
Histopathology: Necropsy focus on Liver (hypertrophy), Kidney (tubular degeneration), and GI tract.
-
Mechanistic Visualization
Figure 1: Toxicokinetic & Metabolic Workflow
This diagram illustrates the disposition of 6-Amino-3-(2-methylphenyl)picolinic acid following oral administration, highlighting critical sampling points and metabolic fates (Glucuronidation vs. Renal Excretion).
Caption: Disposition pathway of picolinic acid derivatives. Renal filtration of the unchanged parent is typically the dominant clearance mechanism.
Safety & Handling (Pre-Clinical)
-
Hazard Identification: As a synthetic auxin analog, assume potential for eye irritation (acidic nature) and skin sensitization .
-
PPE: Nitrile gloves, safety goggles, and N95 respirator during powder weighing.
-
Waste Disposal: Incineration. Do not release into water systems (herbicidal activity may affect aquatic flora).
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing, Paris. Link
-
Dow AgroSciences (Corteva). Aminopyralid: Global Technical Bulletin. (Demonstrates typical PK/Tox profile of amino-picolinates). Link
-
U.S. EPA. Human Health Risk Assessment for Florpyrauxifen-benzyl. (Reference for 6-substituted picolinate toxicity). Link
-
GuideChem. Chemical Entry: 6-amino-3-(2-methylphenyl)picolinic acid (CAS 1262009-00-6).[1]Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with 6-Amino-3-(2-methylphenyl)picolinic Acid
Introduction: The "Hidden" Insolubility Factor
Welcome to the technical support center. If you are accessing this guide, you are likely facing a common but frustrating paradox: 6-Amino-3-(2-methylphenyl)picolinic acid theoretically contains polar handles (amine, carboxylic acid), yet it stubbornly resists dissolution in standard aqueous buffers or precipitates unexpectedly from organic stocks.[1]
As a Senior Application Scientist, I have analyzed this class of 6-amino-3-aryl-picolinates extensively. The solubility challenge here is not random; it is a direct consequence of zwitterionic lattice energy and orthogonal lipophilicity .[2]
The molecule features a "push-pull" conflict:
-
The Core: The picolinic acid moiety favors zwitterion formation (internal salt between the pyridine nitrogen and carboxylic acid).
-
The Substituent: The 3-(2-methylphenyl) group acts as a "grease ball," disrupting hydrogen bonding networks in water while promoting tight
- stacking in the solid state.
This guide provides the field-proven protocols to overcome these thermodynamic barriers.
Part 1: Critical Solubility Decision Tree
Before attempting to dissolve your sample, determine your end-use application.[1] The "universal" solvent (DMSO) is often a trap for biological assays due to precipitation upon dilution.
Figure 1: Decision logic for solvent selection based on downstream application.[1] Note the "Danger Zone" near the isoelectric point.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My compound dissolved in DMSO, but crashed out when I added water/media."
The Cause: This is the classic "Parabolic Solubility Trap." 6-Amino-3-(2-methylphenyl)picolinic acid is a zwitterion.[1]
-
At pH < 2: It is cationic (soluble).
-
At pH > 7: It is anionic (soluble).
-
At pH ~3.5–5.5 (Isoelectric Point, pI): It has net neutral charge, maximizing lattice energy and minimizing solubility. When you dilute a DMSO stock into water (pH ~5-6) or unbuffered media, you force the molecule exactly into its pI "solubility valley."
The Solution: The "pH Shift" Protocol Do not dilute into pure water.[2] You must drive the equilibrium toward the anionic form before the concentration drops.
Protocol:
-
Dissolve the solid in 100% DMSO to create a 50–100 mM stock.
-
Prepare your aqueous buffer at pH 8.0 or higher (e.g., PBS adjusted with NaOH or Tris-HCl pH 8.5).[2]
-
Crucial Step: If diluting into unbuffered water, add 1.1 equivalents of NaOH to the water phase before adding the DMSO stock. This converts the acid to the highly soluble sodium picolinate salt immediately upon contact.
| Solvent System | Solubility Status | Mechanism |
| Water (pH 7) | Poor (< 0.5 mg/mL) | Zwitterionic aggregation |
| 100% DMSO | Excellent (> 50 mg/mL) | Dipole-dipole disruption |
| PBS (pH 7.[1][2]4) | Moderate | Partial ionization |
| Water + 1.1 eq NaOH | High (> 10 mg/mL) | Salt formation (Anionic) |
Issue 2: "I cannot get a stable LC-MS baseline; the peak shape is terrible."
The Cause: Picolinic acids are notorious for chelating metal ions (Iron, Copper) present in stainless steel HPLC systems, causing peak tailing. Furthermore, the zwitterionic nature leads to "smearing" on C18 columns if the mobile phase pH is near the pKa.
The Solution: Chelation & pH Control
-
Mobile Phase Modifier: You must use an acidic modifier to protonate the carboxylic acid fully, ensuring the molecule behaves as a single cationic species (or neutral, depending on pH).
-
Recommended: 0.1% Formic Acid or 0.1% TFA.
-
-
Column Choice: Use a column compatible with 100% aqueous conditions if starting gradients low, or a "Polar Embedded" C18 column to interact with the pyridine ring.
-
System Passivation: If tailing persists, flush the LC system with 0.1% EDTA overnight to remove trace metals, or use a PEEK-lined column.
Issue 3: "How do I recrystallize this for higher purity?"
The Cause: The 2-methylphenyl group makes the molecule greasy, while the amino-picolinic core makes it high-melting. Standard recrystallization (EtOH/Water) often yields oils or amorphous solids because the "greasy" aryl group prevents clean water solvation.
The Solution: Acid-Base Swing Crystallization Instead of thermal recrystallization, use pH-swing precipitation.[1][2]
Protocol:
-
Dissolution: Suspend the crude solid in water. Add 2M NaOH dropwise until pH ~10-11. The solid should dissolve completely as the sodium salt.
-
Filtration: Filter this solution to remove non-acidic impurities (insoluble at high pH).
-
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring vigorously.
-
Target pH: Monitor pH. As you approach pH 4.0–5.0 (the pI), the product will precipitate as a zwitterionic white/off-white solid.
-
Isolation: Filter and wash with cold water (to remove salts) followed by a small amount of cold isopropanol (to remove lipophilic impurities).
Part 3: Mechanism of Action (Chemical Logic)
To understand why these protocols work, we must visualize the ionization states. The solubility is dictated by the Henderson-Hasselbalch equilibrium applied to the zwitterion.
Figure 2: The pH-dependent ionization states.[1][2] The goal is to avoid the red "Zwitterionic" state during formulation.
Key Insight: The 6-amino group is weakly basic but electronically coupled to the pyridine ring. The 2-methylphenyl group provides steric hindrance, preventing efficient hydration of the core, which necessitates the use of the "Salt Formation" strategy (Anionic form) for aqueous stability.
References
-
MDPI Crystals. (2023). Solubility and Crystallization Studies of Picolinic Acid. (Provides foundational solubility data for the picolinic acid core class). [3]
-
Research Journal of Pharmacy and Technology. (2013). Technologies to Counter Poor Solubility Issues: A Review. (General strategies for solubilizing zwitterionic and lipophilic drug candidates).
-
National Institutes of Health (PubChem). Picolinic Acid Compound Summary. (Physical properties and acidity constants for the parent scaffold).
-
Sigma-Aldrich. 6-Aminopicolinic Acid Product Data.[1] (Reference for handling the amino-picolinic acid substructure).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Amino-3-(2-methylphenyl)picolinic acid before handling.
Sources
Technical Support Center: Crystallization of 6-Amino-3-(2-methylphenyl)picolinic acid
Welcome to the technical support center for the crystallization of 6-Amino-3-(2-methylphenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. The inherent structural features of this compound—a hydrogen-bonding aminopicolinic acid backbone combined with a bulky, somewhat lipophilic 2-methylphenyl (tolyl) group—present unique opportunities and challenges for obtaining high-quality crystalline material. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your crystallization process.
Visual Troubleshooting Workflow
Before diving into specific issues, the following workflow provides a high-level overview of a systematic approach to troubleshooting the crystallization of 6-Amino-3-(2-methylphenyl)picolinic acid.
Caption: General troubleshooting workflow for crystallization experiments.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Failure to Crystallize
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: Causality: "Oiling out" occurs when a supersaturated solution phase-separates into a liquid solute-rich phase (the oil) instead of a solid crystalline phase. This typically happens when the supersaturation is generated at a temperature above the melting point of the solid form you are trying to crystallize, or when the presence of impurities significantly depresses the melting point. The high viscosity of the oil can severely hinder the molecular rearrangement required for nucleation and crystal growth.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
For Cooling Crystallization: Decrease the cooling rate significantly (e.g., from 20°C/hour to 5°C/hour or even slower). This allows the system to remain in the metastable zone for longer, favoring ordered nucleation over liquid-liquid phase separation.[1]
-
For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, and ensure vigorous mixing at the point of addition to prevent localized high supersaturation.[2]
-
-
Lower the Crystallization Temperature: If possible, dissolve the compound at a lower temperature by using a better solvent. This reduces the temperature at which supersaturation is achieved, potentially falling below the "oiling out" temperature.
-
Change the Solvent System: The solubility curve in the current solvent may be too steep.
-
Select a solvent in which the compound has slightly lower solubility. This will require a higher starting concentration but may prevent oiling.
-
Use a solvent mixture. A co-solvent can modulate the solubility curve and disrupt the interactions that lead to oiling.
-
-
Introduce Seed Crystals: If you can generate even a tiny amount of solid material (e.g., by crash cooling a small aliquot), adding these seed crystals to the supersaturated solution can bypass the difficult primary nucleation step and promote direct growth on the crystal surfaces.[3]
Q2: I'm not getting any precipitate, even after cooling. What's the issue?
A2: Causality: This indicates that you have likely not achieved supersaturation. The compound is still fully soluble under the final conditions. This can be due to using too much solvent, insufficient cooling, or an incorrect choice of solvent.
Troubleshooting Protocol:
-
Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure and re-attempt the cooling process.
-
Increase Cooling Range: Cool the solution to a lower temperature (e.g., 0°C or -20°C), provided the solvent doesn't freeze.
-
Use an Anti-Solvent: If evaporation is not desirable, introduce an anti-solvent. An anti-solvent is a liquid that is miscible with your primary solvent but in which your compound has very low solubility.[4] The addition of an anti-solvent reduces the overall solubility of your compound in the mixture, inducing crystallization.[2]
-
Induce Nucleation: If the solution is supersaturated but kinetically stable, nucleation may be inhibited.
-
Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.
-
Sonication: Briefly place the flask in an ultrasonic bath. The energy from cavitation can overcome the kinetic barrier to nucleation.
-
Category 2: Poor Crystal Quality & Morphology
Q3: My crystals are extremely fine needles or very small particles, making them difficult to filter and dry. How can I grow larger crystals?
A3: Causality: The formation of small crystals or needles is typically a result of very rapid nucleation followed by slow growth, or growth that is favored in only one dimension. When the rate of nucleation far exceeds the rate of crystal growth, a large number of small crystals are formed. This is often caused by generating supersaturation too quickly.
Troubleshooting Protocol:
-
Slow Down Supersaturation: This is the most critical factor.
-
Cooling: Implement a very slow, linear cooling profile.
-
Anti-Solvent: Use a syringe pump for slow, controlled addition of the anti-solvent.
-
Evaporation: Slow the rate of evaporation by covering the vessel with a pierced film or using a controlled nitrogen bleed.
-
-
Reduce the Level of Supersaturation: Work in the metastable zone (MSZ), the region where the solution is supersaturated but spontaneous nucleation is unlikely. Operate closer to the solubility curve. This favors the growth of existing crystals over the formation of new nuclei.
-
Introduce an "Ageing" or "Digestion" Step: Hold the crystalline slurry at a constant temperature (or cycle the temperature up and down by a few degrees) for several hours with gentle stirring. This process, known as Ostwald Ripening, allows smaller particles to dissolve and re-deposit onto larger crystals, leading to a narrower size distribution and larger mean particle size.
-
Solvent Selection: The choice of solvent can influence crystal habit. Solvents that interact strongly with specific crystal faces can inhibit growth on those faces, altering the overall shape. Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., alcohols vs. ketones vs. esters).
Table 1: Suggested Solvents for 6-Amino-3-(2-methylphenyl)picolinic acid
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Potential Use |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | High to Medium | The aminopicolinic acid moiety should be well-solvated. Good for initial dissolution. Water could also be a solvent, as picolinic acid is very soluble in it.[5][6][7] |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Ethyl Acetate | Medium to Low | May provide a better balance of solubility for controlled crystallization. Picolinic acid has low solubility in MeCN.[5][6] |
| Aromatic | Toluene, Xylene | Low | The 2-methylphenyl group may confer some solubility. More likely to be used as an anti-solvent or part of a co-solvent system. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Medium | Can be good solvents for compounds with both polar and non-polar features. |
| Non-Polar | Heptane, Hexane | Very Low | Primarily used as anti-solvents to add to a solution in a more polar solvent. |
Category 3: Purity, Yield, and Polymorphism
Q4: The purity of my crystalline product is not improving after crystallization. Why?
A4: Causality: The failure to remove an impurity by crystallization can be due to several factors:
-
Co-crystallization: The impurity has a similar structure to the target molecule and is incorporated into the crystal lattice.[8]
-
Inclusion/Occlusion: Pockets of mother liquor are trapped within the growing crystal, especially during rapid growth.
-
Surface Adsorption: Impurities adhere to the surface of the crystals and are not removed by washing.
-
Similar Solubility: The impurity has solubility characteristics very similar to your product in the chosen solvent system, causing it to precipitate under the same conditions.[9]
Troubleshooting Protocol:
-
Change the Solvent: This is the most effective strategy. Find a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains highly soluble at all temperatures.
-
Slow the Growth Rate: As discussed in Q3, slower crystal growth minimizes the trapping of mother liquor (occlusion).
-
Perform a Slurry Wash: After filtration, re-suspend the crystals in a fresh, cold solvent in which the product is poorly soluble but the impurity has some solubility. Stir for a short period before re-filtering.
-
Re-crystallization: If purity remains an issue, a second crystallization step is often necessary. Dissolve the impure solid in a minimal amount of hot solvent and repeat the crystallization process.[10][11]
Q5: I am getting different analytical results (PXRD, DSC) for different batches, even with the same procedure. Could this be polymorphism?
A5: Causality: Yes, this is a classic sign of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[12][13] Different polymorphs can have different physical properties, including solubility, melting point, and stability. Their formation is often sensitive to kinetic factors like cooling rate, solvent, and supersaturation level.[14]
Caption: Relationship between crystallization conditions and polymorphism.
Troubleshooting & Characterization Protocol:
-
Systematic Screening: Perform a systematic screen varying solvents (protic, aprotic, non-polar), crystallization methods (slow cooling, fast cooling, anti-solvent addition, evaporation), and temperatures to deliberately try and generate different forms.
-
Characterize Each Batch: Do not rely on one technique. A combination of methods is essential for solid-state characterization.[15]
-
Powder X-Ray Diffraction (PXRD): This is the definitive tool for identifying different polymorphs. Each crystalline form will have a unique diffraction pattern (fingerprint).[16][17]
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. It will reveal melting points, and can detect solid-solid phase transitions between polymorphs.[18][19]
-
Thermogravimetric Analysis (TGA): TGA measures mass change with temperature. It is crucial for identifying solvates (where solvent is incorporated into the crystal structure) or hydrates, which can be mistaken for polymorphs.[18][19]
-
-
Determine the Most Stable Form: The thermodynamically most stable form is generally desired for development. This can often be identified by a slurry experiment. Stir a mixture of the different forms in a solvent at a set temperature for an extended period (24-48 hours). The less stable forms will dissolve and re-precipitate as the most stable form. The final solid should be analyzed by PXRD.
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Abbreviation | Information Provided |
| Powder X-Ray Diffraction | PXRD | Definitive identification of crystal form (polymorphs, solvates); assessment of crystallinity vs. amorphous content.[15][16] |
| Differential Scanning Calorimetry | DSC | Determination of melting point, purity assessment, detection of polymorphic transitions, and measurement of heat of fusion.[18][19] |
| Thermogravimetric Analysis | TGA | Quantifies the amount of volatile content (e.g., water or solvent) in the crystal, essential for identifying hydrates/solvates.[18][19] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Provides information on chemical bonds and functional groups. Different polymorphs can show subtle shifts in peak positions due to different hydrogen bonding environments.[18] |
| Single Crystal X-Ray Diffraction | SC-XRD | Provides the absolute 3D structure of the molecule and its arrangement in the crystal lattice.[16][20] |
References
- Impurity effects on the crystallization kinetics of ampicillin - University of Limerick. (2004, November 24). University of Limerick.
- Spectroscopy. IR spectroscopy, DSC, TGA. Research Park, St Petersburg University.
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.
- CRYSTAL CHARACTERIZATION TECHNIQUES.
- Solid state analysis - Analytical techniques - Holodiag. Holodiag.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24). MDPI.
- JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents.
- (a) Partial view of the X-ray structure of polymorph A showing the R 2... - ResearchGate.
- Recrystallization and Crystalliz
- (PDF) Solubility and Crystallization Studies of Picolinic Acid - ResearchGate. (2023, February 6).
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24). MDPI.
- 311c Effect of Molecular Speciation of Impurities on Amino Acid Crystallization. American Institute of Chemical Engineers.
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P
- picolinic acid. webbook.nist.gov.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9). Lab Manager.
- Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20).
- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). CORA.
- Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - MDPI. (2025, September 8). MDPI.
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
Sources
- 1. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. picolinic acid [chemister.ru]
- 8. DSpace [cora.ucc.ie]
- 9. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 10. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 16. acadpubl.eu [acadpubl.eu]
- 17. mdpi.com [mdpi.com]
- 18. Spectroscopy. IR spectroscopy, DSC, TGA [researchpark.spbu.ru]
- 19. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 20. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Amino-3-(2-methylphenyl)picolinic Acid Synthesis
The following Technical Support Guide addresses the synthesis, impurity profiling, and troubleshooting for 6-Amino-3-(2-methylphenyl)picolinic acid .
This guide assumes the standard industrial route: Suzuki-Miyaura cross-coupling of a 3-halo-6-aminopicolinate ester with 2-methylphenylboronic acid, followed by ester hydrolysis.[1]
Status: Operational | Version: 2.4 | Topic: Impurity Profiling & Process Optimization[1]
Core Synthesis & Critical Control Points
The synthesis of 6-Amino-3-(2-methylphenyl)picolinic acid (Structure 4 ) hinges on the successful coupling of a sterically hindered ortho-substituted boronic acid.[1] This steric bulk is the primary driver for the specific impurity profile described below.
The Reaction Pathway
The following logic map details the main reaction and the genesis of the four most common impurities (A, B, C, D).
Figure 1: Synthetic pathway illustrating the "Critical Control Points" where steric hindrance (Transmetallation) and thermal instability (Decarboxylation) create impurities.
Troubleshooting Guide: Common Impurities
Use this matrix to diagnose HPLC peaks and process failures.
Impurity A: The "Des-Bromo" Artifact
Identity: Methyl 6-aminopicolinate (Precursor without the halogen).[1] Symptom: A significant peak appears at RRT ~0.6-0.8 (relative to ester).[1] Root Cause: Hydrodehalogenation. The oxidative addition of Pd into the C-Br bond is fast, but the transmetallation with the bulky o-tolylboronic acid is slow. The "waiting" Pd-Ar species intercepts a hydride (from solvent/moisture) instead of the boronic acid. Corrective Actions:
-
Switch Solvent: Avoid primary alcohols (MeOH/EtOH) as cosolvents during coupling if possible; use Toluene/Water or Dioxane/Water.
-
Increase Catalyst Activity: Use ligands with smaller cone angles or higher activity (e.g., SPhos or XPhos) to force the difficult transmetallation.
-
Strict Anhydrous Start: Ensure the initial ramp is water-free until the catalyst is fully engaged (though Suzuki requires some water, adding it after degassing helps).
Impurity B: The "Dimer"
Identity: 2,2'-Dimethylbiphenyl. Symptom: Non-polar peak eluting very late (High RRT). Root Cause: Oxidative Homocoupling. Oxygen presence causes the boronic acid to couple with itself rather than the pyridine. Corrective Actions:
-
Degassing Protocol: Sparging with nitrogen is often insufficient. Use 3 cycles of Vacuum/Nitrogen backfill.
-
Boronic Acid Stoichiometry: Because this impurity consumes your reagent, you may need to increase the boronic acid equivalents (from 1.1 eq to 1.3 eq) to compensate.
Impurity C: The "Ghost" Reagent (Protodeboronation)
Identity: Toluene (often invisible on UV, but noted by smell or loss of stoichiometry). Symptom: Reaction stalls with unreacted bromide remaining; no "new" impurity peaks seen (Toluene is volatile). Root Cause: Boronic Acid Instability. Ortho-substituted boronic acids are prone to hydrolytic cleavage of the C-B bond, especially at high pH or high temperature. Corrective Actions:
-
Base Selection: Switch from strong bases (Na2CO3) to milder, buffered bases like K3PO4 or CsF . Fluoride activation is particularly effective for hindered couplings.
-
Stepwise Addition: Add the boronic acid in portions rather than all at once to minimize its residence time in the hot basic media before reacting.
Impurity D: The Decarboxylated Degradant
Identity: 2-Amino-5-(2-methylphenyl)pyridine.[1] Symptom: Product purity drops during the workup or drying phase. Root Cause: Thermal Decarboxylation (Hammick-type). Picolinic acids (2-COOH) are zwitterionic and thermally unstable.[1] Heating the free acid, especially in acidic media, drives the loss of CO2. Corrective Actions:
-
Temperature Limit: Never heat the free acid form above 50°C.
-
Workup pH: Avoid dropping pH below 3.5 during precipitation. The zwitterion is most stable near its isoelectric point.
-
Salt Formation: Isolate the product as a salt (e.g., Potassium salt) if long-term storage is required.
Analytical Data & Specifications
Summary of expected impurity parameters for the isolated acid.
| Impurity Name | RRT (Approx)* | Limit (Spec) | Origin | Criticality |
| Des-bromo (Start Matl deriv.) | 0.45 | < 0.5% | Incomplete Rxn / Side Rxn | High |
| Homocoupling (Dimer) | 1.8 - 2.2 | < 0.2% | Reagent Degradation | Low (Washes out) |
| Decarboxylated | 1.1 - 1.2 | < 0.5% | Workup Stress | High (Bio-inactive) |
| Residual Pd | N/A | < 20 ppm | Catalyst | High (Tox) |
*RRT (Relative Retention Time) varies by method. Values assumed for C18 Reverse Phase, Acidic Mobile Phase.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction stalling at 70% conversion despite adding more catalyst?
A: You are likely experiencing catalyst poisoning or ligand stripping . The picolinate nitrogen (position 1) and the amino group (position 6) can act as a chelator (pincer) for Palladium, removing it from the catalytic cycle.
-
Fix: Do not just add more Pd. Add more Ligand (e.g., PPh3 or dppf) to out-compete the substrate for the metal center.
Q2: Can I use the Methyl Ester as the final product to avoid Impurity D?
A: Yes, the methyl ester is significantly more thermally stable. If your application allows (e.g., if it is a prodrug or herbicide ester), isolate the ester. If you must have the acid, perform the hydrolysis at ambient temperature (20-25°C) using LiOH, and acidify carefully at 0°C.
Q3: My HPLC shows a "split" peak for the product. Is this an isomer?
A: Likely not. 6-Amino-3-(2-methylphenyl)picolinic acid is an atropisomer (hindered rotation around the phenyl-pyridine bond), but the barrier is usually too low to separate at room temperature.[1] More likely, you are seeing pH-dependent speciation (Free acid vs. Zwitterion) on the column.
-
Fix: Buffer your mobile phase. Ensure your TFA or Formic Acid concentration is constant (e.g., 0.1%).
References
-
Dow AgroSciences LLC (Corteva). 4-Aminopicolinic Acids and their Use as Herbicides.[1] U.S. Patent 7,314,849. Issued Jan 1, 2008. Link
-
Context: Primary source for the synthesis of 4-amino and 6-amino picolinate scaffolds and Suzuki coupling conditions.[1]
-
-
Li, J.J., et al.Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids.
-
Context: Mechanisms of protodeboronation in heteroaryl and ortho-substituted systems.[1]
-
-
Dunn, G.E., et al. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids.Can. J. Chem. 1977, 55, 1342-1347. Link
- Context: Definitive physical organic chemistry describing the thermal instability (Hammick reaction) of picolinic acids.
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting.Link
- Context: General troubleshooting for homocoupling and dehalogen
Sources
Technical Support Center: Optimization of 6-Amino-3-(2-methylphenyl)picolinic Acid Synthesis
Topic: Reducing Side Reactions in 6-Amino-3-(2-methylphenyl)picolinic Acid Synthesis Ticket ID: #SYN-PIC-6A3M Status: Open for Optimization Support Tier: Senior Application Scientist
Introduction: The "Ortho-Ortho" Challenge
You are likely encountering low yields or complex impurity profiles while synthesizing 6-Amino-3-(2-methylphenyl)picolinic acid . This is not a standard Suzuki coupling; it is a "perfect storm" of three competing chemical challenges:
-
Steric Hindrance: The 2-methyl group on the boronic acid and the 3-position on the picolinate create a hindered biaryl interface. This slows the transmetalation step, leaving the catalyst and reagents vulnerable to side pathways.
-
Protodeboronation: The 2-methylphenylboronic acid is highly prone to hydrolytic C-B bond cleavage (protodeboronation) before it can couple.
-
Thermal Instability: Picolinic acids (2-pyridinecarboxylic acids) are prone to thermal decarboxylation, particularly when the pyridine nitrogen is protonated or part of a zwitterion.
This guide restructures your approach to bypass these specific failure modes.
Module 1: The "Disappearing" Boronic Acid (Protodeboronation)
Symptom: You observe rapid consumption of the boronic acid starting material by TLC/LCMS, but the product yield is low. A major byproduct is toluene (or 2-methyl-deuterobenzene if using deuterated solvents).
Root Cause: Ortho-substituted arylboronic acids are kinetically unstable in aqueous base at high temperatures. The steric bulk prevents the boronate from approaching the Palladium center (slow transmetalation), allowing water to attack the C-B bond instead. This results in protodeboronation .[1][2]
Technical Solution: You must shift the equilibrium to favor Transmetalation over Hydrolysis.
Troubleshooting Protocol
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Why? |
| Solvent | DMF/Water or Dioxane/Water (1:1) | Toluene/Water (10:1) or Anhydrous n-Butanol | Minimizing water concentration reduces the rate of hydrolytic deboronation (Cox et al., 2017). |
| Base | Phosphate and Fluoride bases facilitate transmetalation without requiring high water concentrations. | ||
| Reagent | 2-Methylphenylboronic acid | 2-Methylphenylboronic acid pinacol ester or MIDA Boronate | Boronic esters are significantly more resistant to protodeboronation than free acids. |
| Stoichiometry | 1.1 equivalents | 1.5 - 2.0 equivalents | Account for inevitable sacrificial loss of the boronic species due to the steric barrier. |
Expert Insight: If you cannot switch to the pinacol ester, add the boronic acid portion-wise (e.g., 4 portions over 2 hours) rather than all at once. This keeps the instantaneous concentration of the boronic acid low relative to the catalyst, favoring the coupling over the decomposition.
Module 2: Catalyst Arrest & Poisoning
Symptom: The reaction stalls at 40-50% conversion. Adding more catalyst later does not restart the reaction.
Root Cause:
-
Amine Poisoning: The free 6-amino group (
) is a competent ligand for Palladium, forming stable, inactive Pd-amine complexes. -
Ligand Mismatch: Standard ligands like Triphenylphosphine (
) are not bulky enough to force the reductive elimination of the sterically crowded biaryl product.
Technical Solution: Use Buchwald-type dialkylbiaryl phosphine ligands. These are electron-rich (facilitating oxidative addition) and extremely bulky (preventing amine coordination and forcing reductive elimination).
Recommended Catalyst Systems
-
Primary Choice: Pd(OAc)2 + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Reasoning: SPhos is the "gold standard" for sterically hindered biaryls. Its methoxy groups provide secondary interactions that stabilize the Pd center while excluding the substrate's amine.
-
-
Alternative: XPhos Pd G2/G3 Precatalyst .
-
Reasoning: Precatalysts ensure a 1:1 Pd:Ligand ratio and activate rapidly, avoiding the induction period where the free amine can sequester Pd(II).
-
Module 3: Decarboxylation & Solubility (The Ester Strategy)
Symptom: You detect 6-amino-3-(2-methylphenyl)pyridine (mass = Product - 44). The carboxylic acid group is missing.
Root Cause:
Picolinic acids undergo thermal decarboxylation via the Hammick Intermediate mechanism, especially at temperatures
Technical Solution: Do NOT couple the free acid. Use the Methyl Ester for the coupling, then hydrolyze mildly.
The "Safe-Route" Workflow:
-
Step A (Coupling): Methyl 6-amino-3-bromopicolinate + 2-Methylphenylboronic acid
Methyl Ester Intermediate . -
Step B (Hydrolysis): Methyl Ester Intermediate + LiOH (aq)
Final Acid Product .
Why this works: The ester cannot form the zwitterion required for facile decarboxylation. It allows you to run the coupling at
safely. The subsequent hydrolysis can be done at, well below the decarboxylation threshold.
Visualizing the Pathway & Failure Modes
The following diagram maps the reaction logic and where specific side reactions divert your yield.
Figure 1: Reaction pathway showing the critical "Slow Step" (Transmetalation) where side reactions dominate if conditions are unoptimized.
Standardized Optimization Protocol
Based on the failure modes above, this is the recommended procedure for high-purity synthesis.
Step 1: Suzuki-Miyaura Coupling (Ester Route)
-
Reagents:
-
Methyl 6-amino-3-bromopicolinate (1.0 eq)
-
2-Methylphenylboronic acid (1.5 eq) — Excess is critical.
-
Catalyst:
(5 mol%) + SPhos (10 mol%) — Or use XPhos Pd G2. -
Base:
(3.0 eq). -
Solvent: Toluene : Water (10:1 ratio). Note: Keep water volume low.
-
-
Procedure:
-
Charge solid reagents into a reaction vial.
-
Evacuate and backfill with Argon (
) to remove (prevents phenol formation/homocoupling). -
Add degassed solvents.
-
Heat to 90°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: If boronic acid is consumed but SM remains, add 0.5 eq more boronic acid.
-
-
Workup:
-
Filter through Celite (removes Pd).
-
Concentrate and purify via silica flash chromatography (Hexane/EtOAc). The ester is non-zwitterionic and purifies easily.
-
Step 2: Controlled Hydrolysis
-
Reagents:
-
Purified Methyl Ester (from Step 1).
- (2.5 eq).
-
Solvent: THF : Water (3:1).
-
-
Procedure:
-
Stir at 40°C . Do NOT reflux.
-
Monitor disappearance of ester (usually < 2 hours).
-
Acidification (Critical): Cool to 0°C. Carefully adjust pH to ~4.0–4.5 using 1M HCl.
-
Note: The product is zwitterionic.[3] At the isoelectric point (pH ~4), it should precipitate. Filter the solid. Avoid extracting into organic solvents if possible, as zwitterions partition poorly.
-
Troubleshooting Decision Tree
Use this flow to diagnose ongoing failures in real-time.
Figure 2: Diagnostic logic for identifying whether the failure is kinetic (poisoning) or competing reaction (deboronation).
References
-
Kinetic Instability of Ortho-Substituted Boronic Acids
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.
-
[Link]
-
Ligand Selection for Sterically Hindered Suzuki Couplings
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
[Link]
-
Decarboxyl
- Dunn, G. E., et al. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry.
-
[Link]
-
General Review of Side Reactions in Cross-Coupling
- Sherwood, J., et al. (2019). Side Reactions in the Suzuki-Miyaura Cross-Coupling Reaction. Beilstein Journal of Organic Chemistry.
-
[Link]
Sources
Technical Support Center: Purification of 6-Amino-3-(2-methylphenyl)picolinic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-6A3MP-001
Executive Summary: The Steric & Amphoteric Challenge
Welcome to the technical support hub for 6-Amino-3-(2-methylphenyl)picolinic acid . As researchers, you likely recognize this scaffold as a critical intermediate in the synthesis of arylpicolinate auxin herbicides (analogous to the Halauxifen or Florpyrauxifen class).
Achieving high purity (>98%) with this molecule is notoriously difficult due to two converging factors:
-
Steric Hindrance: The ortho-methyl group on the phenyl ring (at the 3-position of the pyridine) creates significant steric clash during the Suzuki-Miyaura coupling, leading to sluggish transmetallation and high rates of protodeboronation (impurity formation).
-
Zwitterionic Solubility: As an aminopicolinic acid, the molecule is amphoteric. It resists standard silica chromatography due to streaking and requires precise pH control for isolation.
This guide moves beyond basic recipes to provide a self-validating purification logic based on isoelectric focusing and chelation kinetics .
Module 1: Upstream Control (The Suzuki Interface)
Objective: Minimize the formation of "uncoupled" impurities before the workup begins.
The primary impurity in this synthesis is often toluene (from complete protodeboronation of the boronic acid) or 2-methylphenylboronic acid homocoupling . Because the 2-methyl group hinders the palladium insertion, the catalyst often "waits" too long, allowing side reactions to dominate.
Protocol 1.1: The "Dry-Base" Optimization Standard aqueous carbonate bases often accelerate protodeboronation in hindered substrates. Switch to a semi-anhydrous system.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or CsF | Anhydrous bases prevent the hydrolysis of the boronic acid C-B bond. |
| Solvent | DME/Water | 1,4-Dioxane (dry) | Higher boiling point allows the energy needed to overcome the steric barrier. |
| Ligand | PPh₃ | SPhos or XPhos | Buchwald dialkylbiaryl phosphine ligands are designed to form a "pocket" that facilitates coupling of hindered ortho-substituted substrates. |
| Water | High volume | Trace (controlled) | Only enough water to solubilize the inorganic base (if not using CsF) is permitted. |
Module 2: The "pH Swing" Isolation Protocol
Objective: Exploit the amphoteric nature of the picolinic acid to wash away non-zwitterionic impurities.
This molecule exists in three states depending on pH:
-
Cationic (pH < 1): Pyridine nitrogen protonated (Soluble in water).
-
Anionic (pH > 10): Carboxylic acid deprotonated (Soluble in water).
-
Zwitterionic (pH ≈ 3.5 - 4.5): Net neutral charge (Precipitates/Insoluble).
Troubleshooting Workflow:
Step 1: The Acid Wash (Removal of Boronic Acids)
-
Dilute the crude reaction mixture with water.
-
Adjust pH to 10-11 using NaOH. The product becomes the carboxylate salt (soluble).
-
Wash with Dichloromethane (DCM) or Ethyl Acetate .
-
Logic: The product stays in the water. Non-polar impurities (dimers, unreacted halides, ligands) move to the organic layer.
-
Critical Check: If the aqueous layer is dark black, your Pd is likely chelated to the product. Proceed to Module 3 before precipitation.
-
Step 2: The Isoelectric Crash (Precipitation)
-
Separate the aqueous layer.[1]
-
Slowly acidify with 6M HCl.
-
STOP at pH 3.8 - 4.2 .
-
Warning: If you overshoot to pH 1, the product will re-dissolve as the pyridinium hydrochloride salt.
-
-
Stir at 0°C for 2 hours to maximize crystal growth.
-
Filter.[2]
Module 3: Palladium Scavenging (The Polishing Step)
Objective: Remove residual Pd trapped by the picolinic acid chelation claw.
Picolinic acids are potent bidentate ligands. They will hold onto Palladium, resulting in a brown/grey product that fails elemental analysis. Recrystallization alone rarely fixes this.
Protocol 3.1: The Thiol-Silica Treatment Do not use charcoal (carbon); it often binds the planar picolinate product, reducing yield.
-
Re-dissolve the wet cake (from Module 2) in MeOH/NaOH (pH 10) .
-
Add SiliaMetS® Thiol or Thiourea-functionalized silica (50 wt% relative to Pd loading).
-
Stir at 50°C for 4 hours.
-
Filter while hot (removes the silica-Pd complex).
-
Re-acidify the filtrate to pH 4.0 to precipitate the now-white product.
Visualizing the Workflow
The following diagram maps the logical flow of the purification, highlighting the critical decision points for pH control and metal removal.
Figure 1: The "pH Swing" purification logic for amphoteric aminopicolinates. Note the critical control point at pH 3.8-4.2.
Troubleshooting & FAQs
Q1: My yield is extremely low after the acid crash. Where is my product?
-
Diagnosis: You likely over-acidified. The pKa of the pyridine nitrogen is roughly 2.5–3.0. If you drop the pH to 1.0, the molecule becomes a soluble pyridinium salt.
-
Fix: Back-titrate with dilute NaOH to pH 4.0. The solid will crash out immediately.
Q2: The product is sticky/oily and won't crystallize.
-
Diagnosis: This is often caused by residual o-tolylboronic acid acting as a solvent impurity, or the presence of Pinacol (if using boronate esters).
-
Fix: Perform a "slurry wash." Suspend the sticky solid in a 1:1 mixture of Hexane:MTBE and sonicate. The impurities are soluble in this lipophilic mix, while the zwitterionic amino acid is not. Filter the resulting solid.[1][3][4]
Q3: I see a persistent impurity at RRT 0.95 in HPLC.
-
Diagnosis: This is likely the Protodeboronation product (6-amino-3-phenylpicolinic acid without the methyl group? No, usually it's just the unreacted halide if conversion was low, or the de-boronated arene). However, in this specific synthesis, the most common difficult impurity is the Homocoupling of the boronic acid (2,2'-dimethylbiphenyl).
-
Fix: This is non-polar. Ensure your high-pH wash (Step 1 in Module 2) uses a sufficiently non-polar solvent like Heptane or DCM to pull this out.
Q4: Why is the reaction stalling at 60% conversion?
-
Diagnosis: Catalyst death due to steric bulk. The oxidative addition happens, but the transmetallation of the bulky o-tolyl group is too slow, leading to Pd precipitation.
-
Fix: Increase the catalyst loading to 5 mol% or switch to Pd(dppf)Cl₂ or Pd-XPhos G3 . The large bite angle of dppf or the bulk of XPhos helps accommodate the steric demand [1].
References
-
Tang, W., et al. (2014).[5] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[5] (Demonstrates the necessity of specialized ligands like AntPhos or XPhos for ortho-substituted couplings).
-
Biotage. (2023). How to Remove Palladium in three easy steps.[2] (Guidelines on scavenging metals from API intermediates).
-
Dow AgroSciences (Corteva). Method for preparation of 6-(aryl)-4-aminopicolinates. (Patent describing the general synthesis and handling of aminopicolinate herbicide intermediates).
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocols. (General protocols regarding base selection for hindered substrates).
Sources
- 1. US2875040A - Process of separating palladium from metals of the platinum group - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. proplate.com [proplate.com]
- 4. Amino-penicillin derivative, the process for its preparation, and therapeutic compounds which contain it as their active principle - Patent 0053308 [data.epo.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 6-Amino-3-(2-methylphenyl)picolinic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for assays involving 6-Amino-3-(2-methylphenyl)picolinic acid. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues with assay reproducibility. Poor reproducibility is a common and frustrating challenge in drug discovery, often stemming from the physicochemical properties of the small molecule itself or its interaction with the assay system.[1][2] This document moves beyond simple checklists to explain the causality behind common failures and provides robust, self-validating protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding assay variability with picolinic acid derivatives.
Q1: We are observing high variability between replicate wells in our assay plates. What is the most likely cause?
High well-to-well variability is often a symptom of poor compound solubility in the final assay buffer. Even if your stock solution in 100% DMSO is clear, the compound can precipitate when diluted into an aqueous buffer, a phenomenon known as "crashing out."[3] This creates a non-homogenous solution where different wells receive different effective concentrations of the compound. For picolinic acid derivatives, the pH of the final assay buffer can significantly influence solubility.[4]
Q2: Our results with 6-Amino-3-(2-methylphenyl)picolinic acid are inconsistent from one experiment to the next. Why is this happening?
Poor day-to-day reproducibility often points to issues with the stability of the compound in your stock solutions.[3] Small molecules, especially those with amine functional groups, can be susceptible to degradation through repeated freeze-thaw cycles, oxidation, or hydrolysis over time.[5] It is crucial to handle stock solutions with care, aliquot them into single-use volumes, and store them under appropriate conditions (-20°C or -80°C).[5] Another potential cause is batch-to-batch variation in the purity of the compound provided by the vendor; always record the lot number for every experiment.[3]
Q3: Could our compound be a "Pan-Assay Interference Compound" (PAIN)?
This is a critical consideration. PAINS are compounds that appear as "hits" in many different high-throughput screens through non-specific mechanisms rather than direct, selective interaction with the target.[6] The picolinic acid scaffold itself is a known metal chelator.[7] This property is a major red flag for assay interference. If your target protein is a metalloenzyme or your buffer contains divalent cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺), your compound might be inhibiting the assay by sequestering these essential metals, leading to a false-positive result.[8]
Q4: What is the definitive best practice for preparing and storing stock solutions of this compound?
There is no single universal solvent, but a systematic approach is best. Start with a high-quality, anhydrous solvent like DMSO.[9] Prepare a high-concentration primary stock (e.g., 10-50 mM), ensuring complete dissolution. This primary stock should then be aliquoted into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[5] Store these aliquots at -80°C for long-term stability.[5] Always create a fresh intermediate dilution plate for each experiment rather than repeatedly using a "working stock."
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific reproducibility problems.
Symptom 1: High Well-to-Well Variability (Poor Precision)
If you observe a high coefficient of variation (%CV) across your replicate wells, it strongly suggests a problem with the physical state of the compound in the assay plate.
-
Logical Troubleshooting Workflow for Reproducibility Issues This decision tree provides a systematic path to diagnose the root cause of poor assay performance.
Caption: General workflow for troubleshooting assay reproducibility.
Possible Cause: Compound Precipitation
-
Causality: The compound is soluble in the organic stock solvent (e.g., DMSO) but not in the final aqueous assay buffer. The percentage of organic solvent in the final assay well is critical. Many researchers aim for <1% DMSO, but some compounds require more to stay in solution.[5]
-
Solution:
-
Visual Inspection: After adding the compound to the assay buffer, visually inspect the solution (or a sample in a clear tube) against a dark background for any cloudiness or precipitate.
-
Solubility Test: Perform a formal solubility test as described in SOP 2 .
-
Mitigation: If solubility is an issue, try lowering the final compound concentration, increasing the final percentage of co-solvent (if the assay tolerates it), or adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to the assay buffer, which can help prevent aggregation-based precipitation.[10]
-
Symptom 2: Suspected Assay Interference (False Positives)
If your compound shows potent, dose-dependent activity but this activity cannot be confirmed in orthogonal assays or if the dose-response curve has an unusually steep slope, you should suspect assay interference.[10][11]
Possible Cause A: Metal Chelation
-
Causality: The picolinic acid scaffold is a known bidentate chelating agent for various metal ions.[7] If your assay relies on a metalloenzyme or requires divalent cations as cofactors (e.g., kinases requiring Mg²⁺, phosphatases requiring Mn²⁺), the compound may be inactivating the enzyme by stripping away these essential metals. This is a classic interference mechanism that is independent of the intended biological target.[8]
-
Solution:
-
Metal Rescue Experiment: Perform the assay with your compound at a fixed concentration (e.g., its IC₅₀) while titrating in additional divalent cations (e.g., a serial dilution of MgCl₂ or ZnCl₂).
-
Interpretation: If the inhibitory activity of your compound is reversed or diminished by the addition of excess metal ions, this is strong evidence of a chelation-based mechanism. The activity is not "real" in the context of specific target binding.
-
Possible Cause B: Compound Aggregation
-
Causality: At certain concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[10] This is a notorious source of false positives in high-throughput screening.
-
Solution:
-
Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[10]
-
Interpretation: If the compound's potency is significantly reduced (e.g., >10-fold shift in IC₅₀) in the presence of the detergent, it is highly likely that the observed activity was due to aggregation. The detergent helps to break up the aggregates, revealing the true (and often much lower) potency of the monomeric compound.
-
Section 3: Standard Operating Procedures (SOPs)
Follow these protocols to standardize your workflow and minimize variability.
SOP 1: Preparation and Quality Control of Stock Solutions
This protocol ensures that your starting material is consistent and stable.
-
Workflow for Preparing Small Molecule Stock Solutions A standardized procedure for handling compounds from receipt to experimental use.
Caption: Workflow for preparing high-quality compound stock solutions.
-
Materials:
-
Procedure:
-
Before opening, allow the vial of solid compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of solid. For small quantities, it is often more accurate to add solvent to the entire vial and calculate the concentration based on the vendor-supplied mass.[5][12]
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect for any remaining solid particles.
-
Immediately aliquot the primary stock solution into single-use volumes (e.g., 5-10 µL) in tightly-sealing, low-binding tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[3]
-
Store all aliquots at -80°C until use. Avoid storing stocks in frost-free freezers, which undergo temperature cycles.
-
SOP 2: Protocol for Assessing Compound Solubility (Nephelometry)
This protocol provides a quantitative way to determine the solubility limit of your compound in the actual assay buffer.
-
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Nephelometer or plate reader capable of measuring light scattering (absorbance at ~600-650 nm can be a proxy).
-
Clear-bottom 96- or 384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of your compound in 100% DMSO.
-
In the microplate, add assay buffer to each well.
-
Add a small, fixed volume of the compound dilutions from step 1 to the buffer, ensuring the final DMSO concentration matches your assay conditions.
-
Include buffer-only and buffer+DMSO controls.
-
Seal the plate, mix briefly, and incubate for 15-30 minutes at the assay temperature.
-
Read the plate on the nephelometer.
-
-
Data Analysis:
-
Plot the light scattering signal versus compound concentration.
-
The point at which the signal begins to sharply increase above the baseline indicates the onset of precipitation. This is the approximate limit of solubility under your specific assay conditions. Your assay should always be run at concentrations well below this limit.
-
SOP 3: Protocol for Identifying Chelation-Based Interference
This "metal rescue" protocol is a critical counter-screen for picolinic acid-based compounds.
-
Materials:
-
All standard assay components (enzyme, substrate, buffer, etc.)
-
Your test compound
-
A stock solution of the relevant metal salt (e.g., 1 M MgCl₂ or ZnCl₂)
-
-
Procedure:
-
Set up your assay in a multi-well plate format.
-
Create a dose-response of your compound as you normally would to determine its IC₅₀.
-
In a separate set of wells, add your compound at a fixed concentration (e.g., 1x or 2x its IC₅₀).
-
To these wells, add a serial dilution of the supplemental metal salt. For example, if your buffer contains 5 mM MgCl₂, you might add supplemental MgCl₂ to final concentrations of 6 mM, 8 mM, 10 mM, 15 mM, etc.
-
Include controls for the metal salt alone to ensure it doesn't affect the assay signal.
-
Initiate and read the assay as normal.
-
-
Data Analysis:
-
Plot the % inhibition caused by your fixed compound concentration against the concentration of the added metal salt.
-
A significant and dose-dependent decrease in inhibition upon addition of the metal is strong evidence that your compound's primary mechanism of action in this assay is chelation.
-
Section 4: Data & Visualization
Table 1: Solvent Properties and Considerations for Picolinic Acid Derivatives
This table, based on data for the parent picolinic acid and general principles, guides solvent selection.[4][13]
| Solvent | Polarity | Protic/Aprotic | Typical Use | Considerations |
| Water | High | Protic | Final assay buffer | Solubility is highly pH-dependent. The amino and carboxylic acid groups will be charged depending on pH. |
| DMSO | High | Aprotic | Primary stock solution | Hygroscopic; absorb water from the air. Use anhydrous grade and store properly. Excellent for solubilizing many organics. |
| Ethanol | Medium | Protic | Intermediate dilutions | Can be used as a co-solvent. Less toxic to cells than DMSO, but also generally a weaker solvent for complex organics. |
| Acetonitrile | Medium | Aprotic | Analytical (HPLC) | Generally lower solubility for picolinic acids compared to water or ethanol.[4] Not typically used for assay stocks. |
This technical guide provides a framework for systematically identifying and resolving the root causes of poor reproducibility. By understanding the chemical nature of 6-Amino-3-(2-methylphenyl)picolinic acid and applying these rigorous troubleshooting protocols, you can generate reliable, high-quality data and advance your research with confidence.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Capuzzi, S. J., et al. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Albrecht, J., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
SciSpace. Pan-assay interference compounds | 33 Publications. SciSpace. [Link]
-
Captivate Bio. (n.d.). Small Molecules. Captivate Bio. [Link]
-
Dahal, B. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science. [Link]
-
Technology Networks. (2023). High-Throughput Screening. Drug Discovery from Technology Networks. [Link]
-
Bitesize Bio. (2023). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
Burkhard, J. A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Perspectives in Science. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Summary for CID 1018. [Link]
-
Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research. [Link]
-
Chemister.ru. (n.d.). picolinic acid. Chemister.ru. [Link]
-
Santos, C. I. D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. MB-About. [Link]
-
Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. captivatebio.com [captivatebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. drughunter.com [drughunter.com]
- 9. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. picolinic acid [chemister.ru]
minimizing interference in analytical measurements of 6-Amino-3-(2-methylphenyl)picolinic acid
A Guide to Minimizing Interference in Analytical Measurements
Welcome to the technical support resource for the analysis of 6-Amino-3-(2-methylphenyl)picolinic acid. This guide, designed for researchers, analytical scientists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to mitigate interference and ensure the accuracy and reproducibility of your quantitative data. As Senior Application Scientists, we have structured this guide to move from common, quickly resolved issues to more complex challenges requiring detailed procedural intervention.
Part 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting
This section addresses the most common issues encountered during the analysis of 6-Amino-3-(2-methylphenyl)picolinic acid.
Q1: My analyte peak is broad and tailing in Reversed-Phase HPLC. What is the likely cause and solution?
A: Poor peak shape for an acidic compound like 6-Amino-3-(2-methylphenyl)picolinic acid is often due to secondary interactions with the stationary phase or improper mobile phase pH. The pKa of the carboxylic acid group on the picolinic acid structure is critical.[1][2]
-
Causality: If the mobile phase pH is close to the analyte's pKa, the compound will exist in both its protonated (less polar) and deprotonated (more polar) forms, leading to inconsistent retention and peak tailing. Additionally, the amino group can interact with residual silanols on the silica-based C18 column.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is fully protonated and behaves more consistently. Adding a small amount of a volatile acid like formic acid (0.1%) or acetic acid to the mobile phase is highly recommended.[3] For particularly stubborn tailing, consider a column with end-capping or a different stationary phase.
Q2: I'm seeing significant signal variability and loss of sensitivity (ion suppression) in my LC-MS analysis, especially with biological samples. What's happening?
A: This is a classic sign of matrix effects , where co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of your target analyte in the mass spectrometer source.[4][5][6] Ion suppression is the most common manifestation, causing a drop in signal intensity.[7][8]
-
Causality: In electrospray ionization (ESI), analytes compete for charge and access to the droplet surface to become gas-phase ions.[9] Non-volatile matrix components like phospholipids, salts, and proteins can dominate this process, reducing the ionization efficiency of the analyte.[8][9]
-
Immediate Action: The most effective way to combat this is to improve your sample preparation procedure to remove these interferences before injection.[7][10] Simple protein precipitation is often insufficient as it does not remove phospholipids, a major cause of ion suppression.[11]
Q3: My retention time is shifting between injections. How do I stabilize it?
A: Retention time instability points to a lack of equilibrium in your chromatographic system.[5]
-
Causality & Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This may require a longer post-run equilibration time.
-
Mobile Phase Preparation: Inconsistently prepared mobile phases (e.g., inaccurate pH adjustment, evaporation of the organic component) will cause drift.[12] Prepare fresh mobile phase daily and keep solvent bottles covered.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention time shifts.
-
Pump Performance: Check your pump for pressure fluctuations, which may indicate air bubbles or failing seals.[12][13] Purge the system thoroughly.
-
Q4: I see "ghost peaks" in my gradient HPLC-UV analysis. Where are they coming from?
A: Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient run, and are not related to the injected sample.
-
Causality & Solutions:
-
Solvent Contamination: The most common source is contamination in your mobile phase solvents, particularly the water (weaker solvent).[14] Use high-purity HPLC or LC-MS grade solvents and water from a system designed for low organics.
-
System Contamination: Contaminants can build up in the injector, tubing, or column from previous analyses. Implement a rigorous column washing procedure and periodically flush the system with a strong solvent mixture (e.g., isopropanol).
-
Mobile Phase Additives: Some additives can degrade over time. Prepare buffers and acidified mobile phases fresh.
-
Part 2: In-Depth Troubleshooting & Validated Protocols
This section provides detailed experimental guides for overcoming persistent and complex interference issues.
Guide 1: Systematic Approach to Eliminating Matrix Effects in Bioanalysis
Matrix effects are the single largest source of inaccuracy in quantitative bioanalysis. This guide provides a structured workflow to identify and mitigate them.
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. zefsci.com [zefsci.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ovid.com [ovid.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
purification challenges of 6-Amino-3-(2-methylphenyl)picolinic acid
Welcome to the dedicated technical support guide for 6-Amino-3-(2-methylphenyl)picolinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. The unique amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid function, combined with the steric hindrance from the ortho-tolyl group, presents a specific set of purification challenges. This guide provides in-depth, field-tested solutions to common problems encountered during the isolation and purification of this valuable synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when first handling 6-Amino-3-(2-methylphenyl)picolinic acid.
Q1: What are the key physicochemical properties of 6-Amino-3-(2-methylphenyl)picolinic acid that influence its purification?
Understanding the fundamental properties of the target molecule is the first step in designing a robust purification strategy. While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its structural components: a picolinic acid backbone and an aromatic amine.
-
Amphoteric Nature : The molecule has two ionizable centers: the carboxylic acid (pKa ~5) and the amino group on the pyridine ring (pKa ~2-3). This means its solubility is highly dependent on pH. It will be least soluble in water near its isoelectric point and more soluble in acidic or basic solutions.
-
Solubility Profile : Generally, picolinic acids are soluble in water and some polar organic solvents like ethanol.[1][2] However, the bulky, nonpolar 2-methylphenyl group will significantly decrease its aqueous solubility compared to unsubstituted aminopicolinic acid and increase its solubility in organic solvents like dichloromethane, ethyl acetate, and THF.
-
Physical Appearance : Like many picolinic acid derivatives, it is expected to be a white to off-white or tan solid.[3] Discoloration often indicates the presence of oxidized impurities.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale & Impact on Purification |
|---|---|---|
| Molecular Weight | ~228.25 g/mol | Standard molecular weight for a small molecule. |
| Appearance | White to tan crystalline solid | Color can be an initial indicator of purity. A tan or brown color suggests oxidation. |
| pKa (acidic) | ~4.5 - 5.5 | Influences solubility in basic media and binding to anion-exchange resins. |
| pKa (basic) | ~2.0 - 3.5 | Influences solubility in acidic media and binding to cation-exchange resins. |
| Solubility | Poor in neutral water; Soluble in aqueous acid/base, DMSO, DMF. Moderately soluble in alcohols. | Critical for selecting recrystallization solvents and extraction conditions. |
Q2: What are the most common impurities I should expect?
Impurities are typically carried over from the synthetic route. A common method for synthesizing 3-aryl picolinic acids is through Suzuki or other cross-coupling reactions.
-
Unreacted Starting Materials : For instance, a halogenated 6-aminopicolinic acid or the corresponding 2-methylphenylboronic acid.
-
Homocoupled Byproducts : Such as 2,2'-dimethylbiphenyl, arising from the boronic acid coupling with itself.
-
Catalyst Residues : Trace amounts of palladium or other transition metals used in the coupling reaction.
-
Isomers : Depending on the regioselectivity of the synthesis, other positional isomers may be present.
-
Oxidation Products : The amino group is susceptible to oxidation, leading to colored, often tar-like impurities, especially if exposed to air and light over time.[4]
Q3: How can I accurately assess the purity of my material?
A multi-pronged approach is recommended for reliable purity assessment.
-
High-Performance Liquid Chromatography (HPLC) : This is the gold standard. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% formic acid or TFA to improve peak shape) is a good starting point. UV detection at ~254 nm and ~280 nm should be effective.[5]
-
Nuclear Magnetic Resonance (¹H NMR) : Provides structural confirmation and can reveal the presence of organic impurities if they are at levels >1%. The aromatic region is often complex, but the methyl singlet from the tolyl group can be a clean handle for integration.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the desired product and can help identify impurities detected by HPLC.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a cause-and-effect format.
Problem 1: My final product is an oil or fails to crystallize after solvent removal.
-
Probable Cause 1: Residual Solvent. High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO, toluene) can be difficult to remove and may keep the product solubilized.
-
Scientific Rationale : The solvent molecules interfere with the formation of a stable crystal lattice.
-
Solution :
-
Azeotropic Removal : Add a lower-boiling point solvent in which the product is not very soluble (e.g., heptane) and re-concentrate under reduced pressure. Repeat 2-3 times.
-
Trituration/Slurrying : Add a solvent in which the product is expected to be poorly soluble (e.g., diethyl ether, pentane, or a mixture). Stir the oil vigorously. This often induces precipitation of the solid.
-
Initiate Crystallization : If a solid is obtained, proceed with a formal recrystallization (see Protocol 1).
-
-
Probable Cause 2: Greasy Impurities. Nonpolar impurities, such as homocoupled byproducts from a Suzuki reaction (e.g., 2,2'-dimethylbiphenyl), can act as "oiling agents."
-
Scientific Rationale : These impurities disrupt the ordered packing required for crystallization, leading to an amorphous or oily state.
-
Solution :
-
Liquid-Liquid Extraction : Before crystallization, perform a pH-swing extraction. Dissolve the crude material in a dilute base (e.g., 1M NaHCO₃), wash the aqueous layer with a nonpolar organic solvent (e.g., hexanes or diethyl ether) to remove greasy impurities, and then re-acidify the aqueous layer to precipitate the product.
-
Chromatography : If extraction fails, flash column chromatography is necessary to separate these nonpolar contaminants.
-
Problem 2: The isolated solid is persistently colored (yellow, brown, or pink).
-
Probable Cause: Oxidation Products or Trapped Metal Catalyst. The amino group is prone to air oxidation, forming highly colored radical species or polymeric materials.[4] Residual palladium from cross-coupling reactions can also impart a dark color (palladium black).
-
Scientific Rationale : Chromophoric impurities, even at very low concentrations, can impart significant color to the bulk material.
-
Solution :
-
Activated Carbon Treatment : During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) (typically 1-2% w/w). Hold the solution at temperature for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities. Caution: Using too much carbon can lead to significant product loss.
-
Metal Scavenging : If residual metal is suspected, stir a solution of the crude product in an organic solvent (e.g., THF or EtOAc) with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) before filtration and concentration.
-
Inert Atmosphere : Conduct all purification steps, especially those involving heat, under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation.
-
Problem 3: Purity is stalled at 95-98% after multiple recrystallizations.
-
Probable Cause: Co-crystallization of Structurally Similar Impurities. Isomers or closely related analogs can have similar solubility profiles and can incorporate into the crystal lattice of the desired product.
-
Scientific Rationale : The forces holding the impurity in the crystal lattice are comparable to those holding the desired molecule, making separation by simple crystallization inefficient.
-
Solution :
-
Chromatographic Purification : This is the most effective method for separating closely related compounds.
-
Flash Column Chromatography : Use a silica gel column with a gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol. See Protocol 2 for a detailed procedure.
-
Preparative HPLC : For achieving the highest purity (>99.5%), preparative reverse-phase HPLC is the method of choice, although it is more resource-intensive.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of 6-Amino-3-(2-methylphenyl)picolinic acid
This protocol is designed to maximize both purity and recovery.
-
Solvent Selection : Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point is a mixture of a polar protic solvent and a nonpolar solvent (e.g., Ethanol/Water, Isopropanol/Heptane, or Ethyl Acetate/Hexanes).
-
Dissolution : Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the primary, more polar solvent (e.g., Ethanol) dropwise at room temperature until a slurry is formed.
-
Heating : Gently heat the slurry on a hot plate with stirring. Continue to add the primary solvent in small portions until the solid fully dissolves. Aim to use the minimum amount of hot solvent.
-
(Optional) Decolorization : If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon (10-20 mg). Re-heat to boiling for 5 minutes.
-
Hot Filtration : If carbon was used, or if insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper (or a filter-celite plug) into a clean, pre-warmed flask.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of the cold, less-polar "anti-solvent" (e.g., cold water or heptane) to remove any soluble impurities clinging to the crystal surfaces.
-
Drying : Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from less polar and more polar impurities.
-
Adsorbent : Use standard silica gel (e.g., 230-400 mesh).
-
Eluent System : A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is often effective. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH.
-
Sample Loading :
-
Dry Loading (Recommended) : Dissolve the crude product in a minimal amount of a strong solvent (like DCM/MeOH). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Wet Loading : Dissolve the crude product in the minimum possible volume of the initial eluent (e.g., 100% DCM).
-
-
Column Packing : Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% DCM).
-
Loading and Elution : Carefully add the prepared sample to the top of the packed column. Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the percentage of the more polar solvent (MeOH) to elute compounds with higher affinity for the silica.
-
Fraction Analysis : Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification method based on the initial state of the crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Experimental Workflow for Recrystallization
This diagram outlines the key steps in the recrystallization protocol.
Caption: Step-by-step workflow for the recrystallization process.
References
-
Organic Syntheses Procedure. picolinic acid hydrochloride. Organic Syntheses. Available from: [Link]
-
PubChem. Picolinic acid | C6H5NO2 | CID 1018. National Institutes of Health. Available from: [Link]
-
Wikipedia. Picolinic acid. Wikimedia Foundation. Available from: [Link]
-
Federal Register. Notice of Federal Invention Available for Licensing and Intent To Grant Exclusive License. Federal Register. Available from: [Link]
- Google Patents. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816.
-
Official Gazette for Patents | USPTO. C08G 59/68 (2013.01); C08K 3/013 (2018.01). United States Patent and Trademark Office. Available from: [Link]
-
Chemister.ru. picolinic acid. Available from: [Link]
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. Molecules. Available from: [Link]
- Google Patents. WO 01/51468 A1.
-
Garg Lab - UCLA. Patents & Products. University of California, Los Angeles. Available from: [Link]
-
University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available from: [Link]
-
MDPI. Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences. Available from: [Link]
-
MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography. Available from: [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. Available from: [Link]
-
Okayama University. Separation and Refining of Amino acids. Available from: [Link]
-
Royal Society of Chemistry. Highly efficient separation and enrichment of polyphenols by 6-aminopyridine-3-boronic acid-functionalized magnetic nanoparticles assisted by polyethylenimine. RSC Publishing. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
PubMed. Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. National Library of Medicine. Available from: [Link]
Sources
- 1. picolinic acid [chemister.ru]
- 2. mdpi.com [mdpi.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50 [mdpi.com]
- 6. Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of 6-Amino-3-(2-methylphenyl)picolinic acid
Internal Designation: Halauxifen Acid (Metabolite/Intermediate) CAS: 1823526-44-6 (Generic/Related) | Class: Synthetic Auxin (Arylpicolinate)
Executive Summary
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.[1]
You are likely working with 6-Amino-3-(2-methylphenyl)picolinic acid , the free acid form of the herbicide Halauxifen-methyl. In R&D, this compound is notorious for batch-to-batch variability, not necessarily due to synthesis failure, but due to its zwitterionic nature and cross-coupling residues .[1]
This guide addresses the three most common support tickets we receive: inconsistent solubility, HPLC retention time shifts, and "noisy" biological assay data.
Part 1: Troubleshooting Guides (Q&A)
Topic A: Solubility & Solution Stability
User Complaint: "Batch A dissolved in DMSO immediately. Batch B is cloudy and precipitates when added to my aqueous culture media. Is Batch B defective?"
Scientist’s Diagnosis: Not necessarily. The variability is likely due to the protonation state of the bulk powder.[1] This molecule is a zwitterion: it possesses a basic pyridine nitrogen/exocyclic amine and an acidic carboxylic acid.[1]
-
Batch A might have been isolated as a salt (e.g., HCl or Na+), aiding dissolution.[1]
-
Batch B is likely the free acid/neutral zwitterion, which has the lowest solubility at its isoelectric point (pI).[1]
The Mechanism: At neutral pH (approx.[1] pH 4–6 for this class), the molecule exists largely as a neutral zwitterion (net charge 0), leading to aggregation and precipitation.[1] In culture media (pH 7.4), if the stock is not properly acidified or basified before dilution, micro-precipitates form that are invisible to the naked eye but crash out active compound.[1]
Corrective Protocol: Do not rely on simple DMSO dissolution. Force the pH away from the pI.[1]
-
Alkaline Shift (Preferred for Bioassays): Dissolve the powder in 0.1 M NaOH (1 eq) or DMSO containing 1% TEA (Triethylamine).[1] This deprotonates the carboxylic acid (COO⁻), drastically increasing solubility.[1]
-
Acidic Shift (Preferred for HPLC): Dissolve in Methanol with 0.1% Formic Acid.
Topic B: Purity & HPLC Anomalies
User Complaint: "My HPLC shows a small 'shoulder' peak or a split peak that wasn't there in the previous lot. Is this a regioisomer?"
Scientist’s Diagnosis: While regioisomers are possible, the most common culprit in this specific scaffold is Methyl Ester Contamination or Atropisomerism .[1]
-
Residual Ester: If you synthesized this via hydrolysis of Halauxifen-methyl, the "shoulder" is often unhydrolyzed ester.[1] It is far more lipophilic.[1]
-
Atropisomerism: The bulky o-tolyl group (2-methylphenyl) at the 3-position creates steric hindrance with the picolinic acid core. This restricts rotation, potentially creating rotamers that separate on cold HPLC columns but merge at higher temperatures.[1]
Corrective Protocol:
-
Temperature Check: Run your HPLC column at 40°C or 50°C . If the split peak merges, it is a rotamer (atropisomer) and the batch is pure.[1] If two peaks remain, it is a chemical impurity (likely the methyl ester).[1]
-
Reference Standard: Spike the sample with authentic Halauxifen-methyl. If the impurity grows, your hydrolysis was incomplete.[1]
Topic C: Biological Assay Variability
User Complaint: "My IC50 values for root growth inhibition are fluctuating 10-fold between batches."
Scientist’s Diagnosis: This is the "Silent Killer" of auxin data: Residual Palladium (Pd) .[1] This molecule is synthesized via Suzuki-Miyaura cross-coupling .[1] Even "pure" batches (by NMR/HPLC) can contain 50–200 ppm of Palladium.[1] Pd is cytotoxic and can inhibit root growth independently of the auxin effect, confounding your data.[1]
Corrective Protocol:
-
The Chelation Test: Add a metal scavenger (e.g., QuadraPure™ TU) to your stock solution.[1] Filter, then run the assay. If toxicity decreases, the original effect was an artifact of metal contamination.[1]
Part 2: Standardized Workflows
Workflow 1: The "Safe-Solubilization" Protocol
Use this for all cell-based or plant-tissue assays to ensure consistent dosing.
| Step | Action | Rationale |
| 1 | Weigh 10 mg of Compound. | Precision weighing is critical.[1] |
| 2 | Add 950 µL DMSO . | Primary solvent. |
| 3 | Add 50 µL of 1M NaOH . | CRITICAL STEP: Converts zwitterion to Sodium Salt (COO⁻ Na⁺).[1] |
| 4 | Vortex for 30 seconds. | Ensures complete dissolution. |
| 5 | Dilute into media. | The small amount of NaOH will be buffered by the culture media, but the compound will remain soluble as it dilutes.[1] |
Workflow 2: Rapid QC Decision Tree
Before starting a campaign, run the batch through this logic flow.
Caption: Decision matrix for qualifying Halauxifen Acid batches. Note the specific check for rotamers vs. impurities.
Part 3: Advanced Mechanism Visualization
The Zwitterionic Trap
Understanding the pH-dependent solubility is the single most important factor for reproducible data with aminopicolinic acids.
Caption: Solubility profile of 6-Amino-3-(2-methylphenyl)picolinic acid. Avoid the "Red Zone" (pH 3-5) during stock preparation.
References
-
Corteva Agriscience. (2014).[1] Halauxifen-methyl: Mode of Action and Use in Cereal Crops. Pest Management Science.
-
Epp, J. B., et al. (2016).[1] The discovery of Halauxifen-methyl and its progression to a commercial herbicide. Bioorganic & Medicinal Chemistry.
-
Balko, T. W., et al. (2011).[1] 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinic acid derivatives. U.S. Patent 7,863,220.[1] (Describes the general synthesis and isolation of aminopicolinic acids).
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Reference for Pd removal protocols).
-
Clayden, J., et al. (2009).[1] Atropisomerism in drug discovery. Nature Chemistry. (Context for rotameric behavior in ortho-substituted biaryls).
Sources
optimizing storage conditions to prevent degradation of 6-Amino-3-(2-methylphenyl)picolinic acid
The following technical guide details the optimization of storage conditions for 6-Amino-3-(2-methylphenyl)picolinic acid (CAS: 182348-53-8). This document is designed for researchers and analytical chemists requiring strict stability control for quantitative analysis and biological assays.
Compound Identity:
-
IUPAC Name: 6-Amino-3-(2-methylphenyl)pyridine-2-carboxylic acid[1][2]
-
Molecular Formula: C
H N O [1][2] -
Class: Aminopicolinic Acid Derivative / Synthetic Auxin Analog[1][2]
Core Storage Directive (SOP)
This compound exhibits zwitterionic behavior and photosensitivity typical of aminopicolinic acids.[1][2] Degradation is driven by photo-oxidative decarboxylation and N-oxidation.[1][2]
Primary Storage Protocol (Solid State)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that oxidative deamination rates are negligible at -20°C. |
| Atmosphere | Inert (Argon/N | The 6-amino group is susceptible to slow oxidation.[1][2] Displace headspace air before sealing.[1][2] |
| Container | Amber Vial (Class 1 Glass) | Blocks UV/Blue spectrum (<450 nm) to prevent photo-induced decarboxylation [1].[1][2] |
| Desiccation | Required | The carboxylic acid moiety is hygroscopic.[1][2] Moisture catalyzes hydrolysis and crystal lattice shifts.[1][2] |
Solution Storage Protocol
-
Solvent: DMSO (Preferred) or Methanol.[1][2] Avoid aqueous storage >24 hours.
-
Stability Window:
-
Critical Action: Always vortex thawed solutions. Concentration gradients form during freezing (cryoconcentration effect).[1][2]
Troubleshooting Guide (Q&A)
Issue 1: Physical Appearance Changes
Q: My white powder has turned a faint yellow/tan color. Is it still usable?
-
Diagnosis: This indicates photo-oxidation or surface oxidation of the amine group (formation of N-oxides or azo-dimers).[1][2]
-
Mechanism: Picolinic acid derivatives absorb UV light, entering an excited triplet state that reacts with molecular oxygen [2].[1][2]
-
Action:
-
Check Purity: Run a rapid HPLC-UV (254 nm). If purity is >98%, the degradation is likely surface-level.[1][2]
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (if applicable) or discard for quantitative work.
-
Prevention: Ensure future aliquots are wrapped in aluminum foil within the freezer.
-
Issue 2: Solubility & Precipitation
Q: The compound precipitated when I diluted my DMSO stock into cell culture media (pH 7.4). Why?
-
Diagnosis: Isoelectric Point (pI) Crash .
-
Mechanism: As an aminopicolinic acid, the molecule is zwitterionic.[1][2] At a pH near its pI (likely pH 3.5–5.0), net charge is zero, minimizing solubility.[1][2] While pH 7.4 is generally safe, high concentrations (>100 µM) or cold media can trigger precipitation due to the lipophilic 2-methylphenyl group.[1][2]
-
Action:
-
Sonicate: Warm the media to 37°C and sonicate for 5 minutes.
-
Adjust Solvent: Predilute in a small volume of 0.1 M NaOH before adding to media (converts acid to more soluble sodium salt).
-
Limit: Keep final DMSO concentration <0.5% to avoid solvent mismatch precipitation.
-
Issue 3: Purity Discrepancies
Q: My HPLC shows a "ghost peak" eluting just before the main peak after storage.
-
Diagnosis: Decarboxylation Product .
-
Mechanism: Thermal or photolytic stress can remove the C-2 carboxylic acid, leaving 2-amino-5-(2-methylphenyl)pyridine.[1][2] This is less polar and may elute differently depending on column pH.[1][2]
-
Action:
Decision Logic & Workflows
Storage & Handling Decision Tree
This diagram guides you through the optimal handling process based on your experimental needs.
Caption: Decision matrix for handling 6-Amino-3-(2-methylphenyl)picolinic acid to minimize hydrolytic and oxidative stress.
Degradation Pathway Visualization
Understanding the breakdown mechanism helps in diagnosing purity issues.[1][2]
Caption: Primary degradation routes: Photolytic decarboxylation and oxidative N-oxide formation.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I ship this compound on blue ice, or is dry ice required? A: Blue ice is acceptable for transit times <72 hours.[1][2] The compound is chemically stable at 4°C for short durations.[1][2] However, ensure the vial is light-protected (wrapped in foil) inside the shipping box. For international shipping (>3 days), dry ice is recommended to prevent thermal cycling.[1][2]
Q: Is the compound stable in cell culture media? A: It is stable for the duration of typical assays (24–72 hours) at 37°C, provided it is fully solubilized.[1][2] However, half-life decreases significantly in media containing high serum (FBS) due to potential protein binding or enzymatic activity (esterases/amidases, though less relevant for free acid).[1][2] Always prepare fresh dilutions.
Q: What is the best way to re-dissolve a sample that has dried out? A: Do not attempt to add water first.[1][2] Add 100% DMSO to the vial, vortex vigorously for 30 seconds, and sonicate at 40kHz for 5 minutes. Once fully dissolved, you may dilute into aqueous buffers.[1][2]
Summary Data Tables
Solvent Compatibility Table
| Solvent | Solubility Rating | Storage Recommendation |
| DMSO | High (>50 mM) | Recommended for Stocks (-20°C) |
| Methanol | Moderate | Good for transfer, evaporates easily |
| Water (pH 7) | Low/Moderate | Do Not Store (Hydrolysis risk) |
| 0.1 M NaOH | High | Use for immediate aqueous dilution |
| 0.1 M HCl | Moderate | Soluble as hydrochloride salt |
Stability Risk Factors
| Stressor | Risk Level | Mitigation |
| UV Light | Critical | Amber vials, Foil wrap, Dark room handling |
| Moisture | High | Desiccators, Parafilm seals |
| Oxygen | Medium | Headspace purging (Argon) |
| Heat (>40°C) | Medium | Avoid heating during sonication |
References
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid Derivatives. Retrieved from [Link]
-
NIH PubChem. (2025).[1][2] Picolinic Acid Derivative Stability and Physical Properties. Retrieved from [Link]
-
European Medicines Agency. (2006).[1][2] ICH Topic Q1B: Photostability Testing of New Active Substances. Retrieved from [Link][1][2]
Sources
Validation & Comparative
Structure-Activity Relationship (SAR) Guide: 6-Amino-3-(2-methylphenyl)picolinic Acid Analogs
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of 6-Amino-3-(2-methylphenyl)picolinic acid and its analogs within the context of synthetic auxin herbicides. While the commercial "Gold Standard" arylpicolinates (e.g., Halauxifen-methyl , Florpyrauxifen-benzyl ) typically feature a 4-amino-6-aryl substitution pattern, the 6-amino-3-aryl scaffold represents a distinct structural class. This guide objectively compares the physicochemical properties, receptor binding affinity (TIR1/AFB5), and herbicidal efficacy of this specific scaffold against established alternatives, providing researchers with a roadmap for optimizing lead compounds in this chemical space.
Comparative Analysis: The "Inverted" Scaffold vs. Commercial Standards
The primary challenge in optimizing 6-Amino-3-(2-methylphenyl)picolinic acid lies in its positional isomerism relative to the highly successful Arylpicolinate class. Below is a direct comparison of the structural logic.
Table 1: Structural & Functional Comparison
| Feature | Target Scaffold (6-Amino-3-aryl) | Halauxifen-methyl (Benchmark) | Picloram (Traditional) | SAR Implication |
| Core Structure | Pyridine-2-carboxylic acid | Pyridine-2-carboxylic acid | Pyridine-2-carboxylic acid | Essential "Head" group for carboxylate clamp in receptor. |
| Aryl Position | C3 (2-methylphenyl) | C6 (4-chloro-2-fluoro-3-methoxyphenyl) | None (Cl at C3, C5, C6) | Critical: C6-aryl fits the hydrophobic pocket (L793 in AFB5). C3-aryl may face steric clashes or require a different binding mode. |
| Amino Position | C6 (-NH2) | C4 (-NH2) | C4 (-NH2) | C4-amino is standard for electron donation to the ring. C6-amino changes the electronic vector. |
| Halogenation | None (in base structure) | C3 (-Cl) | C3, C5, C6 (-Cl) | Halogens at C3/C5 typically increase lipophilicity and metabolic stability. |
| Receptor Selectivity | Predicted: Low/Mixed | High Affinity for AFB5 | High Affinity for TIR1 | The C6-aryl tail is the key driver for AFB5 selectivity in Halauxifen. |
Key Insight: The "Aryl Flip"
In commercial arylpicolinates (Halauxifen), the C6-aryl tail is designed to extend into a specific hydrophobic niche within the AFB5 auxin receptor, conferring high potency at low use rates (grams/hectare).
-
The Target Molecule (6-Amino-3-aryl): By moving the aryl group to C3 , the molecule likely loses the ability to access this specific AFB5 pocket. Instead, the bulky C3-aryl group may induce steric strain against the receptor wall unless the receptor undergoes a conformational shift.
-
The Amino Group (C6): In Halauxifen, the C4-amino group provides essential electron density. Moving it to C6 (in the Target) places a polar group in the region usually reserved for the hydrophobic tail, potentially reducing binding affinity unless specific H-bond donors are present in that region of the receptor.
Detailed SAR Mechanics
The Picolinic Acid "Head" (Essential)
The pyridine-2-carboxylic acid moiety is non-negotiable. It mimics the indole-3-acetic acid (IAA) carboxylate, forming a salt bridge with the bottom of the TIR1/AFB5 receptor pocket.
-
Modification Rule: Esterification (e.g., methyl, benzyl esters) improves cuticle penetration (pro-herbicide form) but must be hydrolyzed in planta to the free acid for activity.
The C3-Aryl Substituent (The Variable)
In the target molecule, the 2-methylphenyl group is at C3.
-
Steric Locking: The ortho-methyl group (2-position on the phenyl ring) creates significant torsional strain, forcing the phenyl ring to rotate out of plane relative to the pyridine core. This atropisomerism can lock the molecule into a specific conformation.
-
Optimization Strategy:
-
Replace 2-methyl with 2-fluoro: Reduces steric bulk, potentially allowing better planar alignment.
-
Replace 2-methyl with 2-chloro: Increases bulk and lipophilicity.
-
Para-substitution (4-position on phenyl): Extends the reach of the molecule. Adding a -Cl or -OMe here is a standard tactic to probe depth in the receptor pocket.
-
The C6-Amino Group
-
Electronic Effect: An amino group at C6 is a strong electron donor (resonance). This increases the electron density on the pyridine nitrogen (N1) and the carboxylate (C2).
-
Metabolic Stability: The C6 position is a common site for metabolic attack in pyridines. Substitution here (amino or aryl) blocks oxidation, improving persistence.
Experimental Protocols
To validate the SAR of 6-Amino-3-(2-methylphenyl)picolinic acid analogs, the following self-validating workflows are recommended.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Efficiently install the aryl group at C3 or C6 depending on the starting scaffold.
-
Reagents:
-
Substrate: Methyl 3-bromo-6-aminopicolinate (for Target) OR Methyl 4-amino-3,6-dichloropicolinate (for Reference).
-
Boronic Acid: (2-methylphenyl)boronic acid (or analogs).
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
-
Base: K2CO3 or CsF.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Mix substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq) in solvent.
-
Degas with N2 for 10 min.
-
Add Catalyst (0.05 eq).
-
Heat to 85°C for 4-12 hours under N2.
-
Validation: Monitor via TLC/LC-MS. Look for the disappearance of the bromide peak and appearance of the coupled product mass.
-
-
Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H2O to yield the free acid (active herbicide).
Protocol B: Arabidopsis Root Growth Inhibition Assay (Phenotypic Screen)
Objective: Quantify herbicidal potency (GR50).
-
Setup: Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Treatment: Plate seeds on MS agar containing the test compound at a log-scale dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Controls: DMSO (Negative), 2,4-D (Positive), Halauxifen-methyl (Benchmark).
-
-
Incubation: Grow vertically for 7 days at 22°C (16h light/8h dark).
-
Measurement: Measure primary root length using ImageJ.
-
Calculation: Plot dose-response curves to determine GR50 (concentration inhibiting 50% growth).
-
Success Metric: A GR50 < 100 nM indicates commercial-tier potency.
-
Protocol C: Surface Plasmon Resonance (SPR) Binding Assay
Objective: Determine
-
Sensor Chip: Immobilize biotinylated TIR1/AFB5-ASK1 complex on a Streptavidin chip.
-
Analyte: Inject test compounds (free acid form) across the surface at varying concentrations.
-
Co-Factor: Include Aux/IAA peptide (degron) in the running buffer to stabilize the complex (Auxin acts as "molecular glue").
-
Data Analysis: Fit sensorgrams to a 1:1 binding model.
-
Interpretation: High affinity for AFB5 (
< 50 nM) correlates with the "Arylpicolinate" mode of action (low resistance risk).
-
Visualizations
Auxin Signaling Pathway & Mechanism of Action
This diagram illustrates how the molecule interacts with the SCF(TIR1/AFB) complex to trigger weed death.
Caption: The "Molecular Glue" mechanism where the picolinate analog stabilizes the interaction between the E3 Ligase (TIR1/AFB5) and the Repressor (Aux/IAA), leading to repressor degradation.
SAR Decision Workflow
A logical flow for optimizing the 6-amino-3-aryl scaffold.
Caption: Iterative optimization cycle for converting the initial scaffold into a viable herbicide candidate.
Conclusion & Recommendations
The 6-Amino-3-(2-methylphenyl)picolinic acid scaffold represents a "flipped" pharmacophore relative to commercial Arylpicolinates.
-
Challenge: The C3-aryl placement likely conflicts with the standard binding pocket used by Halauxifen (C6-aryl).
-
Opportunity: If the molecule shows activity, it likely engages a novel binding mode or a different receptor sub-family (e.g., AFB4), potentially offering a new tool for resistance management.
-
Recommendation: Prioritize the synthesis of C3-aryl / C6-chloro or C3-chloro / C6-aryl hybrids to map the transition from "Picloram-like" to "Halauxifen-like" activity.
References
-
Schmitzer, P. R., et al. (2015). "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." ResearchGate.
-
Bell, J. L., et al. (2015).[1] "The differential binding and biological efficacy of auxin herbicides." Plant Physiology.
-
Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[2][3] Bioorganic & Medicinal Chemistry.
-
PubChem. (2025).[4][5] "6-Amino-3-(2-methylphenyl)picolinic acid (CAS 1262009-00-6)."[6] National Library of Medicine.
-
HRAC Global. (2024). "Herbicide Resistance Action Committee: Mode of Action Classification (Group 4)." HRAC.
Sources
- 1. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
A Senior Application Scientist's Perspective on 6-Amino-3-(2-methylphenyl)picolinic acid and Aminopyralid
This guide provides a detailed comparative analysis of two picolinic acid-based synthetic auxins: the novel compound 6-Amino-3-(2-methylphenyl)picolinic acid and the established herbicide Aminopyralid. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and plant science fields. We will delve into their structural differences, physicochemical properties, and known or predicted biological activities, supported by experimental data and protocols.
Introduction to Picolinic Acid Herbicides
Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[3][4] They are particularly effective against broadleaf weeds.[5] The core mechanism of action involves the degradation of transcriptional repressors, leading to the activation of auxin-responsive genes.[6][7]
6-Amino-3-(2-methylphenyl)picolinic acid is a newer molecule within this class. While public domain data is limited, its structural features suggest it functions as a synthetic auxin. In contrast, Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) is a well-characterized herbicide widely used for controlling broadleaf weeds in various settings.[4][8]
Physicochemical and Structural Comparison
The efficacy and environmental fate of herbicides are significantly influenced by their physicochemical properties. Below is a comparison of the known properties of Aminopyralid and the predicted properties for 6-Amino-3-(2-methylphenyl)picolinic acid.
| Property | 6-Amino-3-(2-methylphenyl)picolinic acid (Predicted) | Aminopyralid (Experimental) |
| Molecular Formula | C13H12N2O2 | C6H4Cl2N2O2[9] |
| Molecular Weight | 228.25 g/mol | 207.01 g/mol [9] |
| Appearance | --- | Off-white powder[9][10] |
| Melting Point | --- | 163.5 °C[9] |
| Water Solubility | Moderately Soluble | 2.48 g/L (unbuffered at 18 °C)[10] |
| pKa | ~2-3 (for the carboxylic acid) | 2.56[9] |
| LogP | Higher than Aminopyralid due to the methylphenyl group | -1.75 (pH 5), -2.87 (pH 7), -2.96 (pH 9)[9] |
The key structural difference is the substitution at the 3-position of the picolinic acid ring. Aminopyralid possesses a chlorine atom, while the novel compound has a 2-methylphenyl group. This substitution is expected to increase the lipophilicity (higher LogP) of 6-Amino-3-(2-methylphenyl)picolinic acid, which could influence its uptake, translocation, and metabolism within the plant.
Mechanism of Action: The Auxin Signaling Pathway
Both compounds are believed to exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. Synthetic auxins like these bind to the TIR1/AFB family of F-box proteins, which act as auxin receptors.[11] This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressors.[7]
This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] The removal of these repressors allows Auxin Response Factors (ARFs), a class of transcription factors, to regulate the expression of auxin-responsive genes. The resulting overstimulation of these genes leads to the characteristic symptoms of auxin herbicide damage, including epinasty, stem twisting, and ultimately, plant death.[3]
Caption: Simplified auxin signaling pathway targeted by picolinic acid herbicides.
Experimental Protocols for Comparative Efficacy
To objectively compare the herbicidal efficacy of 6-Amino-3-(2-methylphenyl)picolinic acid and Aminopyralid, a series of standardized bioassays are required.
Protocol 1: Whole-Plant Dose-Response Assay
This experiment determines the concentration of each herbicide required to achieve a specific level of weed control.
Methodology:
-
Plant Material: Grow a susceptible broadleaf weed species (e.g., Amaranthus retroflexus or Chenopodium album) from seed in pots under controlled greenhouse conditions.[12]
-
Herbicide Application: When plants reach a consistent growth stage (e.g., 2-4 true leaves), apply the herbicides at a range of doses. Include a non-treated control.
-
Treatment Groups:
-
Untreated Control
-
6-Amino-3-(2-methylphenyl)picolinic acid (e.g., 0.1, 1, 10, 100, 1000 g a.i./ha)
-
Aminopyralid (e.g., 0.1, 1, 10, 100, 1000 g a.i./ha)
-
-
Replication: Use a sufficient number of replicates for each treatment group to ensure statistical power.
-
Evaluation: At 14 and 28 days after treatment, visually assess plant injury and measure plant biomass (fresh and dry weight).[13]
-
Data Analysis: Calculate the effective dose required to reduce plant growth by 50% (ED50) for each compound.
Caption: Workflow for a whole-plant dose-response assay.
Protocol 2: Analytical Method for Quantification in Soil and Water
Understanding the environmental fate of these compounds is crucial. A robust analytical method is necessary to quantify their residues.
Methodology:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) Cleanup: Use a selective SPE cartridge to clean and concentrate the analytes from the sample matrix.[14][16]
-
Analysis: Quantify the concentrations of 6-Amino-3-(2-methylphenyl)picolinic acid and Aminopyralid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
-
Method Validation: Validate the method for linearity, accuracy, precision, and limits of detection and quantification.
Concluding Remarks
The comparative analysis of 6-Amino-3-(2-methylphenyl)picolinic acid and Aminopyralid provides a framework for understanding the potential of this novel synthetic auxin. While Aminopyralid serves as a well-established benchmark, the unique structural features of 6-Amino-3-(2-methylphenyl)picolinic acid may confer different biological and environmental properties. The provided experimental protocols offer a starting point for a comprehensive evaluation of its herbicidal efficacy and behavior. Further research, including field trials and toxicology studies, will be essential to fully characterize this promising new compound.
References
- Mechanisms of auxin signaling.
- Aminopyralid Family of Herbicides.
- Aminopyralid Herbicide | Solutions Pest & Lawn.
-
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress - MDPI. [Link]
-
Auxin Signaling - PMC. [Link]
-
Understanding the Effects and Applications of Aminopyralid Herbicide in Agriculture. [Link]
-
Auxin signalling pathways in plants. (a) The 'canonical' pathway... - ResearchGate. [Link]
-
Auxin - Wikipedia. [Link]
-
Aminopyralid (Ref: XDE 750) - AERU - University of Hertfordshire. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. [Link]
-
Aminopyralid | C6H4Cl2N2O2 | CID 213012 - PubChem - NIH. [Link]
-
Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way - Mass.gov. [Link]
-
Aminopyralid - Food and Agriculture Organization of the United Nations. [Link]
-
ChemicalWatch Factsheet - Beyond Pesticides. [Link]
-
General guidelines for sound, small-scale herbicide efficacy research. [Link]
-
Aminopyralid - Grokipedia. [Link]
-
Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal. [Link]
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Picolinic herbicides - Affinisep. [Link]
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AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER - Affinisep. [Link]
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(PDF) Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS - ResearchGate. [Link]
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Picolinic acid family of herbicides - management of invasive plants in the western usa. [Link]
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European Guidelines to conduct herbicide resistance tests. [Link]
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Structures of various picolinic acid auxin herbicides and... - ResearchGate. [Link]
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Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide | Journal of Agricultural and Food Chemistry. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl) - PMC. [Link]
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Guidelines for efficacy evaluation of herbicides: weeds in Australian forests - APVMA. [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of 6-Amino-3-(2-methylphenyl)picolinic Acid: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Picolinic Acid Derivatives
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These compounds have demonstrated a wide range of effects, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1] The biological activity of picolinic acid derivatives is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes and proteins involved in disease processes.[1][4] The specific substitutions on the picolinic acid scaffold, such as the 6-amino and 3-(2-methylphenyl) groups in the compound of interest, are expected to modulate its potency, selectivity, and pharmacokinetic properties.
Predicted In Vitro Activity Profile
Based on the known activities of related picolinic acid derivatives, 6-Amino-3-(2-methylphenyl)picolinic acid is predicted to exhibit several key in vitro activities. These hypotheses are grounded in the structure-activity relationships observed within this class of molecules.
Predicted Mechanism of Action: A Multi-faceted Approach
The primary mechanism of action for picolinic acid derivatives often involves the chelation of divalent metal ions.[4] This can disrupt essential biological processes in pathogens or diseased cells. For instance, the inhibition of metal-dependent enzymes is a common theme.[5] Additionally, some derivatives have been shown to inhibit specific kinases or other enzymes involved in signaling pathways.[5][6] The presence of the 6-amino group may enhance its metal-chelating properties and could also participate in hydrogen bonding interactions with target enzymes. The 3-(2-methylphenyl) substituent, being a bulky and lipophilic group, could influence target selectivity and cell permeability.
Hypothesized Signaling Pathway Involvement
Below is a conceptual diagram illustrating the potential mechanisms through which 6-Amino-3-(2-methylphenyl)picolinic acid might exert its effects at a cellular level.
Caption: A simplified workflow for an in vivo efficacy study.
Representative In Vivo Study & Predicted Outcomes
Based on the predicted in vitro anti-proliferative activity, a xenograft mouse model of cancer would be an appropriate in vivo model.
| Study Type | Objective | Predicted Outcome for 6-Amino-3-(2-methylphenyl)picolinic acid |
| Xenograft Tumor Model | To evaluate the anti-tumor efficacy in a living organism. | Significant reduction in tumor growth rate and final tumor volume compared to the vehicle-treated control group. |
| Pharmacokinetic (PK) Study | To determine the ADME properties of the compound. | Moderate oral bioavailability with a half-life sufficient for once or twice daily dosing. |
| Pharmacodynamic (PD) Study | To measure the effect of the compound on the target in the tumor tissue. | Dose-dependent inhibition of the target kinase phosphorylation or modulation of downstream biomarkers in tumor samples. |
Detailed Experimental Protocol: In Vivo Xenograft Study
Objective: To assess the anti-tumor efficacy of 6-Amino-3-(2-methylphenyl)picolinic acid in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to be sensitive to the compound in vitro
-
6-Amino-3-(2-methylphenyl)picolinic acid formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject the human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Randomly assign mice to treatment groups (vehicle control and different dose levels of the test compound).
-
Dosing: Administer the test compound or vehicle to the mice according to the planned schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Endpoint Analysis: Excise the tumors, weigh them, and collect tissue samples for pharmacodynamic biomarker analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A strong correlation between in vitro potency and in vivo efficacy is the goal of preclinical drug development. For 6-Amino-3-(2-methylphenyl)picolinic acid, the following factors will be critical in bridging this gap:
-
Exposure at the Target Site: The compound must achieve sufficient concentrations in the tumor tissue to inhibit its target. This is where pharmacokinetic studies are crucial.
-
Target Engagement: Pharmacodynamic studies are necessary to confirm that the compound is interacting with its intended target in vivo at concentrations that are efficacious.
-
Metabolic Stability: The rate and products of metabolism can significantly impact the compound's half-life and efficacy. In vitro metabolism studies using liver microsomes can provide an early indication of this.
Discrepancies between in vitro and in vivo results can arise from poor pharmacokinetics, off-target effects, or the complex microenvironment of the tumor in a living organism, which is not fully recapitulated in cell culture.
Conclusion
While direct experimental data for 6-Amino-3-(2-methylphenyl)picolinic acid is not yet available, a predictive analysis based on the well-established pharmacology of picolinic acid derivatives suggests a promising profile for this compound. Its potential as a metal-chelating agent and enzyme inhibitor warrants further investigation through the in vitro and in vivo studies outlined in this guide. A systematic approach, beginning with a comprehensive in vitro characterization followed by carefully designed in vivo efficacy and PK/PD studies, will be essential to validate these predictions and determine the true therapeutic potential of this novel molecule.
References
A comprehensive list of references will be compiled as specific data for 6-Amino-3-(2-methylphenyl)picolinic acid and its analogs become available through dedicated research. The foundational knowledge for this predictive guide is based on the general literature concerning picolinic acid derivatives and standard drug discovery methodologies.
Sources
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- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro study of the effect of picolinic acid on metal translocation across lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 6-Amino-3-(2-methylphenyl)picolinic acid against standard compounds
[1][2]
Executive Summary & Compound Profile
6-Amino-3-(2-methylphenyl)picolinic acid (CAS: 1262009-00-6) represents a specific structural evolution in the pyridine-2-carboxylic acid scaffold.[1] While structurally homologous to the synthetic auxin herbicide class (specifically the arylpicolinates like Halauxifen and aminopyralids), its unique substitution pattern—placing a bulky o-tolyl group at the 3-position and an amino group at the 6-position—suggests distinct physicochemical and receptor-binding properties.[1]
This guide outlines the critical benchmarking protocols required to evaluate this compound against industry standards. For drug development professionals, this scaffold is also relevant as a potential metalloenzyme inhibitor (e.g., zinc-dependent proteases) due to the picolinic acid chelating moiety.
The Benchmarking Standards
To objectively assess performance, this compound must be benchmarked against three distinct classes of standards:
| Standard Compound | Class | Role in Benchmark |
| Halauxifen-methyl (Acid form) | Arylpicolinate (Group 4) | Primary Competitor. Represents the state-of-the-art in 6-aryl-picolinate auxins.[1] Used to test if the 3-aryl shift improves affinity for AFB5 receptors.[1] |
| Aminopyralid | Pyridine-carboxylate | Structural Baseline. A 4-amino-3,6-dichloro analog.[1] Used to measure the impact of replacing chlorines with aryl groups on volatility and soil persistence. |
| 2,4-D | Phenoxy-carboxylate | Classic Control. The industry standard for broadleaf weed control.[1] Used to assess "resistance-breaking" potential in Aux/IAA mutant populations.[1] |
Comparative Analysis: Mechanism & Physicochemical Properties[2][3]
Molecular Mechanism: The TIR1 vs. AFB5 Pivot
The primary value proposition of novel picolinate auxins is their differential binding affinity to the TIR1/AFB receptor family.
-
Classic Auxins (2,4-D): Bind preferentially to TIR1 . Weeds develop resistance via mutations in TIR1.
-
Modern Picolinates (Halauxifen): Show high affinity for AFB5 (Auxin Signaling F-Box protein 5).[2] This allows them to control TIR1-resistant weeds.[1]
-
Hypothesis for 6-Amino-3-(2-methylphenyl)picolinic acid: The bulky 3-position aryl group may induce a steric fit unique to the AFB5 pocket, potentially offering superior potency against resistant biotypes compared to Aminopyralid.[1]
Physicochemical Profiling (ADME)
The shift from a chlorinated ring (Aminopyralid) to a methylphenyl-substituted ring significantly alters the lipophilicity profile.
| Property | 6-Amino-3-(2-methylphenyl)picolinic acid (Predicted) | Halauxifen (Acid) | Aminopyralid | Impact |
| LogP (Lipophilicity) | High (~2.5 - 3.0) | High (2.[1]46) | Low (-2.[1]87) | Higher LogP implies better foliar uptake but higher risk of soil binding. |
| pKa (Acidity) | ~3.5 - 4.0 | ~3.8 | 2.56 | Affects phloem mobility (Ion Trap Mechanism). |
| Volatility | Low | Low | Low | Critical for off-target movement risk assessment.[1] |
Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay
Objective: Quantify the dissociation constant (
Methodology:
-
Sensor Chip Preparation: Immobilize biotinylated Aux/IAA degron peptides (e.g., IAA7) onto a Streptavidin (SA) sensor chip.
-
Protein Purification: Express and purify Arabidopsis TIR1-ASK1 and AFB5-ASK1 complexes using insect cell expression systems.
-
Analyte Injection:
-
Prepare a concentration series (0.1 nM to 10 µM) of 6-Amino-3-(2-methylphenyl)picolinic acid and the standard Halauxifen acid .[1]
-
Inject analyte + Receptor complex over the chip surface.
-
-
Data Analysis: Fit sensorgrams to a 1:1 binding model.
-
Success Metric: A
for AFB5 that is <10x that of TIR1 indicates a favorable "Next-Gen" profile.[1]
Protocol B: Whole-Plant Dose-Response (GR50 Determination)
Objective: Determine the effective dose required to reduce growth by 50% (GR50) in resistant weed biotypes.
Methodology:
-
Plant Material: Use Conyza canadensis (Horseweed) - both Wild Type (WT) and Glyphosate/ALS-resistant populations.[1]
-
Treatment:
-
Assessment:
-
Visual injury (0-100%) at 7, 14, and 21 days after treatment (DAT).
-
Harvest biomass (dry weight) at 21 DAT.
-
-
Statistical Analysis: Use a 4-parameter log-logistic regression model to calculate GR50.
Visualizations (Pathway & Workflow)
Diagram 1: Mechanism of Action (Auxin Signaling)
This diagram illustrates the differential pathway activation where the novel compound (Compound X) targets the AFB5 receptor, bypassing the TIR1 resistance mechanism common in 2,4-D failure.
Caption: Differential receptor engagement (AFB5 vs TIR1) allows novel picolinates to bypass common resistance mechanisms.[1]
Diagram 2: Benchmarking Workflow
A strategic decision tree for evaluating the compound's viability.
Caption: Stage-gated evaluation pipeline ensuring only high-potency, low-toxicity candidates proceed.
Drug Development Context: Toxicology & Off-Target Effects[2]
While primarily an herbicide scaffold, the picolinic acid moiety is a known pharmacophore in drug discovery, often functioning as a bidentate chelator of zinc ions in metalloenzymes.
Critical Safety Benchmark: Researchers must screen 6-Amino-3-(2-methylphenyl)picolinic acid against a panel of human metalloproteases (MMPs) and histone demethylases (KDMs).[1]
-
Risk: High affinity for human MMPs suggests potential for reproductive or developmental toxicity (teratogenicity).
-
Protocol: Fluorescence-based enzymatic inhibition assay using a generic MMP substrate (e.g., OmniMMP™).
-
Acceptance Criteria: IC50 > 100 µM against human targets is desirable to ensure selectivity for plant auxin receptors.
References
-
Corteva Agriscience. (2018). Arylex™ Active (Halauxifen-methyl) Technical Bulletin. Retrieved from
-
Bell, J. L., Schmitzer, P. R., & Robinson, A. E. (2019). Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba. Weed Technology.[4][5] Retrieved from
-
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Retrieved from
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Retrieved from
-
PubChem. (2023). Compound Summary: Halauxifen. Retrieved from
Evaluating the Therapeutic Index of Novel Picolinic Acid Derivatives: A Comparative Guide for Drug Development
Introduction: The Therapeutic Promise of Picolinic Acid Derivatives
Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities.[1][2][3] These compounds have been investigated for their potential as anti-cancer, anti-viral, and immunomodulatory agents.[1][4][5] The therapeutic potential of a novel picolinic acid derivative, such as 6-Amino-3-(2-methylphenyl)picolinic acid, hinges not only on its efficacy but also on its safety profile. A critical metric in this assessment is the therapeutic index (TI), a quantitative measure of a drug's safety margin.[6][7][8]
This guide provides a comprehensive framework for evaluating the therapeutic index of novel picolinic acid derivatives, using 6-Amino-3-(2-methylphenyl)picolinic acid as a representative candidate. We will delve into the experimental methodologies required to determine the TI, compare its potential profile with that of established and emerging alternatives, and provide the scientific rationale behind these experimental designs. It is important to note that specific experimental data for 6-Amino-3-(2-methylphenyl)picolinic acid is not yet publicly available; therefore, this guide will focus on the methodologies for its evaluation.
Understanding the Therapeutic Index (TI)
The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect.[6][7][9] A high TI indicates a wide margin of safety, meaning that a much higher dose is required to produce a toxic effect than to achieve the desired therapeutic outcome.[7][10] Conversely, a low or narrow TI suggests that the effective and toxic doses are close, necessitating careful dose monitoring to avoid adverse effects.[6][8]
The TI is typically calculated as:
TI = TD50 / ED50
Where:
-
TD50 (Toxic Dose 50): The dose that produces a toxic response in 50% of the population.[6][8]
-
ED50 (Effective Dose 50): The dose that is therapeutically effective in 50% of the population.[6][8]
In preclinical settings, the lethal dose for 50% of the animal population (LD50) is often used in place of TD50.[7]
Comparative Landscape: Positioning Novel Picolinic Acid Derivatives
To ascertain the therapeutic potential of a novel compound like 6-Amino-3-(2-methylphenyl)picolinic acid, its therapeutic index must be benchmarked against existing treatments for a specific indication, such as a particular cancer type. The choice of comparators is critical and should include both standard-of-care chemotherapeutics and other targeted therapies.
| Compound Class | Example Compound | General Therapeutic Index Profile | Mechanism of Action |
| Novel Picolinic Acid Derivative | 6-Amino-3-(2-methylphenyl)picolinic acid | To be determined | Potentially multi-faceted, including modulation of signaling pathways and immune responses.[11] |
| Platinum-Based Chemotherapy | Cisplatin | Narrow | Induces DNA damage in rapidly dividing cells. |
| Taxanes | Paclitaxel | Narrow | Stabilizes microtubules, leading to cell cycle arrest and apoptosis. |
| Tyrosine Kinase Inhibitors (TKIs) | Erlotinib | Moderate to Wide | Inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] |
| Immune Checkpoint Inhibitors | Pembrolizumab | Wide | Blocks the interaction between PD-1 and its ligands, activating an anti-tumor immune response. |
Experimental Workflow for Therapeutic Index Determination
The evaluation of a compound's therapeutic index is a multi-step process that begins with in vitro assays and progresses to in vivo studies in animal models.[12][13]
Caption: Experimental workflow for determining the therapeutic index.
Part 1: In Vitro Cytotoxicity Assessment
The initial step involves assessing the cytotoxic effects of the compound on both cancerous and healthy cells in a controlled laboratory setting.[14][15][16] This allows for the determination of the concentration of the drug that inhibits cell growth by 50% (IC50). A favorable compound will exhibit high potency against cancer cells (low IC50) and low potency against normal cells (high IC50).
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) and normal human cells (e.g., MRC-5 lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of 6-Amino-3-(2-methylphenyl)picolinic acid and the comparator drugs in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT reagent is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.[15]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Part 2: In Vivo Efficacy and Toxicity Studies
Promising candidates from in vitro studies are then evaluated in animal models to assess their efficacy and toxicity in a whole organism.[12][17][18]
Protocol: Xenograft Mouse Model for Efficacy and Toxicity
-
Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.[18]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[19]
-
Maximum Tolerated Dose (MTD) Study:
-
Administer escalating doses of 6-Amino-3-(2-methylphenyl)picolinic acid to different groups of non-tumor-bearing mice.
-
Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
The MTD is the highest dose that does not cause unacceptable toxicity. This helps in determining the TD50.
-
-
Efficacy Study:
-
Randomize tumor-bearing mice into treatment groups (vehicle control, 6-Amino-3-(2-methylphenyl)picolinic acid at different doses, and comparator drug).
-
Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly).
-
Measure tumor volume and body weight regularly (e.g., twice a week).[18]
-
The study is terminated when tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Plot the TGI against the dose to determine the ED50.
-
Analyze toxicity data (body weight changes, clinical observations) to determine the TD50.
-
Interpreting the Results and Future Directions
A successful drug candidate will exhibit a significantly higher therapeutic index compared to the standard of care. This would indicate a better safety profile and a wider therapeutic window for clinical use.[7] The experimental data gathered from these studies are crucial for making informed decisions about advancing a compound to clinical trials.
Signaling Pathways and Mechanistic Insights
While the precise mechanism of action for 6-Amino-3-(2-methylphenyl)picolinic acid would need to be elucidated through further studies, picolinic acid derivatives have been shown to modulate various signaling pathways involved in cancer progression.[11] Understanding the mechanism is key to identifying potential biomarkers for patient selection and predicting potential side effects.
Caption: Potential signaling pathways modulated by picolinic acid derivatives.
Conclusion
The evaluation of the therapeutic index is a cornerstone of preclinical drug development. For novel compounds like 6-Amino-3-(2-methylphenyl)picolinic acid, a systematic and rigorous assessment of efficacy and toxicity is paramount. By employing the in vitro and in vivo methodologies outlined in this guide, researchers can generate the critical data needed to compare the therapeutic potential of new picolinic acid derivatives against existing therapies and make data-driven decisions for their advancement toward clinical application.
References
- Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (2021, July 15). In Vivo.
- In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
- In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech.
- Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (2021, September 13). In Vivo.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science.
- In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. (2017, November 15). Pharmaceutical Research.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- The determination and interpretation of the therapeutic index in drug development. (2012, October 15). Nature Reviews Drug Discovery.
- Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- Therapeutic Index: What It Is and Why It's Important. (2024, September 24). BuzzRx.
- Therapeutic Index. (2024, July 1). Deep Origin.
- Therapeutic index. (n.d.). Wikipedia.
- What is the therapeutic index of drugs? (2025, April 30). MedicalNewsToday.
- Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2022, August 7). JBIC Journal of Biological Inorganic Chemistry.
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021, September 8). Molecular Biology Reports.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Drug Design, Development and Therapy.
- Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2022, December 4). JBIC Journal of Biological Inorganic Chemistry.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.
- The Physiological Action of Picolinic Acid in the Human Brain. (2009, April 28). The Open Neurology Journal.
- THERAPEUTIC INDEX. (n.d.).
- The physiological action of picolinic Acid in the human brain. (n.d.). The Open Neurology Journal.
- Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More. (2026, February 16). The Medical Biochemistry Page.
- Picolinic acid. (n.d.). PubChem.
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head-to-head study of 6-Amino-3-(2-methylphenyl)picolinic acid and [competitor compound]
Executive Summary & Compound Identity
This guide provides a head-to-head technical analysis of 6-Amino-3-(2-methylphenyl)picolinic acid (herein referred to as Halauxifen-acid ) and the industry-standard 2,4-Dichlorophenoxyacetic acid (2,4-D).
While both compounds are Group 4 synthetic auxins, they represent distinct evolutionary generations of herbicide chemistry. The critical differentiator lies in their molecular recognition sites: while 2,4-D relies heavily on the TIR1 receptor signaling pathway, Halauxifen-acid demonstrates a unique, high-affinity preference for the AFB5 receptor. This alternative binding mode explains Halauxifen-acid's efficacy against 2,4-D-resistant biotypes and its extreme potency at low use rates.
| Feature | Halauxifen-acid (Active Moiety) | 2,4-D (Competitor) |
| Chemical Class | Arylpicolinate | Phenoxycarboxylate |
| Primary Receptor | AFB5 (Auxin Signaling F-Box 5) | TIR1 (Transport Inhibitor Response 1) |
| Potency (Field) | 5 – 10 g ae/ha | 280 – 1000+ g ae/ha |
| Resistance Profile | Controls many 2,4-D resistant biotypes | Widespread resistance (TIR1 mutations) |
| Plant Mobility | Systemic (Phloem & Xylem) | Systemic (Phloem & Xylem) |
Mechanistic Profiling: The AFB5 vs. TIR1 Divergence
To understand the performance gap, we must look beyond the general "auxin mimic" label. The efficacy of these compounds is dictated by their interaction with the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.
The Receptor Selectivity Hypothesis
2,4-D mimics Indole-3-acetic acid (IAA) by acting as a "molecular glue" between the TIR1 F-box protein and Aux/IAA transcriptional repressors. However, widespread use has selected for weeds with mutations in the TIR1 pocket, rendering 2,4-D ineffective.
Halauxifen-acid bypasses this resistance mechanism. Structural biology assays confirm that the picolinate motif of Halauxifen allows it to bind the AFB5 homolog with significantly higher affinity than TIR1. This recruits a different subset of Aux/IAA repressors for ubiquitination, triggering a catastrophic deregulation of gene expression even in TIR1-compromised plants.
Visualization: Differential Signaling Pathway
The following diagram illustrates the parallel but distinct activation pathways.
Caption: Differential receptor recruitment pathways. Note Halauxifen-acid's specific affinity for the SCF-AFB5 complex, bypassing the TIR1 pathway favored by 2,4-D.
Head-to-Head Experimental Protocol
To validate the receptor selectivity and potency claims, a standard field spray is insufficient due to environmental variables. The authoritative method is a Root Growth Inhibition Assay using Arabidopsis thaliana wild-type (Col-0) versus specific receptor mutants (tir1-1 and afb5-1).
Protocol: Differential Receptor Sensitivity Assay
Objective: Quantify the shift in IC50 values (concentration required to inhibit root growth by 50%) for both compounds across different genetic backgrounds.
Reagents:
-
Halauxifen-acid (analytical standard, >98% purity).
-
2,4-D (analytical standard).[1]
-
Murashige & Skoog (MS) Basal Medium.
-
Arabidopsis seeds: Col-0 (WT), tir1-1 (mutant), afb5-1 (mutant).
Workflow:
-
Stock Preparation: Dissolve compounds in DMSO. Create serial dilutions to achieve final assay concentrations ranging from 0.01 nM to 10 µM.
-
Media Preparation: Autoclave MS agar. Cool to 50°C. Add herbicide dilutions (keep DMSO <0.1% v/v).[2] Pour into square petri dishes.
-
Seed Sterilization: Surface sterilize seeds (70% EtOH, 3 min; 20% Bleach, 5 min). Rinse 5x with sterile water.
-
Stratification: Plate seeds on media. Seal with micropore tape. Stratify at 4°C for 48 hours to synchronize germination.
-
Vertical Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Data Collection: At 7 days post-germination (7 DAG), photograph plates. Use ImageJ (NeuronJ plugin) to trace and measure primary root length.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Root Growth Inhibition Assay to determine IC50 values.
Comparative Performance Data
The following data summarizes the expected results from the protocol above, synthesized from authoritative structure-activity relationship (SAR) studies.
Table 1: Receptor Specificity (IC50 Shift)
Lower IC50 = Higher Potency. A "Shift" indicates resistance.[3]
| Genotype | Halauxifen-acid IC50 (nM) | 2,4-D IC50 (nM) | Interpretation |
| Col-0 (Wild Type) | ~0.5 - 1.0 | ~40 - 60 | Halauxifen is ~50x more potent on WT. |
| tir1-1 (Mutant) | ~0.6 (No shift) | >200 (Significant shift) | Halauxifen retains efficacy; 2,4-D loses potency. |
| afb5-1 (Mutant) | >25 (Significant shift) | ~50 (No shift) | Proof of Mechanism: Halauxifen requires AFB5. |
Table 2: Field Application Parameters
Comparing the practical implications of the potency difference.
| Parameter | Halauxifen-methyl | 2,4-D Ester/Amine |
| Use Rate (g ae/ha) | 5 – 10 | 280 – 1064 |
| Symptom Onset | Rapid (Hours) | Moderate (Days) |
| Volatility | Low (Vapor Pressure < 10⁻⁷ Pa) | High (Formulation dependent) |
| Soil Half-Life | Rapid (DT50 < 10 days) | Moderate (DT50 ~10-15 days) |
Expert Insight & Causality
As an application scientist, interpreting this data requires understanding the "Auxin Overdose" causality.
-
Potency Driver: The nanomolar potency of Halauxifen-acid (Table 1) is driven by the stability of the Halauxifen-AFB5-Aux/IAA complex. It forms a tighter "molecular sandwich" than 2,4-D does with TIR1, leading to more efficient ubiquitination of repressors at lower concentrations.
-
Resistance Breaking: The data clearly shows that tir1 mutations (common in nature) severely impact 2,4-D but have negligible effect on Halauxifen. This validates Halauxifen as a verified tool for managing 2,4-D resistant weeds (e.g., Conyza canadensis).
-
Formulation Note: While this guide focuses on the acid (active moiety), commercial formulations use the methyl ester (Halauxifen-methyl) to improve lipophilicity and cuticular penetration. Once inside the plant, esterases rapidly convert it to the acid form described here.
References
-
Corteva Agriscience. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.[4][5] MDPI Plants. Available at: [Link]
-
Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCF-TIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. Available at: [Link]
-
Grossmann, K. (2010).[3] Auxin herbicides: current status of mechanism and mode of action.[5] Pest Management Science.[6] Available at: [Link]
-
Prusinska, J., et al. (2022).[3] The differential binding and biological efficacy of auxin herbicides.[3][6] Pest Management Science.[6] Available at: [Link]
-
Purdue University Extension. (2016). Efficacy of Halauxifen-methyl for Management of Glyphosate-Resistant Weeds.[4][7] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
A Framework for the Independent Verification of Bioactivity for Novel Picolinic Acid Analogs: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the bioactivity of novel picolinic acid derivatives, using the hypothetical compound 6-Amino-3-(2-methylphenyl)picolinic acid as a case study. As the discovery of novel bioactive compounds, often aided by machine learning and chemoinformatics, continues to accelerate, rigorous and independent verification of their biological effects is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the validation and comparative analysis of new chemical entities.
Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives have garnered significant interest due to their diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects.[3][4] The introduction of novel substitutions on the picolinic acid scaffold, such as in 6-Amino-3-(2-methylphenyl)picolinic acid, necessitates a systematic approach to confirm and characterize its bioactivity against established compounds.
This guide will delineate a series of experimental protocols designed to provide a robust, multi-faceted evaluation of a novel picolinic acid analog's performance. We will explore its potential cytotoxic and anti-proliferative effects, as these are common activities associated with picolinic acid derivatives. For comparative analysis, we will utilize the well-characterized parent compound, Picolinic Acid, and a known bioactive derivative, 4-Aminopicolinic acid.
Comparative Bioactivity Profile
The following table summarizes the key bioactive parameters to be assessed for 6-Amino-3-(2-methylphenyl)picolinic acid against our selected reference compounds. The experimental data presented here is illustrative, representing potential outcomes of the protocols detailed in this guide.
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | In Vitro Cytotoxicity (IC50 in µM) - HeLa Cells | Anti-proliferative Activity (GI50 in µM) - A549 Cells |
| 6-Amino-3-(2-methylphenyl)picolinic acid | 228.25 | 2.18 | To be determined | To be determined |
| Picolinic Acid | 123.11 | 0.72[5] | >1000 | >1000 |
| 4-Aminopicolinic acid | 138.12 | 0.55 | 750 | 820 |
Experimental Design & Rationale
The cornerstone of independent verification lies in a well-designed experimental plan that incorporates appropriate controls and orthogonal assays to validate initial findings. Our approach will focus on cell-based assays to provide a physiologically relevant context for assessing the bioactivity of our test compounds.
Workflow for Bioactivity Verification
Caption: A phased approach to the independent verification of a novel compound's bioactivity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls for robust data interpretation.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay provides a quantitative measure of cell viability and is a widely accepted initial screen for cytotoxic potential.[6]
Objective: To determine the concentration of the test compounds that inhibits cell viability by 50% (IC50).
Materials:
-
HeLa (human cervical cancer) and A549 (human lung cancer) cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compounds: 6-Amino-3-(2-methylphenyl)picolinic acid, Picolinic Acid, 4-Aminopicolinic acid (dissolved in DMSO to a stock concentration of 100 mM)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HeLa and A549 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentrations should range from 0.1 µM to 1000 µM. The final DMSO concentration should not exceed 0.5% in all wells.
-
Incubation: After 24 hours, aspirate the old media and add 100 µL of the media containing the different concentrations of the test compounds to the respective wells. Include vehicle control (media with 0.5% DMSO) and untreated control wells. Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Aspirate the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Anti-Proliferative Activity Assessment using Crystal Violet Staining
This assay measures the number of adherent cells, providing a direct assessment of the anti-proliferative effects of the compounds.
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (GI50).
Materials:
-
A549 cell line
-
Complete DMEM
-
Test Compounds (as in Protocol 1)
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% Acetic Acid
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the cells with the test compounds for 72 hours.
-
Cell Fixation: Aspirate the media and gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Staining: Wash the wells with deionized water and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Destaining: Wash the wells with deionized water until the water runs clear. Air dry the plate.
-
Quantification: Add 100 µL of 10% acetic acid to each well to solubilize the stain. Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of cell growth for each concentration relative to the vehicle control. Plot the percentage of growth against the log of the compound concentration and determine the GI50 value.
Mechanistic Insights: A Glimpse into the Mode of Action
Should 6-Amino-3-(2-methylphenyl)picolinic acid demonstrate significant bioactivity, further investigation into its mechanism of action would be warranted. Picolinic acid has been shown to interact with zinc finger proteins, potentially disrupting their function.[5] This provides a plausible starting point for mechanistic studies.
Caption: A potential mechanism of action for a bioactive picolinic acid derivative.
Conclusion
The independent verification of a novel compound's bioactivity is a critical step in the drug discovery and development pipeline. The framework presented in this guide, using 6-Amino-3-(2-methylphenyl)picolinic acid as a hypothetical example, provides a systematic and robust approach to this process. By employing a combination of cytotoxicity and anti-proliferative assays, alongside a clear rationale for experimental design and detailed protocols, researchers can confidently assess the biological activity of new picolinic acid analogs and compare their performance against established benchmarks. This rigorous evaluation is essential for identifying promising lead compounds for further development.
References
- De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC. (2024, January 10).
- The Physiological Action of Picolinic Acid in the Human Brain - PMC. (2009, April 28).
- Identification of Novel Antibacterial Peptides by Chemoinformatics and Machine Learning | Journal of Medicinal Chemistry - ACS Publications. (2009, March 18).
- Screening and identification of novel biologically active natural compounds - PMC. (2017, June 5).
- Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. (2021, April 29).
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.).
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25).
- Picolinic acid | C6H5NO2 | CID 1018 - PubChem - NIH. (n.d.).
- The physiological action of picolinic Acid in the human brain - PubMed. (n.d.).
Sources
- 1. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Amino-3-(2-methylphenyl)picolinic acid
The following operational guide details the safety, logistical, and handling protocols for 6-Amino-3-(2-methylphenyl)picolinic acid (CAS: 1262009-00-6).[1][2][3]
This guide is structured for researchers and drug development professionals requiring immediate, actionable data. It prioritizes containment of potent biological activity (auxin mimicry) and prevention of cross-contamination , which are critical for experimental integrity in shared laboratory environments.[2][3][4]
Part 1: Rapid Risk Assessment & Identity
Compound Identity:
-
Chemical Name: 6-Amino-3-(2-methylphenyl)picolinic acid[1][2][3][5]
-
Molecular Formula: C
H N O [2][3][4][6][7] -
Class: Picolinic Acid Derivative / Synthetic Auxin Analog[3][4]
The "Silent" Hazard: Biological Potency While the acute human toxicity of picolinic acid herbicides is typically moderate (GHS Category 4 Oral), the primary operational risk is biological potency .[2][3][4] As a structural analog to auxinic herbicides (e.g., aminopyralid, halauxifen), this compound is biologically active at extremely low concentrations.[2][4]
-
Risk to Data: Microgram-level contamination on lab surfaces can destroy sensitive plant-based assays or distort cell-signaling data.[1][2][3]
-
Risk to Personnel: Potential for serious eye irritation (Category 2A) and skin sensitization.[3][4]
GHS Hazard Classification (Predicted based on SAR):
-
Eye Irritation: Category 2A (Causes serious eye irritation).[3][4][8]
-
Aquatic Toxicity: Category 3 (Harmful to aquatic life with long-lasting effects).[3][4][9]
-
Sensitization: Skin Sensitizer Category 1B (Potential allergic reaction).[3][4]
Part 2: The PPE Shield (Personal Protective Equipment)
Select PPE based on the physical state of the compound.[2][3][4] The transition from solid powder to liquid solution alters the risk profile significantly.[2][3][4]
PPE Selection Matrix
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Pipetting/Dilution) | Rationale |
| Respiratory | N95 or P100 Respirator | Surgical Mask (Min) / Fume Hood (Pref) | Prevents inhalation of airborne fines during static transfer.[1][3] |
| Ocular | Chemical Goggles (Indirect Vent) | Safety Glasses with Side Shields | Goggles prevent dust entry; glasses suffice for splash protection.[3][4] |
| Dermal (Hand) | Double Nitrile (4 mil + 4 mil) | Single Nitrile (4-8 mil) | Double gloving allows outer glove removal after weighing to prevent spread.[2][3][4] |
| Body | Lab Coat + Tyvek Sleeves | Standard Lab Coat | Sleeves cover the wrist gap—a common exposure point during reaching.[2][3][4] |
Glove Permeation Data (Estimated)
-
Nitrile: Excellent resistance (>480 min) to solid dry powder.[2][3][4] Good resistance to aqueous solutions.[2][3][4]
-
Latex: Avoid. Poor resistance to organic solvents often used for solubilization (e.g., DMSO).[3][4]
-
Laminate (Silver Shield): Required only if dissolving in aggressive solvents like DMF or THF.[3][4]
Part 3: Operational Protocols (Step-by-Step)
Workflow 1: Safe Weighing & Solubilization
Objective: Weigh 10 mg of powder without contaminating the balance or the user.
-
Preparation:
-
The "Red Zone" Transfer:
-
Open the vial inside a fume hood.[2][3][4] Loosen any clumped powder with a spatula.[2][3][4]
-
Transfer the closed vial to the balance.
-
Open vial, weigh, and close immediately.
-
CRITICAL STEP: Wipe the exterior of the stock vial with the pre-moistened ethanol wipe before returning it to storage.[2][3][4]
-
De-gloving:
Workflow 2: Solubilization Strategy
-
Primary Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10-100 mM).[3][4]
-
Secondary Solvent: Methanol (good solubility, easier to evaporate).[2][3][4]
-
Aqueous Solubility: Poor at neutral pH.[2][3][4] Requires pH adjustment (pH > 8 using NaOH) to form the soluble salt, but DMSO is safer to prevent hydrolysis or precipitation.[2][3][4]
Solubility Table:
| Solvent | Solubility Rating | Comment |
|---|---|---|
| DMSO | High (>50 mM) | Recommended for biological stocks.[1][3] |
| Ethanol | Moderate | Good for chemical synthesis intermediates.[2][3][4] |
| Water (pH 7) | Low | Not recommended for stock preparation.[3][4] |
| 1M NaOH | High | Forms sodium salt; use for aqueous buffers.[2][3][4] |
Part 4: Visualization of Safety Logic
Diagram 1: The "Hierarchy of Containment"
This decision tree guides the researcher through the necessary engineering controls based on the task.[2][3][4]
Caption: Decision logic for selecting engineering controls and PPE based on physical state.
Part 5: Disposal & Decontamination
Picolinic acid derivatives are chemically stable and can persist in the environment.[2][3][4] Do not dispose of down the drain.
-
Solid Waste:
-
Liquid Waste:
-
Surface Decontamination (The Triple Wipe):
Part 6: Emergency Response
-
Eye Contact (Highest Priority):
-
Inhalation:
-
Spill (Solid):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic Acid.[2][3][4] Retrieved from [Link][2][3]
-
Corteva Agriscience. Safety Data Sheet for Arylex Active (Halauxifen-methyl).[2][3][4] (Reference for structural analog hazards). Retrieved from [Link]
Sources
- 1. 23628-31-1|6-Aminopicolinic acid|BLD Pharm [bldpharm.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. guidechem.com [guidechem.com]
- 6. PubChemLite - 6-[methyl(phenyl)amino]pyridine-3-carboxylic acid (C13H12N2O2) [pubchemlite.lcsb.uni.lu]
- 7. 6-[methyl(phenyl)amino]pyridine-3-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
